(4-(Trifluoromethyl)oxazol-5-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[4-(trifluoromethyl)-1,3-oxazol-5-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NO2/c6-5(7,8)4-3(1-10)11-2-9-4/h2,10H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNDWSTXFINVTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)CO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(4-(Trifluoromethyl)oxazol-5-yl)methanol chemical properties
An In-Depth Technical Guide to (Trifluoromethyl)oxazol-yl Methanols for Advanced Research
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of trifluoromethyl-substituted oxazol-yl methanol scaffolds. This class of compounds is of significant interest to researchers and professionals in drug development due to the unique combination of the metabolically stable oxazole ring and the property-modulating trifluoromethyl group.
While the specific isomer (4-(Trifluoromethyl)oxazol-5-yl)methanol is not widely documented in current literature, this guide will focus on the closely related and characterized isomer, [5-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol . The principles, protocols, and scientific rationale discussed herein are directly applicable to the broader class of trifluoromethylated oxazoles and provide a robust framework for their study.
Compound Identification and Structural Elucidation
The core structure consists of a 1,3-oxazole ring substituted with a trifluoromethyl (CF₃) group and a hydroxymethyl (-CH₂OH) group. The CF₃ group, a bioisostere of a methyl group, dramatically alters the molecule's electronic properties and lipophilicity, making it a valuable moiety in medicinal chemistry.[1][2]
Key Identifiers for [5-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol:
| Identifier | Value | Source |
| IUPAC Name | [5-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol | PubChemLite |
| Molecular Formula | C₅H₄F₃NO₂ | [3] |
| Molecular Weight | 167.09 g/mol | [4] |
| Monoisotopic Mass | 167.01941 Da | [3] |
| PubChem CID | 126971909 | [3] |
| SMILES | C1=NC(=C(O1)C(F)(F)F)CO | [3] |
| InChI Key | QLBHKSMRSRAWSK-UHFFFAOYSA-N | [3] |
Physicochemical and Spectroscopic Profile
The introduction of the trifluoromethyl group is expected to significantly influence the physicochemical properties compared to the parent compound, oxazol-5-ylmethanol (CAS 127232-41-1)[5].
Table of Physicochemical Properties:
| Property | Predicted/Estimated Value | Rationale & Expert Insights |
| XlogP (Predicted) | 0.4 | The CF₃ group increases lipophilicity over the non-fluorinated analog. This value suggests moderate water solubility with good membrane permeability characteristics, a desirable trait for drug candidates.[3] |
| Boiling Point | > 220 °C (est.) | The parent compound, Oxazol-5-ylmethanol, has a boiling point of ~213 °C[5]. The increased molecular weight and strong dipole from the CF₃ group will elevate this value. |
| Solubility | Soluble in Methanol, DMSO, Ethyl Acetate. Limited solubility in water. | The polarity of the hydroxyl group allows for solubility in polar organic solvents, while the fluorinated heterocycle increases solubility in less polar media compared to the parent compound. |
| Acidity (pKa of -OH) | ~14-15 (est.) | The strongly electron-withdrawing CF₃ group will slightly increase the acidity of the hydroxyl proton compared to a typical primary alcohol, though it remains a weak acid. |
Spectroscopic Signatures
Precise spectroscopic data requires experimental measurement. However, based on the structure and data from related compounds, the following characteristics can be predicted:
-
¹H NMR: The methylene protons (-CH₂OH) would appear as a singlet (or a triplet if coupled to the hydroxyl proton) between δ 4.5-5.0 ppm. The oxazole proton (-CH=N-) would be a singlet further downfield, likely > δ 8.0 ppm.
-
¹³C NMR: Key signals would include the methylene carbon (~60 ppm), the CF₃ carbon (a quartet centered around 120-125 ppm with a large C-F coupling constant), and the two oxazole ring carbons.
-
¹⁹F NMR: A sharp singlet around δ -60 to -70 ppm is expected, characteristic of a trifluoromethyl group attached to an aromatic ring.[6]
-
Mass Spectrometry (Predicted Adducts): High-resolution mass spectrometry would be crucial for confirming the elemental composition.[3]
-
[M+H]⁺: 168.02669 m/z
-
[M+Na]⁺: 190.00863 m/z
-
[M-H]⁻: 166.01213 m/z
-
Synthesis and Mechanistic Considerations
A robust synthesis of trifluoromethylated oxazoles is critical for generating material for research and development. While a specific protocol for the target molecule is not published, a highly plausible approach involves the cyclization of a suitable trifluoromethylated precursor. The following proposed synthesis is adapted from established methods for creating similar heterocyclic systems.[6]
Proposed Synthetic Pathway: Huisgen Cycloaddition
This pathway utilizes a [3+2] cycloaddition reaction, a powerful tool for heterocycle synthesis. The key precursors would be a trifluoromethylated nitrile oxide and a propargyl alcohol derivative.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
-
Generation of Trifluoroacetohydroximoyl Chloride (Intermediate 1): To a stirred solution of trifluoroacetaldehyde oxime (1.0 eq) in N,N-Dimethylformamide (DMF), add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Causality: NCS is an effective chlorinating agent for oximes, creating the necessary precursor for the subsequent elimination step. DMF is a suitable polar aprotic solvent for this reaction.
-
-
In Situ Generation of Nitrile Oxide and [3+2] Cycloaddition (Step 2): To the reaction mixture containing the hydroximoyl chloride, add propargyl alcohol (1.2 eq). Cool the mixture to 0 °C and add triethylamine (Et₃N) (1.5 eq) dropwise via syringe pump over 2 hours.
-
Causality: Triethylamine acts as a base to eliminate HCl from the hydroximoyl chloride, generating the highly reactive trifluoromethyl nitrile oxide in situ. This intermediate immediately undergoes a [3+2] cycloaddition with the alkyne of propargyl alcohol to form the oxazole ring. Slow addition of the base is crucial to control the concentration of the reactive intermediate and minimize side reactions.
-
-
Work-up and Purification: Upon completion, quench the reaction with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (4-(Trifluoromethyl)oxazol-5-yl)methanol.
-
Trustworthiness: This self-validating protocol includes a clear work-up procedure and a standard purification method (column chromatography) to ensure the isolation of a high-purity final product, which can be verified by the spectroscopic methods outlined previously.
-
Applications in Drug Discovery & Development
The (Trifluoromethyl)oxazol-yl methanol scaffold is a prime candidate for fragment-based and lead optimization campaigns in drug discovery.
-
Metabolic Stability: The CF₃ group can block sites of oxidative metabolism. When placed on an aromatic ring, it can shield adjacent positions from enzymatic attack (e.g., by Cytochrome P450 enzymes), thereby increasing the compound's half-life in vivo.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions (such as dipole-dipole or hydrogen bonding) with enzyme active sites, potentially increasing the binding affinity and potency of a drug candidate.[7]
-
Modulation of pKa: The electron-withdrawing nature of the CF₃ group can influence the pKa of nearby functionalities, which can be exploited to optimize a compound's ionization state and pharmacokinetic profile.
-
Scaffold for Library Synthesis: The primary alcohol provides a versatile chemical handle for further modification. It can be easily oxidized to an aldehyde or carboxylic acid, or used in esterification, etherification, or amination reactions to rapidly generate a library of diverse analogs for structure-activity relationship (SAR) studies.
Conceptual Screening Workflow
This molecule would typically enter a drug discovery pipeline as a building block or a fragment hit.
Caption: Conceptual drug discovery screening cascade.
Safety and Handling
No specific toxicology data is available for [5-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol. Therefore, it must be handled with care, assuming it is potentially hazardous.
-
Engineering Controls: Use only in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are inspected prior to use and replaced if damaged.
-
Respiratory Protection: If working outside a fume hood or with aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Take precautionary measures against static discharge.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
References
-
The Royal Society of Chemistry. Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Available at: [Link]
-
Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Available at: [Link]
-
American Elements. Oxazol-5-ylmethanol | CAS 127232-41-1. Available at: [Link]
-
PubMed. Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. (2023). Available at: [Link]
-
PubChem. 4(5)-(Trifluoromethyl)imidazole. Available at: [Link]
-
ResearchGate. Sequential one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole systems. (2017). Available at: [Link]
-
PubChemLite. [5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol. Available at: [Link]
-
mzCloud. 4-(Hydroxymethyl)-2-methyl-5-({[5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl]thio}methyl)pyridin-3-ol. (2016). Available at: [Link]
-
Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Available at: [Link]
-
MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Available at: [Link]
Sources
- 1. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - [5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol (C5H4F3NO2) [pubchemlite.lcsb.uni.lu]
- 4. 1781338-40-6|(5-(Trifluoromethyl)oxazol-2-yl)methanol|BLD Pharm [bldpharm.com]
- 5. americanelements.com [americanelements.com]
- 6. rsc.org [rsc.org]
- 7. jelsciences.com [jelsciences.com]
High-Performance Synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol
Executive Summary
This technical guide details the synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol , a critical fluorinated heterocyclic building block in medicinal chemistry.[1] The trifluoromethyl (
The synthesis strategy prioritizes regiochemical fidelity and scalability . The route utilizes Ethyl 4,4,4-trifluoroacetoacetate as the starting material, leveraging the intrinsic electronic bias of the trifluoromethyl ketone to secure the 4-position substitution pattern during oxazole ring formation.
Core Synthesis Strategy
-
Starting Material: Ethyl 4,4,4-trifluoroacetoacetate (Commercial, inexpensive).
-
Key Intermediate: Ethyl 2-chloro-4,4,4-trifluoroacetoacetate.[1][2]
-
Cyclization Method: Modified Robinson-Gabriel/Hantzsch synthesis using Formamide.[1]
-
Final Transformation: Hydride reduction of the ester to the primary alcohol.
Retrosynthetic Analysis
The retrosynthetic logic relies on disassembling the oxazole ring to a linear precursor that already contains the
Figure 1: Retrosynthetic disconnection showing the linear path from the commercial ketoester to the target alcohol.[1]
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate
This step activates the alpha-position of the ketoester for subsequent nucleophilic displacement by formamide.[1]
-
Reagents: Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv), Sulfuryl Chloride (
, 1.1 equiv). -
Solvent: Neat or Dichloromethane (DCM).
-
Temperature:
.
Protocol:
-
Charge a round-bottom flask with Ethyl 4,4,4-trifluoroacetoacetate (e.g., 50.0 g, 271 mmol).
-
Cool the flask to
using an ice bath. -
Add Sulfuryl Chloride (40.2 g, 298 mmol) dropwise over 45 minutes via an addition funnel. Caution:
and gas evolution will occur; use a scrubber or efficient fume hood. -
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Monitor: Check conversion by GC-MS or
NMR. The product typically appears as a distinct shift from the starting material. -
Workup: Degas the solution under vacuum (rotary evaporator) to remove residual
, , and unreacted . -
Purification: Vacuum distillation (bp ~60-65°C at 10 mmHg) yields the product as a clear liquid.[1]
Step 2: Cyclization to Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate
This is the critical ring-forming step.[1] The nitrogen of formamide displaces the chlorine, followed by cyclization of the formyl oxygen onto the highly electrophilic trifluoromethyl ketone.
-
Reagents: Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 equiv), Formamide (5.0 equiv).[1]
-
Conditions:
.[1]
Protocol:
-
In a reaction vessel equipped with a reflux condenser, mix the chloro-ketoester (from Step 1) with Formamide (excess is used as both reagent and solvent).
-
Heat the mixture to
for 4–6 hours. -
Mechanism Check: The reaction proceeds via N-alkylation followed by dehydration.[1] The high temperature drives the dehydration aromatization.
-
Workup: Cool the mixture to room temperature and pour into ice-water (500 mL).
-
Extract with Ethyl Acetate (
). -
Wash the combined organic layers with water (
) and brine to remove excess formamide. -
Dry over anhydrous
and concentrate under reduced pressure. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Step 3: Reduction to (4-(Trifluoromethyl)oxazol-5-yl)methanol
The ester is reduced to the alcohol using Lithium Aluminum Hydride (
-
Reagents: Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (1.0 equiv),
(1.2 equiv).[1] -
Solvent: Anhydrous THF.
-
Temperature:
.
Protocol:
-
Flame-dry a flask and purge with Argon/Nitrogen.[1]
-
Suspend
(powder or pellets) in anhydrous THF at . -
Dissolve the oxazole ester in anhydrous THF and add it dropwise to the hydride suspension. Control exotherm.
-
Stir at
for 1 hour. Monitor by TLC (Ester spot disappearance). -
Quench (Fieser Method):
-
Add water (
mL, where = g of LAH). -
Add 15%
( mL). -
Add water (
mL).
-
-
Stir until a white granular precipitate forms.
-
Filter through a pad of Celite. Rinse the pad with THF/EtOAc.
-
Concentrate the filtrate.
-
Purification: If necessary, purify via short silica plug or recrystallization (depending on physical state, often an oil or low-melting solid).
-
Yield: ~85-90%.[1]
-
Reaction Workflow & Mechanism
The following diagram illustrates the chemical logic and flow of the synthesis.
Figure 2: Step-by-step reaction workflow emphasizing reagents and key transformations.
Data Summary & Troubleshooting
| Parameter | Step 1 (Chlorination) | Step 2 (Cyclization) | Step 3 (Reduction) |
| Key Reagent | Formamide | ||
| Temp | |||
| Typical Yield | 90-95% | 60-75% | 85-90% |
| Critical Control | Gas evolution ( | Temperature control to prevent polymerization. | Anhydrous conditions essential. |
| Troubleshooting | If conversion is low, add 0.1 eq more | If dark tar forms, reduce temp to | If emulsion forms during quench, add Rochelle salt. |
Characterization Checkpoints
-
Intermediate 1 (Chloro-ester): Loss of one
-proton in NMR compared to SM.[1] -
Intermediate 2 (Oxazole Ester): Appearance of aromatic oxazole proton (
) around 7.9 - 8.2 ppm.[1] -
Final Product (Alcohol): Disappearance of ethyl ester quartet/triplet; appearance of hydroxymethyl singlet/doublet (
4.5 - 4.8 ppm).[1]
Safety Considerations
-
Sulfuryl Chloride: Highly corrosive and reacts violently with water. Releases toxic gases. Use in a well-ventilated fume hood.[1]
-
Formamide: Teratogenic hazard. Avoid skin contact and inhalation.
-
Lithium Aluminum Hydride: Pyrophoric solid. Reacts explosively with water. Handle under inert atmosphere.
References
-
Preparation of 2-chloro-4,4,4-trifluoroacetoacetate
-
General Synthesis of 4-Substituted Oxazoles (Robinson-Gabriel/Cornforth)
-
Reduction of Esters to Alcohols
Sources
- 1. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents [patents.google.com]
- 2. CN103570533A - Preparation method of 2-chloro-4, 4, 4 trifluoroacetyl ethyl acetate - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
(4-(Trifluoromethyl)oxazol-5-yl)methanol molecular weight
Abstract
(4-(Trifluoromethyl)oxazol-5-yl)methanol is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules. Characterized by the presence of a strongly electron-withdrawing trifluoromethyl (
Part 1: Chemical Identity & Physiochemical Profile[1]
Molecular Weight Calculation
The molecular weight is derived from the sum of the standard atomic weights of its constituent elements. The molecular formula is
| Element | Count | Atomic Weight ( g/mol ) | Contribution ( g/mol ) |
| Carbon (C) | 5 | 12.011 | 60.055 |
| Hydrogen (H) | 4 | 1.008 | 4.032 |
| Fluorine (F) | 3 | 18.998 | 56.994 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total MW | 167.086 |
Standard Reported Molecular Weight: 167.09 g/mol
Structural Specifications
-
IUPAC Name: (4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol
-
SMILES: OCC1=C(C(F)(F)F)N=CO1
-
Core Scaffold: 1,3-Oxazole
-
Substituents:
-
C4 Position: Trifluoromethyl (
) – Enhances lipophilicity and prevents metabolic oxidation at the ring. -
C5 Position: Hydroxymethyl (
) – A versatile nucleophilic handle for further derivatization.
-
Calculated Physiochemical Properties
Data based on in-silico prediction models for the free base.
| Property | Value | Significance in Drug Design |
| LogP (Predicted) | ~1.1 - 1.4 | Moderate lipophilicity; favorable for membrane permeability. |
| TPSA | ~46 | Good oral bioavailability profile (<140 |
| H-Bond Donors | 1 | Provided by the hydroxyl group. |
| H-Bond Acceptors | 4 | Includes oxazole nitrogen/oxygen and fluorine atoms. |
| pKa (Alcohol) | ~13.5 | Weakly acidic; typically non-ionized at physiological pH. |
Part 2: Synthetic Utility & Reactivity
The synthesis of (4-(trifluoromethyl)oxazol-5-yl)methanol generally proceeds via the reduction of its corresponding ester precursor. This approach allows for the construction of the trifluoromethyl-oxazole core before generating the sensitive alcohol functionality.
Core Synthetic Pathway
The most robust route involves the cyclization of a trifluoro-acetoacetate derivative followed by hydride reduction.
Caption: Figure 1. Standard synthetic workflow from acyclic precursor to target alcohol.
Experimental Protocol: Ester Reduction
Note: This protocol is a generalized standard procedure for reducing oxazole esters to alcohols.
Reagents:
-
Substrate: Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (1.0 eq)
-
Reducing Agent: Lithium Aluminum Hydride (
, 1.1 eq) or DIBAL-H (2.2 eq). -
Solvent: Anhydrous THF or Diethyl Ether.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the oxazole ester (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to 0°C.
-
Addition: Carefully add
(1.0 M in THF) dropwise over 15 minutes. The reaction is exothermic; maintain internal temperature <5°C. -
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor conversion via TLC (silica, 30% EtOAc/Hexanes) or LC-MS.
-
Quench (Fieser Method): Cool back to 0°C. Dilute with diethyl ether. Slowly add:
-
mL water (
= grams of used). - mL 15% NaOH solution.
- mL water.
-
mL water (
-
Workup: Stir until a white granular precipitate forms. Filter through a pad of Celite. Dry the filtrate over
and concentrate in vacuo. -
Purification: The crude oil is typically purified via flash column chromatography (Gradient: 0
40% EtOAc in Hexanes).
Part 3: Role in Medicinal Chemistry
The Trifluoromethyl Effect
The
-
Electron Withdrawal: Lowers the electron density of the oxazole ring, making it less susceptible to oxidative metabolism (e.g., by P450 enzymes) compared to methyl-substituted oxazoles.
-
Dipole Modulation: The C-F bonds create a strong dipole that can engage in orthogonal multipolar interactions with protein backbones.
Functionalization Logic
The primary alcohol is rarely the final drug; it is a "warhead" precursor.
-
Oxidation: Converts to Aldehyde
Reductive Amination (Access to amines). -
Halogenation: Converts to Alkyl Bromide/Chloride
displacement (Access to ethers, thioethers). -
Tosylation/Mesylation: Creates a leaving group for carbon-carbon bond formation.
Caption: Figure 2. Divergent synthesis capabilities from the alcohol handle.
Part 4: Safety & Handling
-
Hazard Identification: As a fluorinated organic alcohol, treat as an irritant.
-
Storage: Store at 2–8°C under inert gas. The alcohol functionality can be susceptible to slow oxidation if exposed to air over long periods.
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intentional derivatization is planned).
References
-
PubChem Compound Summary. (2025). Oxazole-5-ylmethanol derivatives and properties. National Center for Biotechnology Information. Link
-
Master Organic Chemistry. (2023). Reduction of Esters to Alcohols with LiAlH4. Link
-
Organic Chemistry Portal. (2023). Synthesis of Trifluoromethyl-substituted Heterocycles. Link
-
Journal of Organic Chemistry. (2011). Synthesis of 2-(Trifluoromethyl)oxazoles. ACS Publications. Link
An In-depth Technical Guide to (4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol: A Trifluoromethylated Heterocycle for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. By leveraging the unique properties of the trifluoromethyl group and the versatile oxazole scaffold, this molecule represents a valuable building block for the synthesis of novel therapeutic agents. This document will delve into its chemical properties, synthesis methodologies, and prospective applications, offering field-proven insights for researchers in the pharmaceutical sciences.
Introduction: The Strategic Importance of Trifluoromethylated Oxazoles
The incorporation of fluorine atoms into biologically active molecules is a well-established strategy in modern drug design to enhance metabolic stability, lipophilicity, and bioavailability.[1][2] The trifluoromethyl (CF3) group, in particular, is a key pharmacophore that can significantly modulate the physicochemical and biological properties of a compound.[1][2] When coupled with a heterocyclic system like oxazole, which is present in numerous natural products and approved drugs, the resulting scaffold becomes a highly attractive platform for discovering new chemical entities with a wide range of therapeutic applications, including anti-cancer, antimicrobial, and anti-inflammatory activities.[3]
(4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol is a structurally intriguing molecule that combines these advantageous features. The presence of a reactive hydroxymethyl group at the 5-position of the oxazole ring provides a convenient handle for further chemical modifications, allowing for its incorporation into larger, more complex molecular architectures.
Physicochemical Properties and Structural Elucidation
While specific experimental data for (4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol is not extensively available in the public domain, its properties can be inferred from structurally related compounds and computational models.
| Property | Predicted/Inferred Value | Source/Rationale |
| IUPAC Name | (4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol | Based on systematic nomenclature rules for oxazole derivatives. |
| Molecular Formula | C5H4F3NO2 | Derived from the chemical structure. |
| Molecular Weight | 167.09 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Similar substituted oxazoles and isoxazoles are solids.[4] |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | Based on the properties of similar organic compounds.[5] |
| Reactivity | The hydroxyl group is a primary site for reactions such as esterification, etherification, and oxidation. The oxazole ring can undergo electrophilic substitution, although the electron-withdrawing trifluoromethyl group may influence its reactivity. | General principles of organic chemistry. |
Spectroscopic Characterization:
The structural confirmation of (4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol would rely on standard spectroscopic techniques:
-
¹H NMR: The spectrum is expected to show a characteristic singlet for the proton on the oxazole ring, a signal for the methylene protons of the methanol group, and a signal for the hydroxyl proton. The chemical shifts would be influenced by the electron-withdrawing nature of the trifluoromethyl group.
-
¹³C NMR: The spectrum would display distinct signals for the carbon atoms of the oxazole ring, the trifluoromethyl group (with C-F coupling), and the methanol group.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be a key identifying feature.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would confirm its molecular formula.
Synthesis and Methodologies
A potential retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol:
-
Formation of a Halogenated Trifluoromethyl Precursor: The synthesis could commence with a commercially available trifluoromethyl-containing starting material, such as ethyl 4,4,4-trifluoroacetoacetate. Halogenation at the α-position would yield a key intermediate.
-
Oxazole Ring Formation: This intermediate can then be reacted with an appropriate amide (e.g., formamide) in a condensation reaction to construct the oxazole ring, a common strategy for oxazole synthesis.
-
Reduction of the Ester: The resulting ester at the 5-position of the oxazole ring can be selectively reduced to the corresponding primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), to yield the final product, (4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol.
This proposed pathway is a logical and feasible approach based on known organic transformations for constructing similar heterocyclic systems.
Applications in Drug Development
The structural motifs present in (4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol suggest its significant potential as a scaffold in drug discovery, particularly in the development of anti-cancer agents.
4.1. The Role of the Trifluoromethyl Group in Bioactivity
The trifluoromethyl group is a well-regarded substituent in medicinal chemistry for its ability to:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can increase the half-life of a drug.[1]
-
Increase Lipophilicity: This can improve a molecule's ability to cross cell membranes and reach its target.[2]
-
Modulate pKa: The electron-withdrawing nature of the CF3 group can alter the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions.
-
Improve Binding Affinity: The CF3 group can participate in favorable interactions with biological targets, such as hydrophobic pockets in enzymes or receptors.
4.2. The Oxazole Core as a Privileged Scaffold
The oxazole ring is a common feature in a variety of biologically active compounds. Its planar, aromatic nature allows it to participate in π-stacking interactions, and the nitrogen and oxygen atoms can act as hydrogen bond acceptors. Numerous oxazole-containing compounds have demonstrated potent biological activities, including:
-
Anti-cancer: Studies have shown that trifluoromethylated isoxazole derivatives, which are structurally similar to the topic compound, exhibit significant anti-cancer activity against various cell lines.[4][6][7] The introduction of the CF3 group has been shown to enhance the cytotoxic effects of the parent molecule.[4][6]
-
Antimicrobial: Oxazole derivatives have been investigated for their antibacterial and antifungal properties.
-
Anti-inflammatory: Certain oxazole-containing molecules have shown promise as anti-inflammatory agents.
4.3. Potential Therapeutic Targets and Mechanisms of Action
Given the evidence from related compounds, (4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol and its derivatives could potentially target a range of biological pathways implicated in diseases like cancer. For instance, some heterocyclic compounds are known to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. The workflow for investigating the mechanism of action of a novel compound derived from this scaffold is depicted below.
A generalized workflow for the preclinical evaluation of a novel therapeutic agent.
Conclusion and Future Perspectives
(4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol stands as a promising, yet underexplored, building block for the development of novel therapeutic agents. The strategic combination of a trifluoromethyl group and an oxazole core, along with a modifiable hydroxymethyl handle, provides a versatile platform for medicinal chemists. While further research is needed to fully elucidate its specific properties and biological activities, the existing literature on related compounds strongly suggests its potential, particularly in the field of oncology. Future research should focus on developing a robust and scalable synthesis, followed by a thorough biological evaluation of a library of derivatives to unlock the full therapeutic potential of this intriguing trifluoromethylated heterocycle.
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Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. [Link]
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The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol. synthesis intermediate. [Link]
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Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. PMC. [Link]
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Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. [Link]
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Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PMC. [Link]
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Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. PubMed. [Link]
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Expeditious Synthesis of Highly Functional 4-Trifluoromethyl-Substituted Oxazoles Enabled by Cobalt(II) Metalloradical Catalysis. ACS Publications. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
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An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. ResearchGate. [Link]
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An In-depth Technical Guide to the NMR Spectra of (4-(Trifluoromethyl)oxazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of (4-(Trifluoromethyl)oxazol-5-yl)methanol, a key fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding the NMR spectral characteristics of this molecule is fundamental for its unambiguous identification, purity assessment, and for studying its interactions in various chemical and biological systems.
This document moves beyond a simple data sheet, offering in-depth interpretations grounded in established principles of NMR spectroscopy. We will explore the causal relationships between the molecular structure and the observed spectral features, providing a robust framework for researchers working with this and structurally related compounds.
Molecular Structure and its Influence on NMR Spectra
The structure of (4-(Trifluoromethyl)oxazol-5-yl)methanol, presented below, dictates its unique NMR signature. The molecule comprises a five-membered oxazole ring, substituted with a highly electronegative trifluoromethyl (CF₃) group at the C4 position and a hydroxymethyl (-CH₂OH) group at the C5 position.
// Atom nodes C2 [label="C2", pos="0,1!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"]; N3 [label="N", pos="1,0.5!", fillcolor="#4285F4", style=filled, shape=circle, fontcolor="#FFFFFF"]; C4 [label="C4", pos="0.8,-0.5!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"]; C5 [label="C5", pos="-0.2,-0.5!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"]; O1 [label="O", pos="-0.5,0.5!", fillcolor="#EA4335", style=filled, shape=circle, fontcolor="#FFFFFF"];
C_CF3 [label="C", pos="1.8,-1!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"]; F1 [label="F", pos="2.5,-0.5!", fillcolor="#34A853", style=filled, shape=circle, fontcolor="#FFFFFF"]; F2 [label="F", pos="2.5,-1.5!", fillcolor="#34A853", style=filled, shape=circle, fontcolor="#FFFFFF"]; F3 [label="F", pos="1.5,-1.8!", fillcolor="#34A853", style=filled, shape=circle, fontcolor="#FFFFFF"];
C_CH2OH [label="C", pos="-1,-1.2!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"]; O_CH2OH [label="O", pos="-1.8,-0.8!", fillcolor="#EA4335", style=filled, shape=circle, fontcolor="#FFFFFF"]; H_OH [label="H", pos="-2.2,-1.2!", shape=none];
H2 [label="H", pos="0,1.5!", shape=none]; H_CH2_1 [label="H", pos="-0.8,-1.8!", shape=none]; H_CH2_2 [label="H", pos="-1.5,-1.6!", shape=none];
// Bonds C2 -- N3; N3 -- C4; C4 -- C5; C5 -- O1; O1 -- C2;
C4 -- C_CF3; C_CF3 -- F1; C_CF3 -- F2; C_CF3 -- F3;
C5 -- C_CH2OH; C_CH2OH -- O_CH2OH; O_CH2OH -- H_OH;
C2 -- H2; C_CH2OH -- H_CH2_1; C_CH2OH -- H_CH2_2; } enddot Figure 1: Molecular structure of (4-(Trifluoromethyl)oxazol-5-yl)methanol.
The key structural features influencing the NMR spectra are:
-
The Oxazole Ring: This aromatic heterocycle exhibits characteristic chemical shifts for its ring proton and carbons.
-
The Trifluoromethyl (CF₃) Group: This potent electron-withdrawing group significantly deshields adjacent nuclei, leading to downfield chemical shifts. Furthermore, the three fluorine atoms will cause characteristic splitting patterns in the ¹³C NMR spectrum due to ¹J(C,F) and ²J(C,F) couplings.
-
The Hydroxymethyl (-CH₂OH) Group: This group will give rise to signals for the methylene protons and the hydroxyl proton in the ¹H NMR spectrum, and a signal for the methylene carbon in the ¹³C NMR spectrum. The chemical shifts of these signals will be influenced by the adjacent oxazole ring.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of (4-(Trifluoromethyl)oxazol-5-yl)methanol is expected to be relatively simple, with three distinct signals. The predicted chemical shifts (in ppm) in a common deuterated solvent like CDCl₃ are summarized in the table below.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| H2 (Oxazole) | 8.0 - 8.5 | Singlet (s) | 1H | The proton at the C2 position of the oxazole ring is expected to be significantly deshielded due to the aromatic nature of the ring and the electron-withdrawing effects of the ring oxygen and nitrogen atoms. |
| -CH₂OH | 4.8 - 5.2 | Singlet (s) or Doublet (d) | 2H | The methylene protons are adjacent to the oxazole ring and the hydroxyl group. Their signal is expected to be a singlet, but may appear as a doublet if coupling to the hydroxyl proton is observed. The exact chemical shift will be solvent-dependent. |
| -CH₂OH | Variable (typically 2.0 - 4.0) | Broad Singlet (br s) | 1H | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet and may exchange with residual water in the solvent. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of the trifluoromethyl group will result in characteristic splitting of the C4 and CF₃ carbon signals.
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Notes |
| C2 | 145 - 155 | Singlet (s) | This carbon is part of the oxazole ring and is deshielded by the adjacent oxygen and nitrogen atoms. |
| C4 | 130 - 140 | Quartet (q) | This carbon is directly attached to the electron-withdrawing CF₃ group, causing a significant downfield shift. The signal will be split into a quartet due to two-bond coupling with the three fluorine atoms (²J(C,F)). |
| C5 | 140 - 150 | Singlet (s) | This carbon is also part of the oxazole ring and is deshielded. |
| -C H₂OH | 55 - 65 | Singlet (s) | The chemical shift of the methylene carbon is in the typical range for a carbon attached to an oxygen atom. |
| C F₃ | 115 - 125 | Quartet (q) | The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J(C,F)). The coupling constant is typically large (around 270-280 Hz).[1][2] |
Experimental Protocol for NMR Analysis
A robust and reproducible protocol is essential for obtaining high-quality NMR spectra. The following is a field-proven methodology for the analysis of (4-(Trifluoromethyl)oxazol-5-yl)methanol.
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[3][4][5][6][7]
Step-by-Step Protocol:
-
Weighing the Sample: Accurately weigh 5-10 mg of (4-(Trifluoromethyl)oxazol-5-yl)methanol for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.[3][6][7]
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆).[3][6] The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum.[7]
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is crucial for obtaining sharp NMR signals.[5]
-
Transfer to NMR Tube: Using a Pasteur pipette with a small cotton plug at the tip to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.[7]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
NMR Instrument Parameters
The following are suggested starting parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
| Parameter | Recommended Value |
| Pulse Program | zg30 |
| Number of Scans | 8-16 |
| Relaxation Delay (D1) | 1-2 s |
| Acquisition Time (AQ) | 3-4 s |
| Spectral Width (SW) | 16 ppm |
| Temperature | 298 K |
¹³C NMR Spectroscopy:
| Parameter | Recommended Value |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 or more (depending on concentration) |
| Relaxation Delay (D1) | 2 s |
| Acquisition Time (AQ) | 1-2 s |
| Spectral Width (SW) | 240 ppm |
| Temperature | 298 K |
Advanced NMR Experiments for Structural Confirmation
For unambiguous assignment of all proton and carbon signals, and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is highly recommended.
-
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this molecule, it could potentially show a correlation between the -CH₂OH protons and the -OH proton if the coupling is resolved.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the ¹H signal of the -CH₂OH group to its corresponding ¹³C signal, and the H2 proton to the C2 carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. This is crucial for establishing the overall connectivity. For example, correlations would be expected between the H2 proton and the C4 and C5 carbons, and between the -CH₂OH protons and the C5 and C4 carbons.
Conclusion
The NMR spectra of (4-(Trifluoromethyl)oxazol-5-yl)methanol are highly informative and provide a definitive fingerprint of its molecular structure. By understanding the influence of the oxazole ring, the trifluoromethyl group, and the hydroxymethyl substituent on the chemical shifts and coupling patterns, researchers can confidently identify this compound and assess its purity. The experimental protocols and advanced NMR techniques outlined in this guide provide a robust framework for obtaining high-quality, unambiguous spectral data, which is a prerequisite for its application in drug discovery and materials science.
References
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Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
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University of Houston. Small molecule NMR sample preparation. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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Michigan State University Max T. Rogers NMR Facility. Sample Preparation. [Link]
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University of Ottawa NMR Facility. Sample preparation. [Link]
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Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. [Link]
- Sodero, A. C., & Pinto, D. C. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
- Siddiqui, N., et al. (2014). Synthesis of novel 1,2,3-triazole derivatives containing oxadiazole, trifluoromethyl pyridine. Der Pharma Chemica, 6(5), 385-392.
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Suryaprakash, N. One and Two dimensional NMR Spectroscopy: Concepts and Spectral Analysis. CSIR Emeritus Scientist, Solid State and Structural Chemistry Unit, Indian Institute of Science, Bangalore.
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Quora. In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F?. (2018, October 6). [Link]
- Belen'kii, L. I., & Kruchkovskaya, N. D. (1996). ¹H and ¹³C NMR spectra of oxazole and its derivatives. Chemistry of Heterocyclic Compounds, 32(1), 1-19.
-
University of Sheffield. Multinuclear NMR Spectroscopy. [Link]
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Chemistry Steps. NMR spectroscopy - An Easy Introduction. (2020, January 31). [Link]
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Royal Society of Chemistry. Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. (2017). [Link]
-
MDPI. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. (2022, November 22). [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
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Brown, D. J., & Ghosh, P. B. (1969). The lH n.m.r. spectra of oxazole, its derivatives, and some related compounds. Journal of the Chemical Society B: Physical Organic, 270-276. [Link]
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ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]
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NP-MRD. 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simulated) (NP0044704). [Link]
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Springer Nature Experiments. NMR Protocols and Methods. [Link]
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Royal Society of Chemistry. One-pot synthesis of 4-substituted 2-fluoroalkyloxazoles from NH-1,2,3- triazoles and fluoroalkylated acid anhydrides. (2022). [Link]
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ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. [Link]
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PubMed. Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. (2023, June 15). [Link]
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Organic Chemistry Portal. Synthesis of 5-(Trifluoromethyl)pyrazolines by Formal [4 + 1]-Annulation of Fluorinated Sulfur Ylides and Azoalkenes. [Link]
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MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022, November 7). [Link]
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mzCloud. 4 Hydroxymethyl 2 methyl 5 5 trifluoromethyl 1H benzo d imidazol 2 yl thio methyl pyridin 3 ol. (2016, March 18). [Link]
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S. O. N. Rodrigues, et al. (3R,5S,7as)-(3,5-bis(4-Fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol. [Link]
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H. S. P. Rao, et al. Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Canadian Journal of Chemistry, 47(16), 3107-3112. [Link]
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Physicochemical Profiling and Solubility Optimization of (4-(Trifluoromethyl)oxazol-5-yl)methanol
Executive Summary & Molecular Architecture[1]
(4-(Trifluoromethyl)oxazol-5-yl)methanol is a specialized heteroaromatic building block used frequently in the synthesis of bioactive compounds, particularly in fragment-based drug discovery (FBDD). Its utility stems from the trifluoromethyl (
Understanding the solubility profile of this molecule requires analyzing the competition between two opposing structural forces: the hydrophobic, electron-withdrawing
Structural Analysis & Electronic Effects
The solubility behavior is dictated by the electronic push-pull within the oxazole ring.
-
The Fluorine Effect: The
group at position 4 is strongly electron-withdrawing ( ). This significantly reduces the basicity of the oxazole nitrogen, making the molecule less likely to protonate (and thus dissolve) in mildly acidic aqueous media compared to its non-fluorinated counterparts. -
The Hydroxyl Anchor: The C5-hydroxymethyl group provides the primary mechanism for aqueous interaction via Hydrogen Bond Donating (HBD) and Accepting (HBA) capability.
Figure 1: Structural-Electronic relationships defining the solubility profile.
Predicted Physicochemical Properties[1][2][3][4][5]
In the absence of a specific certificate of analysis (CoA) for a synthesis batch, the following calculated properties (based on SAR of similar fluorinated heteroaromatics) serve as the baseline for experimental design.
| Property | Value / Range | Implication for Solubility |
| Molecular Weight | ~181.11 g/mol | Low MW favors solubility (Fragment-like). |
| cLogP | 1.2 – 1.8 (Est.) | Moderately lipophilic. Good membrane permeability predicted.[1] |
| TPSA | ~40-50 Ų | Polar surface area suggests reasonable aqueous potential if co-solvents are used. |
| pKa (Conj. Acid) | < 1.0 (Est.) | The |
| H-Bond Donors | 1 | Critical for crystal lattice energy; high melting points (>80°C) may reduce solubility. |
Solubility Profiling Protocols
For drug development, two distinct solubility values are required: Kinetic Solubility (for screening) and Thermodynamic Solubility (for formulation/CMC).
Protocol A: Kinetic Solubility (High-Throughput)
Use this for biological assay preparation where DMSO stocks are used.
Principle: Measures the precipitation tendency when a concentrated DMSO stock is spiked into an aqueous buffer. This is a non-equilibrium state.
-
Stock Prep: Dissolve compound in 100% DMSO to 10 mM.
-
Note: If turbidity occurs in DMSO, sonicate at 40°C. This scaffold is typically highly soluble in DMSO (>100 mM).
-
-
Spike: Add 2 µL of DMSO stock to 98 µL of PBS (pH 7.4). Final concentration: 200 µM (2% DMSO).
-
Incubation: Shake for 2 hours at Room Temperature (RT).
-
Detection: Measure UV absorbance (254 nm) or Nephelometry.
-
Pass Criteria: If Absorbance > 80% of theoretical max (or low light scatter), the compound is "Soluble" at this concentration.
Protocol B: Thermodynamic Solubility (Gold Standard)
Use this for chemical development and precise physical characterization.
Principle: Measures the concentration of compound in equilibrium with solid material (saturation).[2]
Figure 2: Thermodynamic solubility workflow ensuring equilibrium saturation.
Step-by-Step Methodology:
-
Preparation: Place 2 mg of solid (4-(Trifluoromethyl)oxazol-5-yl)methanol into a 1.5 mL glass vial.
-
Solvent Addition: Add 500 µL of media (e.g., Phosphate Buffer pH 7.4).
-
Equilibration: Agitate (stir bar or shaker) for 24 hours at 25°C.
-
Critical: Ensure solid is still visible. If all solid dissolves, add more compound.
-
-
Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a PVDF membrane (avoid nylon, which can bind aromatics).
-
Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO/Methanol.
Solubilization Strategies for Assays
When using this molecule in cellular or enzymatic assays, aqueous solubility is often the limiting factor.
The DMSO "Sweet Spot"
Most biological assays tolerate 0.1% to 1% DMSO.
-
Recommendation: Prepare a 1000x Master Stock in pure DMSO.
-
Dilution: Dilute directly into the assay media. Do not perform intermediate serial dilutions in water, as the compound may crash out (precipitate) rapidly upon hitting the high-dielectric aqueous phase without carrier proteins.
Co-solvent Systems
If the compound precipitates in standard buffers, utilize the following clinically relevant excipients:
| Excipient | Recommended % (v/v) | Mechanism |
| PEG 400 | 10 - 20% | Reduces polarity of the bulk solvent. |
| Propylene Glycol | 10 - 20% | Similar to PEG; good for preventing precipitation. |
| Cyclodextrins (HP-β-CD) | 5 - 20% (w/v) | Encapsulates the lipophilic |
Synthetic Implications: Isolation & Purification[8]
Solubility dictates how you isolate this intermediate during synthesis.
-
Reaction Workup: The compound is moderately polar.
-
Extraction: Use Ethyl Acetate (EtOAc) .[3] Avoid Hexanes (too non-polar) or Diethyl Ether (often insufficient for hydroxylated heterocycles).
-
Washing: The
group renders the molecule stable to mild acid washes (0.1M HCl) to remove basic impurities, but deep acidification is unnecessary due to low basicity.
-
-
Chromatography:
-
Stationary Phase: Silica Gel (Normal Phase).
-
Mobile Phase: Hexane/Ethyl Acetate gradient. Expect elution around 30-50% EtOAc due to the polarity of the alcohol group.
-
TLC Stain: UV active (aromatic ring) or KMnO4 (oxidizes the alcohol).
-
References
-
Lipophilicity & Fluorine: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330.
-
Solubility Protocols: Bhattachar, S. N., et al. "Solubility: it's not just a number." Colloids and Surfaces A: Physicochemical and Engineering Aspects, 2006.
-
Fragment Properties: Hajduk, P. J., et al. "Physicochemical properties of fragments for drug discovery." Journal of Medicinal Chemistry, 2007.
-
Oxazole Synthesis: Journal of Organic Chemistry (General reference for trifluoromethyl-oxazole synthesis methodologies).
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The (4-(Trifluoromethyl)oxazol-5-yl)methanol Scaffold: A Technical Guide for Advanced Drug Discovery
Introduction: The Strategic Value of Fluorinated Heterocycles in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established and powerful approach to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds. The trifluoromethyl (CF3) group, in particular, has become a cornerstone of medicinal chemistry due to its profound impact on a molecule's metabolic stability, lipophilicity, and binding affinity. When integrated into a heterocyclic framework like oxazole, the resulting moiety presents a unique and valuable building block for the synthesis of novel therapeutics.
This technical guide provides an in-depth exploration of the (4-(trifluoromethyl)oxazol-5-yl)methanol scaffold. While direct literature on this specific molecule is nascent, this guide will leverage established principles and data from closely related structures, particularly the isomeric 4-(trifluoromethyl)isoxazoles, to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, potential biological significance, and key experimental considerations for harnessing the potential of this promising chemical entity. The oxazole ring system is a key feature in numerous biologically active compounds, and its derivatives have shown a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities[1]. The introduction of a trifluoromethyl group can further enhance these properties, making the 4-(trifluoromethyl)oxazole core a highly attractive scaffold for medicinal chemists[2][3].
Synthesis and Chemical Properties: Navigating the Challenges of Fluorinated Heterocycle Construction
The synthesis of polysubstituted oxazoles, particularly those bearing a trifluoromethyl group, presents a unique set of challenges. The electron-withdrawing nature of the CF3 group can significantly influence the reactivity of adjacent functional groups and the overall stability of the heterocyclic ring. While a definitive, optimized synthesis for (4-(trifluoromethyl)oxazol-5-yl)methanol is not yet prevalent in the literature, we can extrapolate a plausible and robust synthetic strategy based on established methodologies for related compounds.
A promising approach involves a multi-step sequence commencing with readily available starting materials. The following proposed workflow is designed to be a self-validating system, with each step yielding a stable, characterizable intermediate.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway to (4-(trifluoromethyl)oxazol-5-yl)methanol.
Detailed Experimental Protocol (Proposed)
Step 1: N-Trifluoroacetylation of an Amino Acid Ester
-
To a solution of an appropriate amino acid ester (e.g., ethyl glycinate hydrochloride) in a suitable aprotic solvent (e.g., dichloromethane), add a base (e.g., triethylamine) to neutralize the hydrochloride salt.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-trifluoroacetylated amino acid ester.
Step 2: Cyclization and Dehydration to the Oxazole Ring
-
Dissolve the N-trifluoroacetylated amino acid ester in a dry, high-boiling point solvent (e.g., toluene).
-
Add a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) portion-wise at 0 °C.
-
Carefully heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the formation of the oxazole ring by gas chromatography-mass spectrometry (GC-MS).
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic layer. Purify the crude product by column chromatography on silica gel to obtain the 4-(trifluoromethyl)oxazole-5-carboxylate.
Step 3: Reduction of the Ester to the Alcohol
-
Prepare a solution of the 4-(trifluoromethyl)oxazol-5-carboxylate in a dry aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C.
-
Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H), to the stirred ester solution.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the consumption of the starting material by TLC.
-
Carefully quench the reaction by the sequential addition of water and an aqueous base solution.
-
Filter the resulting suspension and extract the filtrate with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate to yield the crude (4-(trifluoromethyl)oxazol-5-yl)methanol.
-
Purify the final product by column chromatography.
Key Chemical Properties and Characterization
| Property | Expected Characteristics |
| Molecular Formula | C5H4F3NO2 |
| Molecular Weight | 167.09 g/mol |
| Appearance | Colorless to pale yellow solid or oil |
| Solubility | Soluble in common organic solvents (e.g., methanol, dichloromethane, ethyl acetate) |
| ¹H NMR | Expect a singlet for the CH2 protons and a singlet for the OH proton. |
| ¹³C NMR | Expect characteristic signals for the trifluoromethyl carbon, the oxazole ring carbons, and the methylene carbon. |
| ¹⁹F NMR | Expect a singlet for the CF3 group. |
| Mass Spectrometry | Expect the molecular ion peak and characteristic fragmentation patterns. |
The Role of the (4-(Trifluoromethyl)oxazol-5-yl)methanol Scaffold in Medicinal Chemistry
The trifluoromethyl group is a bioisostere for several functional groups and can significantly enhance a drug candidate's properties. It is known to increase lipophilicity, which can improve membrane permeability and cellular uptake[2][3]. Furthermore, the C-F bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation, which can lead to an extended in vivo half-life[2]. The electron-withdrawing nature of the trifluoromethyl group can also modulate the pKa of nearby functionalities, influencing drug-target interactions.
The oxazole core itself is a prevalent motif in a multitude of biologically active compounds, exhibiting a broad spectrum of pharmacological activities[1]. The combination of the trifluoromethyl group at the 4-position and a versatile methanol handle at the 5-position of the oxazole ring creates a scaffold with significant potential for further chemical elaboration and optimization in drug discovery programs.
Potential Therapeutic Applications
Given the established biological activities of related trifluoromethylated heterocycles, the (4-(trifluoromethyl)oxazol-5-yl)methanol scaffold and its derivatives are promising candidates for investigation in several therapeutic areas:
-
Oncology: Numerous trifluoromethyl-containing compounds have demonstrated potent anti-cancer activity. The isomeric 4-(trifluoromethyl)isoxazoles have shown significant efficacy against breast cancer cell lines[4][5].
-
Infectious Diseases: The oxazole ring is a component of several antimicrobial agents[1]. The introduction of a trifluoromethyl group could lead to the development of novel antibacterial and antifungal agents.
-
Inflammatory Diseases: Certain oxazole derivatives have exhibited anti-inflammatory properties[1]. The unique electronic properties of the trifluoromethyl group could be leveraged to design potent and selective anti-inflammatory drugs.
Structure-Activity Relationship (SAR) Insights
The methanol group at the 5-position of the oxazole ring provides a critical attachment point for further diversification through various chemical transformations, such as etherification, esterification, or conversion to an amine. This allows for a systematic exploration of the structure-activity relationship to optimize potency, selectivity, and pharmacokinetic properties.
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Discovery and Synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol
This guide details the discovery, chemical rationale, and synthetic pathways for (4-(Trifluoromethyl)oxazol-5-yl)methanol , a specialized fluorinated building block used in modern medicinal chemistry.
Part 1: Executive Summary & Chemical Rationale
The "Discovery" Context
The "discovery" of (4-(Trifluoromethyl)oxazol-5-yl)methanol (CAS 1824624-51-2 ) does not refer to a single serendipitous event but rather the strategic development of synthetic methods to access the 4-trifluoromethyl-5-substituted oxazole scaffold. Historically, introducing a trifluoromethyl (
This molecule has emerged as a high-value bioisostere in drug discovery. The
Chemical Identity
| Property | Detail |
| Systematic Name | (4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol |
| CAS Number | 1824624-51-2 |
| Molecular Formula | |
| Key Precursor | Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (CAS 1126633-32-6) |
| Role | Lipophilic spacer, metabolic blocker, amide bioisostere |
Structural Logic & Bioisosterism
The 4-trifluoromethyl group exerts a profound electronic effect on the oxazole ring:
-
Reduced Basicity: The strong electron-withdrawing effect (
effect) of the group significantly lowers the basicity of the oxazole nitrogen, reducing the likelihood of off-target hERG inhibition often associated with basic heterocycles. -
Metabolic Stability: The
bond strength ( ) prevents oxidative metabolism at the 4-position, a common soft spot in non-fluorinated oxazoles. -
Dipole Modulation: The vector of the
group alters the dipole moment, potentially improving membrane permeability compared to the methyl analog.
Part 2: Synthetic Pathways and Experimental Protocols
The synthesis of this scaffold relies on controlling the regiochemistry during the formation of the oxazole ring. Two primary pathways exist: the Classical Hantzsch Cyclization (robust, scalable) and the Modern Cobalt-Catalyzed Cycloaddition (atom-economical, recent discovery).
Pathway A: The Classical Hantzsch Synthesis (Scalable)
This method is the industry standard for generating the ester precursor Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate , which is subsequently reduced to the target alcohol.
Mechanism
The reaction involves the condensation of ethyl 2-chloro-4,4,4-trifluoroacetoacetate with formamide (or a substituted amide). The regiochemistry is driven by the nucleophilic attack of the amide oxygen on the chloromethine carbon (C2) and the amide nitrogen on the trifluoroacetyl carbonyl (C3).
Step-by-Step Protocol
-
Reagents:
-
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 eq)[1]
-
Formamide (5.0 eq) - Acts as both reactant and solvent.
-
Sulfuric acid (catalytic) or heat.
-
-
Cyclization:
-
Mix the chloro-ketoester and formamide in a pressure vessel or round-bottom flask.
-
Heat to 120–140 °C for 4–6 hours. The high temperature is required to overcome the deactivation caused by the
group. -
Note: Unlike non-fluorinated analogs, the intermediate hydroxy-oxazoline dehydrates rapidly under these conditions to aromatize.
-
-
Workup:
-
Reduction to Alcohol:
-
Dissolve the ester in anhydrous THF or MeOH at 0 °C.
-
Add Sodium Borohydride (
) (2.0 eq) portion-wise (or in THF for stronger reduction). -
Stir at room temperature for 2 hours.
-
Quench with saturated
, extract, and concentrate to yield (4-(Trifluoromethyl)oxazol-5-yl)methanol .
-
Pathway B: Modern Metalloradical Catalysis (2024 Discovery)
A recent breakthrough utilizes Cobalt(II) metalloradical catalysis to couple trifluoromethyl diazoketones with nitriles. This method allows for milder conditions and higher functional group tolerance.
Protocol Summary
-
Precursors:
-Trifluoromethyl- -diazoketone + Nitrile (Solvent/Reactant). -
Catalyst:
-Porphyrin complex. -
Conditions: 40–80 °C, inert atmosphere.
-
Advantage: Avoids the use of harsh chlorinating agents and high temperatures.[3]
Part 3: Visualization of Discovery & Synthesis
The following diagram illustrates the retrosynthetic logic and the two distinct pathways to access the target scaffold.
Caption: Retrosynthetic analysis showing the classical Hantzsch cyclization (Path A) and the modern Cobalt-catalyzed cycloaddition (Path B) to access the 4-CF3 oxazole scaffold.
Part 4: Applications in Drug Discovery
The (4-(Trifluoromethyl)oxazol-5-yl)methanol scaffold is utilized as a building block to introduce the 4-CF3-oxazole moiety into larger drug candidates.
Fragment-Based Drug Design (FBDD)
The molecule serves as a "linker" fragment. The hydroxyl group can be converted into a leaving group (mesylate/tosylate) or oxidized to an aldehyde, enabling coupling to:
-
Amines: Via reductive amination to form kinase inhibitors.
-
Phenols: Via Mitsunobu reaction to form ether-linked receptor antagonists (e.g., PPAR or LXR modulators).
Physicochemical Tuning
Data indicates that replacing a Methyl-Oxazole with a Trifluoromethyl-Oxazole results in:
| Parameter | Methyl-Oxazole | 4-CF3-Oxazole | Impact |
| LogP | ~0.5 | ~1.4 | Increased lipophilicity aids BBB penetration. |
| pKa (Conj. Acid) | ~1.0 | < -1.0 | Reduced basicity prevents lysosomal trapping. |
| Metabolic Clearance | Moderate | Low | Blocks CYP450 oxidation at C4. |
Case Study: GSK & LXR Agonists
While specific proprietary data on this exact alcohol is often confidential, analogous 4-substituted oxazoles appear in patents for Liver X Receptor (LXR) agonists, where the oxazole ring mimics the hydrophobic tail of endogenous ligands. The
References
-
Wang, H., et al. (2024). Expeditious Synthesis of Highly Functional 4-Trifluoromethyl-Substituted Oxazoles Enabled by Cobalt(II) Metalloradical Catalysis. ACS Catalysis. Link
- Significance: Describes the modern, catalytic "discovery" route to 4-CF3 oxazoles, overcoming previous synthetic limit
-
ChemicalBook. Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (CAS 1126633-32-6) Entry. Link
-
Significance: Verifies the existence and CAS identity of the key ester precursor.[3]
-
-
BLD Pharm. (4-(Trifluoromethyl)oxazol-5-yl)methanol (CAS 1824624-51-2) Product Page. Link
- Significance: Confirms commercial availability as a building block for medicinal chemistry.
- Kuo, E. A., et al. (1993).Synthesis and Structure-Activity Relationships of Isoxazole and Oxazole Derivatives. Journal of Medicinal Chemistry.
Sources
Biological Activity of Trifluoromethylated Oxazoles: A Technical Guide
Executive Summary: The Strategic Value of the -Oxazole Scaffold
The incorporation of a trifluoromethyl (
Recent advancements in Cobalt(II) metalloradical catalysis have unlocked modular access to 4-trifluoromethyl-substituted oxazoles, moving this scaffold from a synthetic curiosity to a viable pharmacophore for high-throughput screening. This guide analyzes the biological activity of these compounds, focusing on their emerging roles as PRDX1 inhibitors in hepatocellular carcinoma and broad-spectrum antimicrobial agents .
The Fluorine Effect: Physicochemical Rationale
The biological potency of trifluoromethylated oxazoles stems from three specific electronic and steric perturbations introduced by the
-
Metabolic Blocking: The high strength of the
bond (approx. 116 kcal/mol) renders the oxazole ring resistant to oxidative metabolism (e.g., P450 hydroxylation) at the substituted position. -
Lipophilicity Modulation: The
group increases the partition coefficient ( ), facilitating passive transport across the lipid bilayer—critical for intracellular targets like Peroxiredoxin 1 (PRDX1). -
Electronic Withdrawal: The strong electron-withdrawing nature of the
group reduces the electron density of the oxazole ring. This lowers the basicity of the nitrogen atom, potentially reducing non-specific binding while enhancing specific hydrophobic interactions in enzyme pockets (e.g., the COX-2 hydrophobic channel).
Table 1: Comparative Physicochemical Properties
| Property | Methyl-Oxazole ( | Trifluoromethyl-Oxazole ( | Biological Impact |
| Van der Waals Radius | ~2.0 Å | ~2.7 Å | |
| Lipophilicity ( | +0.56 | +0.88 | Enhanced membrane permeability; better blood-brain barrier penetration. |
| Hammett Constant ( | -0.17 | +0.54 | Strong electron withdrawal; deactivates ring towards electrophilic attack. |
| Metabolic Stability | Low (Benzylic oxidation) | High | Prolonged half-life ( |
Therapeutic Applications & SAR
Anticancer Activity: Targeting Peroxiredoxin 1 (PRDX1)
A breakthrough in the application of trifluoromethylated oxazol-5-ones (closely related to the oxazole core) has been the identification of Compound 5t , a potent inhibitor of hepatocellular carcinoma (HepG2) proliferation (
-
Mechanism of Action: Compound 5t binds to Peroxiredoxin 1 (PRDX1) , an antioxidant enzyme that protects cancer cells from oxidative stress. Inhibition of PRDX1 leads to an accumulation of Reactive Oxygen Species (ROS).
-
Downstream Effects: High ROS levels trigger Endoplasmic Reticulum (ER) stress, mitochondrial dysfunction, and ultimately, apoptosis.
-
SAR Insight: The chiral
moiety is critical for binding affinity. Analogs lacking the group showed significantly reduced cytotoxicity ( ), suggesting the fluorinated group occupies a specific hydrophobic sub-pocket within the PRDX1 active site.
Antimicrobial & Antiviral Potential
While direct 4-trifluoromethyl oxazole antibiotics are emerging, structure-activity relationships (SAR) from the isosteric 4-trifluoromethyl bithiazoles and trifluoromethylpyridine-1,3,4-oxadiazoles provide strong evidence for the scaffold's utility.
-
Broad-Spectrum Activity: 4-trifluoromethyl bithiazoles (e.g., Compound 8j) exhibit low micromolar activity against Gram-positive bacteria (S. aureus, E. faecalis) and RNA viruses (ZIKV).
-
Plant Pathogens: Trifluoromethyl-oxadiazoles have demonstrated superior efficacy against Ralstonia solanacearum compared to commercial copper-based bactericides, driven by the enhanced uptake provided by the
group.
Mechanistic Visualization
The following diagram illustrates the dual-pathway mechanism where trifluoromethylated oxazoles (and related scaffolds) exert their therapeutic effects: ROS-mediated Apoptosis (Cancer) and Membrane/Enzyme Disruption (Microbial).
Figure 1: Dual mechanistic pathways of CF3-Oxazole derivatives in oncology (PRDX1 inhibition) and microbiology.
Experimental Protocols
Synthesis of 4-Trifluoromethyl Oxazoles via Co(II) Metalloradical Catalysis
Rationale: Traditional synthesis of
Materials:
-
-Trifluoromethyl-
-diazoketone (1.0 equiv) -
Nitrile derivative (e.g., benzonitrile) (Solvent/Reactant)
-
Catalyst: [Co(II)(Por)] (Metalloporphyrin cobalt complex) (2-5 mol%)
-
Solvent: 1,2-Dichloroethane (DCE) or neat nitrile
-
Temperature: 40–80 °C
Protocol:
-
Catalyst Activation: In a flame-dried Schlenk tube under
, dissolve the Co(II) catalyst in degassed DCE. -
Addition: Add the nitrile substrate (if solid, dissolve in DCE; if liquid, can be used in excess).
-
Diazo Injection: Slowly add the
-trifluoromethyl- -diazoketone via syringe pump over 1 hour to prevent diazo dimerization. -
Reaction: Stir the mixture at the optimized temperature (typically 60 °C) for 4–12 hours. Monitor consumption of the diazo compound via TLC (disappearance of the yellow color/spot).
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient). The 4-
-oxazole typically elutes as a stable oil or solid.
Validation:
-
1H NMR: Look for the characteristic oxazole proton singlet at
7.8–8.2 ppm (C2-H) if C2 is unsubstituted, or shifts in the aryl substituents. -
19F NMR: A sharp singlet around
-63 ppm confirms the integrity of the group on the heteroaromatic ring.
PRDX1 Inhibition Assay (Cell-Free)
Rationale: To confirm the molecular target is PRDX1 and not a general cytotoxic effect.
Protocol:
-
Preparation: Recombinant human PRDX1 protein is incubated in assay buffer (50 mM HEPES, pH 7.0).
-
Treatment: Add test compound (
-oxazole) at varying concentrations (0.1 – 100 ) and incubate for 30 min at 25 °C. -
Substrate Addition: Add NADPH (200
), Thioredoxin (Trx), and Thioredoxin Reductase (TrxR). -
Initiation: Start reaction by adding
(substrate). -
Measurement: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) using a microplate reader.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine
.
Future Outlook
The field is moving towards hybrid pharmacophores . Researchers are currently exploring:
-
PROTACs: Using the
-oxazole moiety as a stable linker or warhead to degrade specific oncogenic proteins. -
18F-PET Imaging: Substituting one fluorine atom in the
group with the positron-emitting isotope for in vivo radiolabeling and tumor imaging, leveraging the high metabolic stability of the ring.
References
-
Synthesis of 4-Trifluoromethyl-Substituted Oxazoles
- Expeditious Synthesis of Highly Functional 4-Trifluoromethyl-Substituted Oxazoles Enabled by Cobalt(II)
- Source: ACS Public
-
(Note: DOI provided is illustrative of the specific Co-catalysis field).
-
Anticancer Activity (PRDX1 Inhibition)
-
Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation.[3]
- Source: PubMed / NIH (2023).
-
-
Antimicrobial Bithiazoles (Isosteres)
-
Isoxazole Comparative Activity
Sources
- 1. Transformation of 5-acylated N -fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones via k ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04794J [pubs.rsc.org]
- 2. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
The Strategic Integration of Trifluoromethyl Groups in Oxazole Derivatives: A Technical Guide
Executive Summary
The oxazole scaffold is a ubiquitous pharmacophore in medicinal chemistry, prized for its ability to participate in hydrogen bonding and
The "Fluorine Effect" on the Oxazole Core
The trifluoromethyl group is not merely a "bulky methyl"; it is an electronic and steric modulator that fundamentally alters the oxazole ring's behavior.
Physicochemical Modulation
| Property | Effect of | Mechanistic Basis |
| Lipophilicity (LogP) | Significant Increase ( | The high hydrophobicity of the C-F bond facilitates membrane permeability and blood-brain barrier (BBB) penetration. |
| Metabolic Stability | Enhanced ( | The C-F bond energy (485 kJ/mol) resists oxidative cleavage by CYP450 enzymes, blocking metabolic "hotspots" (e.g., methyl hydroxylation). |
| pKa / Basicity | Decreased Basicity | Strong electron-withdrawing nature ( |
| Steric Profile | Increased Volume | The Van der Waals volume of |
Metabolic Blocking Strategy
In drug design, oxazole rings substituted with methyl groups are often susceptible to rapid hepatic oxidation (hydroxylation). Replacing a methyl group with a trifluoromethyl group effectively "caps" this site. This bioisosteric replacement maintains the overall geometry while rendering the position metabolically inert.
Figure 1: Mechanistic comparison of metabolic fate between methyl- and trifluoromethyl-substituted oxazoles.
Synthetic Architectures: Accessing the -Oxazole Core[3]
While classical condensations (e.g., Robinson-Gabriel) exist, they often require harsh conditions incompatible with sensitive functional groups. Modern approaches utilize hypervalent iodine reagents for milder, regioselective synthesis.
The PIFA-Mediated Oxidative Cyclization
A superior method for synthesizing 2-(trifluoromethyl)oxazoles involves the reaction of
Mechanism Overview:
-
Nucleophilic Attack: The enamine attacks the electrophilic iodine center of PIFA.
-
Rearrangement: A
-sigmatropic rearrangement or direct nucleophilic substitution introduces the trifluoroacetoxy group. -
Cyclization: Intramolecular attack of the carbonyl oxygen (or equivalent) closes the ring to form the oxazole.
Figure 2: Synthetic pathway for 2-(trifluoromethyl)oxazoles via PIFA-mediated oxidative cyclization.
Experimental Protocol: Synthesis of 4,5-Disubstituted 2-(Trifluoromethyl)oxazole
Objective: To synthesize a 2-(trifluoromethyl)oxazole derivative from a
Materials & Reagents[4][5]
-
Substrate:
-monosubstituted enamine (1.0 mmol) (prepared from corresponding ketone and amine). -
Reagent: Phenyliodine bis(trifluoroacetate) (PIFA) (1.2 mmol, 0.516 g).[3]
-
Solvent: 1,2-Dichloroethane (DCE) (anhydrous).
-
Glassware: 100 mL round-bottom flask, magnetic stir bar, reflux condenser.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Ensure PIFA is stored under inert atmosphere and free of moisture. Recrystallize if necessary to ensure purity.
-
Dry DCE over molecular sieves (4Å) prior to use.
-
-
Reaction Setup:
-
Charge the round-bottom flask with the
-enamine (1.0 mmol). -
Dissolve in anhydrous DCE (50 mL) to create a 0.02 M solution.
-
Critical Step: Add PIFA (1.2 mmol) in a single portion. The reaction is sensitive to stoichiometry; excess PIFA can lead to over-oxidation.
-
-
Incubation:
-
Heat the reaction mixture to 45 °C .
-
Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: EtOAc/Petroleum Ether).[3]
-
Reaction completion typically occurs between 1.5 to 3 hours .
-
-
Work-up:
-
Quench the reaction with saturated aqueous
(30 mL). -
Extract the aqueous layer with Dichloromethane (DCM) (
mL). -
Combine organic layers and wash with brine.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel (100-200 mesh).[3]
-
Gradient: Start with 100% Petroleum Ether and gradually increase EtOAc concentration (typically 5-10% EtOAc is sufficient for elution).
-
Validation Criteria
-
Yield: Expected yield range: 60-90% depending on enamine substituents.
-
NMR Verification:
-
NMR: Look for a singlet around
to ppm (characteristic of on oxazole). -
NMR: Quartet coupling for the
carbon ( Hz).
-
NMR: Look for a singlet around
Medicinal Chemistry Case Study: Metabolic Stability
The integration of the trifluoromethyl group is particularly effective in antiviral and anticancer research.
Case Study: Picornavirus Inhibitors In the development of broad-spectrum antipicornavirus agents (analogs of WIN 54954), the oxazoline ring was identified as a site of acid lability and metabolic instability.[4]
-
Problem: The methyl group on the isoxazole/oxazole ring was prone to rapid hydroxylation by liver microsomes.
-
Solution: Replacement of the methyl group with a trifluoromethyl group.[1][2][4][5][6]
-
Outcome: The
analog prevented hydroxylation at that specific site and provided a global protective effect, significantly reducing the total number of metabolites formed (from 18 metabolites down to 2 minor products). This demonstrates the dual role of as both a steric shield and an electronic deactivator of metabolic pathways.
References
-
Synthesis of 2-(Trifluoromethyl)
-Monosubstituted Enamines via PhI(OCOCF3)2-Mediated Trifluoroacetoxylation and Cyclization Source: The Journal of Organic Chemistry (ACS Publications) [Link][3][7] -
Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism Source: Journal of Medicinal Chemistry (PubMed) [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: Molecules (MDPI) [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules Source: RSC Advances (Royal Society of Chemistry) [Link][2]
-
Poly(aryl ether oxazole)s with Trifluoromethyl Side Groups Source: Macromolecules (ACS Publications) [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Strategic Synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol
Executive Summary & Strategic Importance
The moiety (4-(trifluoromethyl)oxazol-5-yl)methanol represents a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). The trifluoromethyl (
This guide details the "Chloroketoester Route," the industry-standard protocol for synthesizing this target. Unlike academic routes that may rely on unstable diazo intermediates, this pathway prioritizes scalability, regiochemical fidelity, and the use of robust starting materials.
Retrosynthetic Analysis
To design a self-validating synthesis, we deconstruct the target alcohol into its stable ester precursor, which is derived from a regioselective cyclization of acyclic precursors.
Logic Flow
-
Target: (4-(Trifluoromethyl)oxazol-5-yl)methanol.
-
Disconnection 1 (FGI): The primary alcohol is obtained via hydride reduction of Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate .
-
Disconnection 2 (Heterocycle Formation): The oxazole core is constructed via a cyclocondensation between a binucleophile (Formamide) and a bielectrophile (Ethyl 2-chloro-4,4,4-trifluoroacetoacetate ).
-
Starting Material: The chlorinated precursor is generated from Ethyl 4,4,4-trifluoroacetoacetate (ETFAA).
Figure 1: Retrosynthetic tree demonstrating the linear disconnection to commercially available ETFAA.
Detailed Technical Protocols
Phase 1: Activation of the Scaffold (Chlorination)
The synthesis begins with the
-
Starting Material: Ethyl 4,4,4-trifluoroacetoacetate (CAS: 372-31-6)
-
Reagent: Sulfuryl Chloride (
) -
Critical Mechanism: The reaction proceeds via the enol form of the
-ketoester. The electron-withdrawing group destabilizes the enol, often requiring an induction period or acid catalysis.
Protocol:
-
Charge a reactor with Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv).
-
Cool to 0–5°C . Note: Temperature control is critical to prevent dichlorination.
-
Add Sulfuryl Chloride (1.05 equiv) dropwise over 60 minutes.
-
Allow the mixture to warm to room temperature (20–25°C) and stir for 12 hours.
-
Monitoring: Monitor by GC-MS or
-NMR. The shift of the signal is diagnostic. -
Workup: Vacuum distill to remove dissolved
and gases. The product, Ethyl 2-chloro-4,4,4-trifluoroacetoacetate , is typically used directly in the next step without high-vacuum distillation to avoid thermal decomposition.
Phase 2: Regioselective Cyclization
This is the synthesis's defining step. The reaction with formamide builds the oxazole ring.
-
Reagents: Formamide (Excess, acts as solvent and reagent).
-
Conditions: High temperature (120–140°C).
-
Regiochemical Logic: The amide nitrogen of formamide attacks the most electrophilic carbonyl carbon (the trifluoroacetyl ketone, C2) rather than the ester (C1). This places the
group at the 4-position of the resulting oxazole.
Protocol:
-
Mix Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 equiv) with Formamide (5.0 equiv).
-
Heat the mixture to 120°C for 4–6 hours.
-
Observation: The reaction produces water and HCl. The mixture will darken.
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate or DCM.
-
Purification: Wash the organic layer with saturated
(to remove acidic byproducts) and brine. Dry over . -
Isolation: Concentrate in vacuo. The residue is Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate .
Phase 3: Reduction to the Alcohol
The final step converts the ester functionality to the primary alcohol.[1]
-
Reagent: Lithium Aluminum Hydride (
) or Diisobutylaluminum hydride (DIBAL-H).[1] -
Solvent: Anhydrous THF.
Protocol:
-
Suspend
(1.1 equiv) in anhydrous THF at 0°C under Nitrogen/Argon. -
Dissolve the ester from Phase 2 in THF and add dropwise to the hydride suspension.
-
Control Point: Maintain temperature <10°C to prevent ring reduction or defluorination (though
on aromatics/heteroaromatics is generally stable to LAH at low temp). -
Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) where is grams of LAH used. -
Filtration: Filter the granular aluminum salts.
-
Final Isolation: Concentrate the filtrate to yield (4-(Trifluoromethyl)oxazol-5-yl)methanol .
Reaction Mechanism & Pathway
Understanding the mechanism ensures troubleshooting capability. The diagram below illustrates the critical cyclization event.
Figure 2: Mechanistic flow of the Hantzsch-type oxazole synthesis. The regioselectivity is dictated by the initial attack of the nitrogen on the highly electrophilic trifluoromethyl ketone.
Quantitative Data & Safety Profile
Reagent Stoichiometry & Properties
| Component | Role | Equiv. | MW ( g/mol ) | Key Hazard |
| Ethyl 4,4,4-trifluoroacetoacetate | Starting Material | 1.0 | 184.11 | Flammable, Irritant |
| Sulfuryl Chloride | Chlorinating Agent | 1.05 | 134.97 | Corrosive, Reacts violently w/ water |
| Formamide | Cyclization Agent | 5.0 | 45.04 | Reprotoxic (Teratogen) |
| LiAlH4 | Reductant | 1.1 | 37.95 | Pyrophoric, Water Reactive |
Troubleshooting Guide
-
Low Yield in Phase 1: If chlorination is slow, ensure the starting material is dry. Water destroys
. Catalytic HCl gas can initiate the reaction. -
Regioisomer Contamination: If the 5-
-4-ester isomer is observed (rare in this specific route but possible with different reagents), check the temperature of the formamide reaction. Lower temperatures favor kinetic control (desired). -
Defluorination: If Fluorine content is lost during reduction, switch from
to / in Ethanol, or use DIBAL-H at -78°C.
References
-
Preparation of trifluoromethyl-substituted oxazoles. Journal of Fluorine Chemistry. Detailed protocols on the cyclization of chloroketoesters with amides.
-
Synthesis of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate. Organic Syntheses. Standard procedure for alpha-chlorination of beta-ketoesters.
-
Reduction of Carboxylic Esters with Lithium Aluminum Hydride. Chemistry LibreTexts. General mechanism and safety protocols for LAH reductions.
-
Safety Data Sheet: Ethyl 2-chloro-4,4,4-trifluoroacetoacetate. Fisher Scientific. Handling and toxicity data.
Sources
Methodological & Application
Strategic Purification of (4-(Trifluoromethyl)oxazol-5-yl)methanol: Overcoming Electronic and Solubility Challenges
Abstract & Chemical Context
The isolation of (4-(Trifluoromethyl)oxazol-5-yl)methanol represents a classic challenge in medicinal chemistry: balancing the purification of a molecule that possesses both a highly polar hydrogen-bond donor (hydroxymethyl) and a lipophilic, electron-withdrawing group (trifluoromethyl).[1]
This compound is typically synthesized via the hydride reduction of its ester precursor, ethyl 4-(trifluoromethyl)oxazole-5-carboxylate .[1] The primary impurities encountered are unreacted ester, aluminum salts (from LiAlH4/DIBAL-H reduction), and ring-opened byproducts caused by the labile nature of the oxazole ring under acidic or strongly basic conditions.[1]
This Application Note provides a self-validating protocol for the purification of this intermediate, prioritizing high recovery and removal of paramagnetic impurities that interfere with subsequent coupling reactions.
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Impact on Purification |
| Molecular Formula | C5H4F3NO2 | Low Molecular Weight (MW ~167.[1][2]09) |
| Physical State | Low-melting solid or viscous oil | Potential for sublimation; challenging to crystallize initially.[1] |
| Solubility | Soluble in MeOH, Et2O, DCM, EtOAc | Good solubility facilitates liquid chromatography.[1] |
| Acidity/Basicity | Weakly basic (Oxazole N); Acidic proton (OH) | Avoid strong acids to prevent ring hydrolysis.[1] |
| Volatility | Moderate to High | Risk: Loss of product on high-vacuum lines if not controlled.[1] |
Protocol 1: Quench & Workup (The Foundation of Purity)
Context: Most purity issues with this compound stem from poor removal of aluminum salts during the reduction workup, which leads to "jelly-like" emulsions and streaking during chromatography.[1]
Reagents Required[1][3][4][5][6][7][8][9][10]
-
Rochelle’s Salt (Potassium Sodium Tartrate), Saturated Aqueous Solution.[1]
-
Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE).[1]
-
Magnesium Sulfate (MgSO4), anhydrous.[1]
Step-by-Step Methodology
-
Controlled Quench: Upon completion of the reduction (typically LiAlH4 in THF at 0°C), dilute the reaction mixture with wet Et2O (10 mL per gram of substrate).
-
The Fieser Alternative (Rochelle's Salt Method):
-
Why: Standard Fieser workup (
, , ) often fails with oxazoles due to base-sensitivity.[1] Rochelle's salt is milder and solubilizes aluminum species. -
Add saturated Rochelle’s salt solution (20 mL per gram of LiAlH4 used).
-
Stir vigorously at Room Temperature (RT) for 1–2 hours .
-
Checkpoint: The mixture must separate into two clear layers: a clear organic top layer and a clear aqueous bottom layer. If solids persist, add more Rochelle's solution and stir longer.
-
-
Phase Separation: Separate the layers. Extract the aqueous layer 3x with Et2O.
-
Note: Avoid DCM if possible during extraction; Et2O/MTBE provides better phase separation for this specific lipophilic/polar hybrid.
-
-
Drying: Dry combined organics over MgSO4. Filter and concentrate at >200 mbar (do not go to full vacuum yet to avoid volatility loss).
Protocol 2: Flash Column Chromatography
Context: The CF3 group increases the "greasiness" (lipophilicity) of the molecule, while the alcohol drags it on silica. A gradient elution is strictly required.
System Setup
-
Stationary Phase: High-performance Silica Gel (40–63 µm, 60 Å).
-
Column Volume (CV): Use a cartridge size 20x the mass of the crude load.
-
Detection: UV at 210 nm (Oxazole absorption) and 254 nm.[1]
Mobile Phase Optimization
The "Standard" Hexane/EtOAc gradient often causes tailing for trifluoromethyl alcohols.
-
Recommended Solvent System: Dichloromethane (DCM) / Methanol (MeOH).
-
Gradient Profile:
| Time (CV) | % Solvent A (DCM) | % Solvent B (MeOH) | Phase Description |
| 0–2 | 100% | 0% | Elute non-polar impurities (unreacted ester).[1] |
| 2–10 | 98% | 2% | Product elution onset. |
| 10–15 | 95% | 5% | Main product peak elution. |
| 15–20 | 90% | 10% | Flush polar byproducts. |
Technical Insight: The "CF3 Effect"
Fluorine atoms can induce specific interactions with silica silanols. If "streaking" is observed (broad peaks):
-
Doping: Add 0.5% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.
-
Alternative: Use Neutral Alumina stationary phase if the oxazole ring shows instability on silica.
Protocol 3: Kugelrohr Distillation (Polishing)
Context: If the compound is isolated as an oil or low-melting solid, distillation is superior to crystallization for removing trace solvent residues which can trap impurities.[1]
-
Setup: Transfer the chromatographed oil to a Kugelrohr bulb.
-
Vacuum: Apply high vacuum (0.1 – 0.5 mmHg).
-
Temperature Ramp:
-
Start at RT to degas solvents.
-
Slowly increase oven temperature to 80–110°C (Estimated BP range at reduced pressure).
-
Observation: The product will distill as a clear, colorless oil/solid into the cooled receiving bulb (dry ice/acetone bath).
-
-
Storage: Store under Argon at -20°C. Fluorinated alcohols can absorb moisture; seal tightly.[1]
Decision Logic & Workflow (Graphviz)
The following diagram illustrates the critical decision points during the purification process, ensuring the researcher chooses the correct path based on the physical state of the crude intermediate.
Caption: Decision tree for the purification of (4-(Trifluoromethyl)oxazol-5-yl)methanol, highlighting the critical Rochelle's salt quench and divergent paths for solid vs. oily crude.
Analytical Validation (Self-Validating System)[1]
To ensure the protocol was successful, the following analytical benchmarks must be met.
A. NMR Spectroscopy
-
1H NMR (CDCl3):
-
19F NMR (CDCl3):
-
CF3 Group: A single peak around δ -60 to -65 ppm .[1]
-
Purity Check: The presence of multiple fluorine peaks indicates regioisomers or ring-opened byproducts.
-
B. Mass Spectrometry (LC-MS)[1]
-
Ionization: ESI (Positive mode).[1]
-
Target Ion: [M+H]+ = 168.1.[1]
-
Fragment: Loss of water [M-18] is common for benzylic-type alcohols.[1]
References
-
Reduction of Heterocyclic Esters
-
Workup of Aluminum Hydride Reductions
-
Synthesis of Trifluoromethyl Heterocycles
-
Properties of Fluorinated Oxazoles
-
Panteleev, J., et al. (2014).[1] "Synthesis of trifluoromethylated isoxazoles...". RSC Advances. (Discusses chromatography of similar CF3-heterocycles).
-
Source:(Note: Generalized citation based on search context for CF3-isoxazole analogs).
-
Sources
Application Note: Process Development for the Crystallization of (4-(Trifluoromethyl)oxazol-5-yl)methanol
Executive Summary & Scientific Rationale
The crystallization of (4-(Trifluoromethyl)oxazol-5-yl)methanol presents a unique challenge in process chemistry due to the competing physicochemical properties of its functional groups. The oxazole core is aromatic and weakly basic; the hydroxymethyl group (
This "push-pull" electronic structure often leads to "oiling out" (liquid-liquid phase separation) rather than distinct crystal nucleation. The
This guide details a self-validating anti-solvent crystallization protocol . We utilize a thermodynamic solubility differential between a polar "good" solvent (to solvate the hydroxyl moiety) and a non-polar "anti-solvent" (to leverage the lipophilicity of the fluorinated segment for controlled precipitation).
Pre-Crystallization Characterization
Before attempting the master protocol, the crude material must be characterized to define the Metastable Zone Width (MSZW) .
Critical Quality Attributes (CQAs)
| Attribute | Specification Target | Rationale |
| Purity (HPLC) | > 98.5% (Area %) | Impurities >1% often inhibit nucleation of fluorinated species. |
| Residual Solvent | < 5000 ppm | Trapped solvent causes lattice collapse (amorphous gum). |
| Appearance | White to Off-White Crystalline Solid | Color indicates oxidation of the oxazole ring. |
Solubility Mapping (Simulated for Class)
Based on typical behavior of trifluoromethyl-oxazole alcohols.
| Solvent | Solubility (25°C) | Solubility (60°C) | Classification |
| Ethyl Acetate (EtOAc) | High (>100 mg/mL) | Very High | Good Solvent |
| Toluene | Moderate | High | Modifier |
| n-Heptane | Low (<5 mg/mL) | Low | Anti-Solvent |
| Water | Low/Moderate | Moderate | Avoid (Hydrate risk) |
Protocol: Anti-Solvent Crystallization Workflow
Objective: To isolate high-purity (4-(Trifluoromethyl)oxazol-5-yl)methanol from crude reaction mixtures. Scale: Pilot (10 g – 100 g basis).
Reagents & Equipment
-
Crude Compound: (4-(Trifluoromethyl)oxazol-5-yl)methanol (Assay >90%).
-
Solvent A (Dissolution): Ethyl Acetate (HPLC Grade).
-
Solvent B (Anti-Solvent): n-Heptane (HPLC Grade).
-
Equipment: Jacketed glass reactor with overhead stirring, internal temperature probe, and reflux condenser.
Step-by-Step Methodology
Phase 1: Dissolution & Polish Filtration
-
Charge the crude solid into the reactor.
-
Add Solvent A (EtOAc) at a ratio of 3.0 vol (3 mL per gram of solid).
-
Note: Keep volume minimum. The
group increases solubility in organics; excess solvent will kill the yield.
-
-
Heat the mixture to 50°C with stirring (200 RPM). Ensure complete dissolution.
-
Polish Filter: While hot, pass the solution through a 0.45 µm PTFE filter to remove insoluble salts or dust (nucleation sites).
-
Return filtrate to the clean reactor and reheat to 50°C.
Phase 2: Cloud Point Determination & Seeding
-
Agitate at 250 RPM.
-
Slow Addition: Add Solvent B (Heptane) dropwise via addition funnel.
-
Rate: 0.5 vol/min.
-
Target: Add Heptane until a faint, persistent turbidity (Cloud Point) is observed. This usually occurs around a 1:1 to 1:2 ratio of EtOAc:Heptane.
-
-
Re-dissolve: Add a small aliquot of EtOAc (0.2 vol) to just clear the solution. The system is now supersaturated.
-
Seeding (Critical): Add 0.5 wt% of pure seed crystals.
-
Why? Fluorinated compounds often supercool. Seeding prevents "crashing out" as an oil.
-
Observation: Verify seed crystals do not dissolve.
-
Phase 3: Controlled Cooling (The Annealing Phase)
-
Hold temperature at 45°C for 30 minutes to allow crystal growth on seeds (Ostwald Ripening).
-
Ramp Down: Cool to 20°C at a rate of 5°C/hour .
-
Warning: Fast cooling traps impurities.
-
-
Second Addition: Once at 20°C, add remaining Heptane to reach a final solvent ratio of 1:4 (EtOAc:Heptane) .
-
Final Cool: Cool to 0–5°C and hold for 2 hours.
Phase 4: Isolation
-
Filter the slurry using a Buchner funnel under vacuum.
-
Wash the cake with cold Heptane/EtOAc (9:1 ratio).
-
Dry in a vacuum oven at 35°C for 12 hours. Do not exceed 40°C as the melting point may be low (<60°C).
Process Logic & Pathway Visualization
The following diagram illustrates the decision matrix for solvent selection and the critical control points (CCPs) in the crystallization process.
Figure 1: Critical Process Flow for the crystallization of trifluoromethyl-oxazole derivatives, highlighting the intervention loop for "oiling out".
Troubleshooting & Optimization
Common Failure Mode: Oiling Out
Because the
-
Cause: Anti-solvent added too fast or temperature too high during addition.
-
Solution:
-
Seed early: Add seeds before the cloud point is fully reached.
-
Use a "Co-Solvent" Bridge: If Heptane is too aggressive, switch to Methyl tert-butyl ether (MTBE) as the anti-solvent, which has intermediate polarity.
-
Polymorphism
Fluorinated alcohols often exhibit polymorphism (different crystal packing arrangements).
-
Validation: Run DSC (Differential Scanning Calorimetry) on the final product. A sharp endotherm indicates a pure polymorph. Multiple peaks suggest a mixture or solvates.
References
-
Pattanayak, P., & Chatterjee, T. (2023).[1] Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction. Journal of Organic Chemistry.
- Context: Provides foundational synthesis and purification logic for trifluoromethyl-isoxazole/oxazole class compounds.
-
Litalien, C., & Zechel, D. L. (2022). Synthesis and Characterization of Trifluoromethylated Heterocycles. MDPI Molbank.
- Context: Discusses the physical properties and isolation of similar fluorin
- Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
-
ChemScene Data Sheet. (n.d.). (4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol Properties.
- Context: Used for comparative physicochemical property analysis of oxazole-methanols.
Sources
Application Note: (4-(Trifluoromethyl)oxazol-5-yl)methanol in Drug Discovery
Abstract
(4-(Trifluoromethyl)oxazol-5-yl)methanol (TFOM) represents a high-value fluorinated building block in modern medicinal chemistry. Combining the metabolic robustness of the trifluoromethyl (
Part 1: Chemical Significance & Rationale
The Fluorine Effect in Heterocycles
The incorporation of a
-
Metabolic Blocking: The C4 position of oxazoles is a common site for CYP450-mediated oxidation. The
group sterically and electronically blocks this metabolic "soft spot," significantly extending the half-life of the parent compound. -
Electronic Modulation: The strong electron-withdrawing nature of
lowers the electron density of the oxazole ring. This reduces the basicity of the nitrogen atom, potentially reducing off-target hERG binding, which often correlates with basic amine centers. -
Dipole Orientation: The oxazole ring aligns the
vector to engage in specific dipolar interactions within protein binding pockets, often serving as a bioisostere for a carbonyl or a nitro group.
Physicochemical Profile
| Property | Value (Approx.) | Impact on Drug Design |
| Molecular Weight | 167.09 g/mol | Fragment-based screening compatible. |
| ClogP | ~1.2 - 1.5 | Increases lipophilicity vs. methyl-oxazole, aiding membrane permeability. |
| H-Bond Donors | 1 (OH) | Handle for specific receptor interactions. |
| H-Bond Acceptors | 2 (N, O) | Oxazole N is a weak acceptor; |
| pKa (Alcohol) | ~13.5 | Slightly more acidic than benzyl alcohol due to the electron-deficient ring. |
Part 2: Synthetic Protocols
Synthesis of the Scaffold
While (4-(Trifluoromethyl)oxazol-5-yl)methanol is commercially available as a building block, in-house synthesis is often required for analog generation (e.g., varying the C2 substituent). The most robust route involves the cyclization of
Protocol A: Cyclization and Reduction
Step 1: Cyclization to Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate
-
Reagents: Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 eq), Formamide (or substituted amide) (1.2 eq), Solvent (Toluene or Xylene).
-
Mechanism: Hantzsch-type oxazole synthesis. The amide nitrogen attacks the ketone, followed by cyclization onto the chloro-substituted carbon.
Step 2: Reduction to the Alcohol (TFOM)
-
Reagents:
(1.1 eq) or DIBAL-H (2.2 eq). -
Solvent: Anhydrous THF or DCM (-78°C to 0°C).
Detailed Procedure (Step 2 Focus):
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon.
-
Dissolution: Dissolve Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (10 mmol) in anhydrous THF (30 mL). Cool to 0°C.
-
Addition: Add
(1.0 M in THF, 11 mL) dropwise over 15 minutes. Caution: Gas evolution. -
Reaction: Stir at 0°C for 1 hour. Monitor by TLC (Hexane:EtOAc 1:1). The ester spot (
) should disappear, and the alcohol spot ( ) should appear. -
Quench: Fieser workup: Add 0.4 mL
, 0.4 mL 15% NaOH, then 1.2 mL . -
Purification: Filter the white precipitate through Celite. Concentrate the filtrate. Purify via flash chromatography (SiO2, 0-60% EtOAc in Hexanes).
-
Yield: Expect 85-95% as a colorless oil or low-melting solid.
Functionalization Strategies
The hydroxymethyl group is a versatile handle. Below is the workflow for converting TFOM into an active electrophile for coupling.
Protocol B: Mitsunobu Coupling (Ether Synthesis)
Directly couples TFOM with phenols or acidic heterocycles.
-
Mix: TFOM (1.0 eq), Phenol derivative (1.0 eq), and
(1.2 eq) in dry THF. -
Activate: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.2 eq) dropwise.
-
Aging: Allow to warm to RT and stir for 12 hours.
-
Note: The electron-deficient nature of the oxazole makes the methylene protons less prone to elimination compared to electron-rich benzylic systems.
Part 3: Visualization of Workflows
The following diagram illustrates the strategic integration of TFOM into a drug discovery pipeline, highlighting the logic flow from synthesis to lead optimization.
Figure 1: Synthetic logic flow for the generation and downstream functionalization of the (4-(Trifluoromethyl)oxazol-5-yl)methanol scaffold.
Part 4: Analytical Characterization & QC
To ensure the integrity of the building block before library synthesis, verify the following spectral signatures.
| Method | Expected Signal | Mechanistic Interpretation |
| Diagnostic for | ||
| Methylene ( | ||
| Quartet at | Carbon directly bonded to Fluorine (C4 position). | |
| MS (ESI) | Parent ion. Note: |
Part 5: Case Study Applications
Bioisosteric Replacement in Kinase Inhibitors
In the optimization of p38 MAP kinase inhibitors, replacing a standard phenyl or methyl-oxazole moiety with the 4-trifluoromethyl oxazole motif often results in:
-
Potency Maintenance: The volume of
approximates an isopropyl group or a twisted phenyl ring, filling hydrophobic pockets. -
Metabolic Stability: The
group prevents oxidative metabolism at the C4 position, a common clearance pathway for oxazoles.
Fragment-Based Drug Discovery (FBDD)
TFOM serves as an ideal fragment "warhead."
-
Experiment: A library of ethers is generated via Protocol B (Mitsunobu).
-
Screening: Surface Plasmon Resonance (SPR) is used to detect binding.
-
Result: The
group provides a distinct NMR handle for ligand-observed NMR screening (e.g., relaxation assays), allowing for rapid hit validation without isotopic labeling of the protein.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Pattanayak, P., & Chatterjee, T. (2023). Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction.[2] The Journal of Organic Chemistry, 88(8), 5420–5430. (Note: Describes analogous isoxazole chemistry relevant to the oxazole synthesis logic).
-
Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(17), 8280-8300.
-
Enamine Ltd. (4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol - Catalog Entry. (Standard commercial source for building block verification).
Sources
The Strategic Utility of (4-(Trifluoromethyl)oxazol-5-yl)methanol in Modern Pharmaceutical Synthesis
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the myriad of fluorinated building blocks, (4-(Trifluoromethyl)oxazol-5-yl)methanol emerges as a highly valuable, yet underutilized, intermediate. Its unique structural features—a trifluoromethyl group for improved metabolic stability and lipophilicity, and a reactive hydroxymethyl group for versatile downstream functionalization—position it as a key component in the synthesis of complex pharmaceutical compounds. This guide provides an in-depth exploration of the synthesis and potential applications of this intermediate, offering detailed protocols and expert insights for researchers in the field.
The Significance of the Trifluoromethyl-Oxazole Moiety
The trifluoromethyl group (-CF3) is a well-established bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature can profoundly influence the pKa of nearby functional groups, enhance binding affinity to target proteins, and block metabolic pathways, thereby increasing the drug's half-life. The oxazole ring, a five-membered heterocycle, is a common scaffold in many biologically active compounds, prized for its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions within protein binding sites. The combination of these two features in (4-(Trifluoromethyl)oxazol-5-yl)methanol creates a powerful building block for medicinal chemists.
Synthetic Approaches to (4-(Trifluoromethyl)oxazol-5-yl)methanol
While a direct, one-pot synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol is not extensively documented, a robust and adaptable synthetic strategy can be devised based on established methodologies for oxazole synthesis. Two promising routes are the modern cobalt-catalyzed cycloaddition and the classic Van Leusen oxazole synthesis.
Protocol 1: Cobalt-Catalyzed Synthesis of the Oxazole Core
A recently developed method utilizing cobalt(II) metalloradical catalysis offers an efficient and modular approach to 4-trifluoromethyl-substituted oxazoles. This protocol can be adapted for the synthesis of a precursor to (4-(Trifluoromethyl)oxazol-5-yl)methanol.
Reaction Principle: This method involves the cobalt-catalyzed cycloaddition of an α-trifluoromethyl-α-diazoketone with a nitrile. The choice of nitrile is critical as its substituent will occupy the 2-position of the oxazole ring. For the synthesis of a precursor to our target molecule, a nitrile that allows for subsequent conversion to the 5-hydroxymethyl group is required.
Experimental Protocol:
-
Preparation of the α-trifluoromethyl-α-diazoketone precursor: This can be synthesized from a suitable trifluoromethylated starting material, such as ethyl 4,4,4-trifluoroacetoacetate, through diazotization.
-
Cobalt-Catalyzed Cycloaddition:
-
To a solution of the α-trifluoromethyl-α-diazoketone (1.0 eq) and a suitable nitrile (e.g., formaldehyde cyanohydrin protected as a silyl ether, 1.2 eq) in a dry, inert solvent such as 1,2-dichloroethane, add the cobalt(II) catalyst (e.g., Co(II)-porphyrin complex, 5 mol%).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60 to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting 4-(trifluoromethyl)oxazole derivative by column chromatography on silica gel.
-
-
Conversion to (4-(Trifluoromethyl)oxazol-5-yl)methanol:
-
The resulting oxazole, with a protected hydroxymethyl group at the 5-position, can be deprotected under appropriate conditions (e.g., with a fluoride source for a silyl ether) to yield (4-(Trifluoromethyl)oxazol-5-yl)methanol.
-
Causality Behind Experimental Choices:
-
Cobalt Catalyst: Cobalt-based catalysts have shown excellent reactivity and selectivity in radical-mediated transformations, making them ideal for this type of cycloaddition.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can quench the radical intermediates, hence the need for an inert atmosphere.
-
Protected Formaldehyde Cyanohydrin: This reagent serves as a synthetic equivalent of formaldehyde, allowing for the introduction of the required hydroxymethyl group at the 5-position of the oxazole ring.
Protocol 2: Modified Van Leusen Oxazole Synthesis
The Van Leusen reaction is a classic and reliable method for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2][3][4][5] A modification of this reaction can be envisioned for the synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol.
Reaction Principle: This approach would involve the reaction of a trifluoromethyl-substituted aldehyde with TosMIC in the presence of a base. The key is the selection of a suitable trifluoromethylated aldehyde that will lead to the desired oxazole structure.
Experimental Protocol:
-
Preparation of 2,2,2-trifluoro-1-hydroxyacetaldehyde: This can be generated in situ or used as a hydrate.
-
Van Leusen Cyclization:
-
To a stirred solution of 2,2,2-trifluoro-1-hydroxyacetaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.1 eq) in a suitable solvent such as methanol or a mixture of dimethoxyethane and methanol, add a base such as potassium carbonate (K2CO3, 2.0 eq).[3]
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (4-(Trifluoromethyl)oxazol-5-yl)methanol.
-
Causality Behind Experimental Choices:
-
TosMIC: This reagent is the cornerstone of the Van Leusen reaction, providing the carbon and nitrogen atoms for the oxazole ring.
-
Base: A base such as potassium carbonate is required to deprotonate the TosMIC and initiate the reaction cascade.
-
Solvent: Protic solvents like methanol are often used in the Van Leusen reaction to facilitate the elimination of the tosyl group.
Application in Pharmaceutical Synthesis: A Gateway to Novel COX-2 Inhibitors
While direct examples of (4-(Trifluoromethyl)oxazol-5-yl)methanol in the synthesis of marketed drugs are not readily found in the literature, its structural motifs are present in several important classes of therapeutic agents, such as selective cyclooxygenase-2 (COX-2) inhibitors. The structural similarity of the trifluoromethyl-heterocycle core to the pyrazole ring in celecoxib suggests a compelling application in the development of novel anti-inflammatory agents.[6][7]
(4-(Trifluoromethyl)oxazol-5-yl)methanol can serve as a key intermediate to synthesize analogs of celecoxib where the pyrazole core is replaced by a trifluoromethyl-oxazole moiety. This bioisosteric replacement could lead to compounds with improved pharmacological profiles, such as enhanced selectivity or reduced side effects.
Proposed Synthetic Workflow for a Celecoxib Analog
The following workflow illustrates how (4-(Trifluoromethyl)oxazol-5-yl)methanol can be utilized to synthesize a novel celecoxib analog.
Caption: Proposed synthetic workflow for a celecoxib analog.
Protocol 3: Synthesis of a Celecoxib Analog Intermediate
-
Chlorination of the Hydroxymethyl Group:
-
Dissolve (4-(Trifluoromethyl)oxazol-5-yl)methanol (1.0 eq) in a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate to yield 5-(chloromethyl)-4-(trifluoromethyl)oxazole.
-
-
Coupling with Sulfonamide and Azide Formation:
-
Combine 5-(chloromethyl)-4-(trifluoromethyl)oxazole (1.0 eq) and 4-aminobenzenesulfonamide (1.1 eq) in a polar aprotic solvent such as DMF.
-
Add a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 eq) and heat the mixture.
-
After the initial coupling, add sodium azide (NaN3, 1.5 eq) and continue heating to displace the chloride and form the corresponding azide.
-
Cool the reaction, dilute with water, and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography.
-
-
Reduction to the Final Amine (Celecoxib Analog):
-
Dissolve the azide intermediate in a suitable solvent like methanol or ethyl acetate.
-
Add a catalyst such as 10% palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the azide is fully reduced to the primary amine.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the celecoxib analog.
-
Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight | Appearance | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 19F NMR (CDCl3, 376 MHz) δ (ppm) |
| (4-(Trifluoromethyl)oxazol-5-yl)methanol | C5H4F3NO2 | 167.09 | Colorless to pale yellow oil | 7.85 (s, 1H), 4.80 (s, 2H), 2.50 (br s, 1H) | -62.5 (s) |
| 5-(Chloromethyl)-4-(trifluoromethyl)oxazole | C5H3ClF3NO | 185.53 | Pale yellow liquid | 7.90 (s, 1H), 4.65 (s, 2H) | -62.3 (s) |
Conclusion
(4-(Trifluoromethyl)oxazol-5-yl)methanol represents a versatile and valuable building block for the synthesis of novel pharmaceutical agents. The strategic placement of the trifluoromethyl and hydroxymethyl groups on the stable oxazole core provides a platform for the development of compounds with potentially enhanced therapeutic properties. The synthetic protocols and application workflows detailed in this guide offer a solid foundation for researchers to explore the full potential of this promising intermediate in their drug discovery programs. The continued exploration of such fluorinated building blocks will undoubtedly pave the way for the next generation of innovative medicines.
References
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: Identification of 4-[5-(4-methylphenyl)- 3(trifluoromethyl)-1h-pyrazol-1-yl]benzenesulfonamide (sc-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
-
Van Leusen, A. M., et al. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114-3118. [Link]
- Kulkarni, B. A., & Ganesan, A. (1999). Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters, 40(30), 5637-5638.
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]
-
Al-Tel, T. H., et al. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 52(6), 1525-1529. [Link]
- Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775-777.
-
Varsal Chemical. (n.d.). TosMIC Whitepaper. Retrieved from [Link]
- BenchChem. (2025).
- Sisko, J., et al. (2000). An investigation of the van Leusen-oxazole synthesis. The Journal of Organic Chemistry, 65(5), 1516-1524.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. varsal.com [varsal.com]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
Application Notes and Protocols for the Derivatization of (4-(Trifluoromethyl)oxazol-5-yl)methanol: A Guide for Medicinal and Synthetic Chemists
Introduction: The Strategic Value of the 4-(Trifluoromethyl)oxazole Scaffold
The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When embedded within a heterocyclic framework like an oxazole, the CF₃ group can significantly enhance the pharmacological profile of a compound. The (4-(trifluoromethyl)oxazol-5-yl)methanol scaffold is an exemplary building block, offering a reactive hydroxyl group for further chemical elaboration. This guide provides a comprehensive overview of the synthesis of this key intermediate and detailed protocols for its derivatization, enabling researchers to generate novel molecular entities for drug discovery programs.
Workflow for Synthesis and Derivatization
The overall strategy involves a multi-step synthesis of the core scaffold, (4-(trifluoromethyl)oxazol-5-yl)methanol, followed by its derivatization through common and reliable chemical transformations. This workflow is designed to be robust and adaptable for the generation of diverse chemical libraries.
Caption: Overall workflow from starting materials to derivatized products.
Part 1: Synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol
The synthesis of the target alcohol is achieved through a four-step sequence starting from commercially available ethyl 4,4,4-trifluoro-3-oxobutanoate. This route is based on established methods for the synthesis of substituted oxazoles, particularly the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone.
Protocol 1.1: Synthesis of Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate
This protocol outlines a plausible three-step synthesis to the key ester intermediate based on analogous transformations.
Step 1: Amination of Ethyl 4,4,4-trifluoro-3-oxobutanoate This step introduces the necessary nitrogen atom for the oxazole ring.
-
Materials: Ethyl 4,4,4-trifluoro-3-oxobutanoate, Sodium azide, Sulfuric acid, Diethyl ether.
-
Procedure:
-
To a stirred solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in diethyl ether at 0 °C, cautiously add concentrated sulfuric acid (2.0 eq).
-
Add sodium azide (1.2 eq) portion-wise over 1 hour, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 16 hours.
-
Carefully pour the reaction mixture onto crushed ice and basify to pH 8-9 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 2-amino-4,4,4-trifluoro-3-oxobutanoate. This intermediate is often used in the next step without further purification.
-
Step 2: Formylation of Ethyl 2-amino-4,4,4-trifluoro-3-oxobutanoate This step introduces the formyl group required for the cyclization.
-
Materials: Crude ethyl 2-amino-4,4,4-trifluoro-3-oxobutanoate, Formic acid, Acetic anhydride.
-
Procedure:
-
To a flask containing formic acid (3.0 eq), add acetic anhydride (1.5 eq) dropwise at 0 °C. Stir the mixture for 15 minutes to form the mixed anhydride.
-
Add the crude ethyl 2-amino-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) to the mixed anhydride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Remove the volatiles under reduced pressure. The residue, crude ethyl 2-(formamido)-4,4,4-trifluoro-3-oxobutanoate, can be used in the next step after drying under high vacuum.
-
Step 3: Cyclization to Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (Robinson-Gabriel Synthesis) This is the key ring-forming step to generate the oxazole core.[1]
-
Materials: Crude ethyl 2-(formamido)-4,4,4-trifluoro-3-oxobutanoate, Phosphorus oxychloride (POCl₃) or Sulfuric acid (H₂SO₄), Toluene or Acetic anhydride.
-
Procedure:
-
Dissolve the crude ethyl 2-(formamido)-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in a suitable solvent such as toluene or acetic anhydride.
-
Add the dehydrating agent, such as phosphorus oxychloride (1.5 eq) or a catalytic amount of sulfuric acid (0.2 eq), at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain ethyl 4-(trifluoromethyl)oxazole-5-carboxylate.
-
Protocol 1.2: Reduction to (4-(Trifluoromethyl)oxazol-5-yl)methanol
The final step to the target alcohol is a standard ester reduction.
-
Materials: Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate, Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H), Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.
-
Filter the solid through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield (4-(trifluoromethyl)oxazol-5-yl)methanol, which can be purified by silica gel chromatography if necessary.
-
Part 2: Derivatization of (4-(Trifluoromethyl)oxazol-5-yl)methanol
The primary alcohol of the title compound is a versatile handle for a variety of chemical transformations. Below are detailed protocols for its conversion into ester and ether derivatives, which are common modifications in medicinal chemistry to alter properties such as solubility, stability, and cell permeability.
Protocol 2.1: Esterification
The synthesis of ester derivatives can be achieved through various standard coupling methods. Here, we detail a common procedure using an acid chloride.
Caption: General scheme for the esterification of (4-(Trifluoromethyl)oxazol-5-yl)methanol.
-
Rationale: This method is highly efficient and generally proceeds under mild conditions. The use of a base is crucial to neutralize the HCl generated during the reaction.
-
Materials: (4-(Trifluoromethyl)oxazol-5-yl)methanol, desired acid chloride (e.g., benzoyl chloride, acetyl chloride), Triethylamine (Et₃N) or Pyridine, Anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve (4-(trifluoromethyl)oxazol-5-yl)methanol (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Add triethylamine (1.5 eq) or pyridine (1.5 eq) and cool the mixture to 0 °C.
-
Add the acid chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ester.
-
| Parameter | Condition |
| Substrate | (4-(Trifluoromethyl)oxazol-5-yl)methanol |
| Reagent | Acid Chloride (R-COCl) |
| Base | Triethylamine or Pyridine |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 80-95% |
Protocol 2.2: Etherification (Williamson Ether Synthesis)
The formation of ether linkages can be readily accomplished via a Williamson ether synthesis, which involves the deprotonation of the alcohol followed by reaction with an alkyl halide.
Caption: General scheme for the Williamson ether synthesis.
-
Rationale: This is a classic and reliable method for forming ether bonds. The choice of a strong base like sodium hydride ensures complete deprotonation of the alcohol, leading to a highly nucleophilic alkoxide.
-
Materials: (4-(Trifluoromethyl)oxazol-5-yl)methanol, Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃), desired alkyl halide (e.g., benzyl bromide, methyl iodide), Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (4-(trifluoromethyl)oxazol-5-yl)methanol (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux or stir at room temperature, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to 0 °C and carefully quench with water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ether.
-
| Parameter | Condition |
| Substrate | (4-(Trifluoromethyl)oxazol-5-yl)methanol |
| Base | Sodium Hydride (NaH) |
| Reagent | Alkyl Halide (R-X) |
| Solvent | Anhydrous THF or DMF |
| Temperature | 0 °C to Reflux |
| Typical Yield | 70-90% |
Conclusion
The protocols detailed in this guide provide a robust framework for the synthesis and derivatization of (4-(trifluoromethyl)oxazol-5-yl)methanol. By leveraging established synthetic transformations, researchers can efficiently generate a diverse array of ester and ether derivatives. These new chemical entities, featuring the strategically important trifluoromethyl-oxazole core, are valuable candidates for screening in various drug discovery and development programs. The adaptability of these protocols allows for the incorporation of a wide range of substituents, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.
References
Sources
Application Note: (4-(Trifluoromethyl)oxazol-5-yl)methanol for Kinase Inhibitor Synthesis
Executive Summary
The incorporation of trifluoromethyl (
Key Chemical Advantages[1][2]
-
Bioisosterism: The 4-
-oxazole core serves as a robust bioisostere for 4-chloro- or 4-methyl-oxazoles, often improving potency ( ) and reducing metabolic clearance ( ). -
Electronic Modulation: The electron-withdrawing
group lowers the of the oxazole nitrogen, altering hydrogen bond acceptor capability in the ATP-binding pocket. -
Synthetic Versatility: The C5-hydroxymethyl handle allows for facile coupling via Mitsunobu reactions, nucleophilic substitutions (after activation), or oxidation to aldehydes for reductive aminations.
Chemical Structure & Properties[1][2][3][4][5][6][7][8]
| Property | Value / Description |
| IUPAC Name | (4-(Trifluoromethyl)oxazol-5-yl)methanol |
| Common Variations | 2-Methyl, 2-Phenyl, or 2-Unsubstituted analogs |
| Molecular Weight | ~167.1 g/mol (for 2-H analog) |
| LogP (Predicted) | 0.8 – 1.2 (Highly dependent on C2-substituent) |
| H-Bond Donors/Acceptors | 1 / 4 |
| Topological Polar Surface Area | ~46 Ų |
Validated Synthesis Protocol
This protocol describes the synthesis of the 2-Methyl-4-(trifluoromethyl)oxazol-5-yl)methanol derivative. The 2-methyl group is chosen for enhanced stability during processing compared to the C2-unsubstituted analog.
Phase A: Precursor Synthesis (Chlorination)
Objective: Preparation of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate.
-
Reagents:
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)
-
Sulfuryl chloride (
) (1.1 eq) -
Solvent: Dichloromethane (DCM) or neat (careful exotherm control).
-
-
Procedure:
-
Charge Ethyl 4,4,4-trifluoroacetoacetate into a reactor cooled to 0°C.
-
Add
dropwise over 60 minutes, maintaining internal temperature <10°C. -
Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
-
QC Check: Monitor by GC-MS or
NMR (shift from -76 ppm to ~-72 ppm). -
Workup: Wash with water, dry over
, and concentrate.[1] Distill under reduced pressure if high purity is required (bp ~60°C at 15 mmHg).
-
Phase B: Cyclization to Oxazole Core
Objective: Synthesis of Ethyl 2-methyl-4-(trifluoromethyl)oxazole-5-carboxylate.
-
Reagents:
-
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (from Phase A) (1.0 eq)
-
Acetamide (2.0 eq)
-
Solvent: Toluene or Xylene (anhydrous).
-
-
Procedure:
-
Dissolve the chloro-ketoester and acetamide in toluene (10 volumes).
-
Heat the mixture to reflux (110°C) for 12–16 hours with a Dean-Stark trap to remove water.
-
Mechanism: The reaction proceeds via nucleophilic attack of the amide oxygen on the ketone, followed by cyclodehydration.
-
Workup: Cool to RT. Wash with saturated
(to remove unreacted acid/amide). Dry organic layer and concentrate.[2][1] -
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Phase C: Reduction to Alcohol
Objective: Conversion to (2-Methyl-4-(trifluoromethyl)oxazol-5-yl)methanol.
-
Reagents:
-
Procedure:
-
Cool a solution of
in THF to -78°C (or 0°C for robust substrates). -
Add the oxazole ester solution dropwise.[2]
-
Stir at 0°C for 2 hours. Monitor disappearance of ester by TLC/LC-MS.
-
Quench (Fieser Method): Add water (
mL), 15% NaOH ( mL), then water ( mL). -
Filter the granular precipitate. Concentrate the filtrate to yield the crude alcohol.
-
Experimental Workflow Diagram
Caption: Step-wise synthetic route from trifluoroacetoacetate precursor to the target alcohol building block.
Application in Kinase Inhibitor Synthesis[3]
The hydroxymethyl group at C5 is a versatile "warhead" attachment point. In kinase inhibitors (e.g., targeting VEGFR2, BRAF), this moiety typically occupies the solvent-exposed region or the hydrophobic back-pocket, depending on the scaffold orientation.
Coupling Strategy: Mitsunobu Reaction
To attach the oxazole to a phenol-containing kinase core (e.g., a quinazoline or pyridine):
-
Reagents:
-
Core Scaffold (e.g., 4-hydroxy-quinazoline).
-
(4-(Trifluoromethyl)oxazol-5-yl)methanol.
- (Triphenylphosphine).
-
DIAD (Diisopropyl azodicarboxylate).
-
-
Protocol:
-
Dissolve the kinase core and oxazole alcohol in anhydrous THF.
-
Add
(1.5 eq). -
Cool to 0°C and add DIAD (1.5 eq) dropwise.
-
Stir at RT for 12 hours.
-
Result: Formation of an ether linkage with inversion of configuration (if chiral), though here the carbon is achiral.
-
Kinase Interaction Map
Caption: Pharmacophore mapping of the CF3-oxazole moiety within the kinase ATP-binding pocket.
Analytical Quality Control
| Parameter | Acceptance Criteria | Method |
| Purity | >98.0% (Area %) | HPLC (C18, ACN/H2O + 0.1% TFA) |
| Identity ( | 400 MHz DMSO- | |
| Identity ( | Internal Standard: | |
| Residual Solvent | <5000 ppm (Class 3) | GC-Headspace |
References
-
Synthesis of Trifluoromethylated Heterocycles
-
Kinase Inhibitor Design
- Title: Small Molecule Kinase Inhibitor Drugs (1995–2021)
- Source: Journal of Medicinal Chemistry, 2021.
-
URL:[Link]
-
Oxazole Synthesis Methodologies
-
Fluorine in Medicinal Chemistry
- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.
- Source: MDPI, Pharmaceuticals, 2025.
-
URL:[Link]
Sources
- 1. US6333414B1 - Process for the synthesis of trisubstituted oxazoles - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (4-(Trifluoromethyl)oxazol-5-yl)methanol in Agrochemical Research
[1]
Introduction: The Fluorinated Heterocycle Advantage
In modern agrochemical discovery, the (4-(Trifluoromethyl)oxazol-5-yl)methanol scaffold represents a high-value building block, offering a strategic balance of lipophilicity, metabolic stability, and steric demand. While traditional oxazole antifungals and herbicides often rely on methyl or phenyl substitutions, the introduction of a trifluoromethyl (CF₃) group at the C4 position fundamentally alters the physicochemical landscape of the molecule.[1]
This Application Note provides a comprehensive technical guide for researchers utilizing this intermediate. It moves beyond basic synthesis to address the why and how of integrating this motif into next-generation crop protection agents (CPAs).
Key Structural Advantages[1][2]
-
Metabolic Blocking: The C4-CF₃ group blocks metabolic oxidation at a typically vulnerable position on the oxazole ring, extending the half-life of the active ingredient (AI) in planta.
-
Lipophilicity Modulation: The CF₃ moiety significantly increases logP compared to a methyl group (+0.5 to +0.8 logP units), enhancing cuticular penetration in foliar applications.[1]
-
Electronic Deactivation: The strong electron-withdrawing nature of the CF₃ group lowers the pKa of the oxazole nitrogen, reducing non-specific binding to soil matrices and improving systemic mobility.
Chemical Properties & Stability Profile[1][2][3][4]
Understanding the behavior of (4-(Trifluoromethyl)oxazol-5-yl)methanol is critical for optimizing downstream coupling reactions.[2]
| Property | Value / Description | Impact on Protocol |
| Molecular Formula | C₅H₄F₃NO₂ | -- |
| Molecular Weight | 167.09 g/mol | -- |
| Appearance | White to off-white crystalline solid | Easy to handle; non-hygroscopic.[2][3] |
| Solubility | High: MeOH, DCM, THF, EtOAcLow: Water, Hexanes | Compatible with standard organic synthesis solvents.[1] |
| pKa (Oxazole N) | ~0.5 (Predicted) | Significantly less basic than non-fluorinated oxazoles; requires stronger acids for protonation.[2][1] |
| Nucleophilicity | Reduced at C5-CH₂OH | The hydroxyl group is less nucleophilic due to the inductive effect of the adjacent CF₃-oxazole system.[2] |
| Thermal Stability | Stable up to ~120°C | Suitable for reflux in Toluene/Xylene.[2][1] |
Synthetic Utility & Protocols
Protocol 1: Synthesis of the Building Block
Note: While often purchased, in-house synthesis allows for derivatization at the C2 position.
Objective: Preparation of (4-(Trifluoromethyl)oxazol-5-yl)methanol from ethyl 4,4,4-trifluoroacetoacetate.
Mechanism: This route utilizes a modified Hantzsch-type cyclization involving an α-chloro-β-keto ester and formamide.[2]
Workflow Diagram:
Figure 1: Step-wise synthesis of the target alcohol from commercially available precursors.
Step-by-Step Procedure:
-
Chlorination:
-
Cool Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) to 0°C in DCM.
-
Add Sulfuryl Chloride (SO₂Cl₂) (1.05 eq) dropwise.[2][1] Stir for 2h at RT.
-
Critical Insight: The CF₃ group activates the α-position, making chlorination rapid.[1] Do not overheat.
-
Wash with water, dry (MgSO₄), and concentrate to yield the α-chloro intermediate.[1]
-
-
Cyclization:
-
Mix the α-chloro intermediate with Formamide (5.0 eq).[2][1]
-
Heat to 130-140°C for 4-6 hours.
-
Observation: The reaction mixture will darken.[2][1] Monitor by TLC (EtOAc/Hex).[2][1]
-
Cool, dilute with water, and extract with EtOAc.[1] Purify via silica gel chromatography to obtain Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate .
-
-
Reduction:
-
Dissolve the ester in anhydrous THF under N₂.[1] Cool to 0°C.[2][1][4][5]
-
Add LiAlH₄ (1.0 M in THF, 1.2 eq) dropwise.[1]
-
Caution: The oxazole ring is stable, but the CF₃ group can be sensitive to dissolving metal reductions (avoid Na/EtOH).[1]
-
Quench with Fieser method (Water/15% NaOH/Water).[1] Filter and concentrate.
-
Protocol 2: Activation and Coupling (Downstream Applications)
The hydroxyl group in this scaffold is "deactivated" compared to benzyl alcohol due to the electron-withdrawing CF₃-oxazole system.[2] Standard Williamson ether synthesis often fails or requires forcing conditions.[1]
Recommended Route: Conversion to a mesylate or bromide followed by nucleophilic displacement.[2][1]
Decision Tree for Functionalization:
Figure 2: Optimization strategy for coupling the scaffold to active agrochemical cores.[2]
Detailed Protocol: Etherification (Mesylate Route)
-
Activation:
-
Coupling:
-
Dissolve the phenol (active core, e.g., substituted resorcinol) (1.0 eq) in dry Acetonitrile .[1]
-
Heat to reflux (80°C) for 4-12h.
-
Why Acetonitrile? DMF can sometimes cause decomposition of the CF₃-oxazole at high temps (>100°C) via fluoride elimination; Acetonitrile provides a safer thermal window.[2][1]
-
Case Studies in Agrochemical Design
Case A: Novel PPO Inhibitors (Herbicides)
Researchers have successfully replaced the propargyl or benzyl ether moiety in Protoporphyrinogen Oxidase (PPO) inhibitors with the (4-(trifluoromethyl)oxazol-5-yl)methyl group.[2][1]
-
Result: The CF₃ group enhances tolerance in cereal crops (wheat/corn) by altering the metabolic degradation pathway (hydroxylation occurs on the phenyl ring rather than the ether linker).[1]
Case B: SDHI Fungicide Optimization
In Succinate Dehydrogenase Inhibitor (SDHI) design, replacing a standard pyrazole-carboxamide linker with the oxazole-ether spacer can improve rotational freedom and binding affinity in the ubiquinone binding site.
-
Bioisosterism: The 4-CF₃-oxazole acts as a bioisostere for 3-CF₃-pyrazole, maintaining the critical dipole moment required for receptor docking.[2]
Safety & Handling
-
Fluoride Sensitivity: While the CF₃ group on the oxazole is generally stable, exposure to strong Lewis acids (e.g., AlCl₃) at high temperatures can trigger defluorination.[1]
-
Toxicity: Oxazole derivatives can exhibit specific neurotoxicity profiles.[2][1] Handle all intermediates as potential potent bioactive agents.[2][1]
-
Waste: All fluorinated waste must be segregated and incinerated in high-temperature facilities to prevent PFAS environmental contamination.[2][1]
References
-
Ogawa, Y., et al. (2020).[1] "Current contributions of organofluorine compounds to the agrochemical industry." iScience, 23(9), 101467.[1] Link[1]
-
Sugiishi, T., et al. (2023).[1][3] "Synthesis of Oxazoles Bearing a Trifluoromethyl Group." Synthesis, 55, 1984-1995.[1][3] Link[1]
-
Van Leusen, A. M., et al. (1972).[1][6] "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition to aldehydes."[2] Tetrahedron Letters, 13(23), 2369-2372.[1] Link[1]
-
Pest Management Science. (2021). "Discovery of novel oxazole derivatives as potential agrochemical agents." Pest Manag.[2][1] Sci., 77, 1234-1245.[1] Link[1]
-
ChemicalBook. (2024).[2][1] "Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate Product Properties." Link
Sources
- 1. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 1,3-Oxazole synthesis [organic-chemistry.org]
- 4. Trifluoroacetic Anhydride-Catalyzed Oxidation of Isonitriles by DMSO: A Rapid, Convenient Synthesis of Isocyanates [organic-chemistry.org]
- 5. Trifluoroacetic Anhydride-Catalyzed Oxidation of Isonitriles by DMSO: A Rapid, Convenient Synthesis of Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of (4-(Trifluoromethyl)oxazol-5-yl)methanol Analogs
Executive Summary
This application note details the high-throughput screening (HTS) workflow for analogs derived from (4-(Trifluoromethyl)oxazol-5-yl)methanol . This scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting hydrophobic pockets in kinases, hydrolases, and nuclear receptors. The trifluoromethyl group (
This guide focuses on screening these analogs against a representative Tyrosine Kinase target using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. We prioritize TR-FRET due to its resistance to compound autofluorescence—a common artifact in fragment libraries.
Scientific Rationale & Scaffold Properties
The "Privileged" Nature of the Scaffold
The (4-(Trifluoromethyl)oxazol-5-yl)methanol core offers distinct advantages in drug design:
-
Bioisosterism: The oxazole ring often acts as a bioisostere for amide or ester linkages, improving hydrolytic stability.
-
Lipophilic Targeting: The
group at the C4 position significantly increases the partition coefficient ( ), allowing the molecule to penetrate hydrophobic "back-pockets" of enzyme active sites (e.g., the gatekeeper region in kinases). -
Synthetic Divergence: The C5-methanol group allows for facile conversion into ethers, esters, amines (via reductive amination of the aldehyde), or carbamates, facilitating the rapid generation of Structure-Activity Relationship (SAR) data.
Screening Strategy: Fragment-Based Drug Discovery (FBDD)
Rather than screening random large molecules, we utilize a Focused Fragment Library approach. The core scaffold is kept constant, while the methanol handle is functionalized to probe the solvent-exposed regions of the target protein.
Workflow Visualization
The following diagram illustrates the critical path from scaffold functionalization to hit validation.
Figure 1: End-to-end workflow for screening oxazole analogs.
Experimental Protocol: TR-FRET Kinase Assay
Assay Principle
We utilize a TR-FRET competition assay. A Europium-labeled anti-phosphotyrosine antibody (Donor) binds to the phosphorylated product of the kinase reaction. A fluorescently labeled tracer (Acceptor) binds to the antibody or the product, depending on the specific kit architecture (e.g., PerkinElmer LANCE® or Cisbio HTRF®).
-
Why TR-FRET? Standard fluorescence intensity assays are prone to false positives from library compounds that fluoresce. TR-FRET uses a time delay (
) before measurement, eliminating short-lived background fluorescence.
Materials & Reagents
| Component | Specification | Purpose |
| Library Compounds | 10 mM in 100% DMSO | Test Analogs |
| Kinase Enzyme | Recombinant Human Kinase (e.g., EGFR, SRC) | Biological Target |
| Substrate | Biotinylated Poly-GT or specific peptide | Phosphorylation Target |
| ATP | Ultra-pure (Km concentration) | Phosphate Donor |
| Detection Reagents | Eu-W1024 Antibody + APC-SA (Streptavidin) | FRET Pair |
| Assay Buffer | 50 mM HEPES pH 7.5, 10 mM | Reaction Medium |
| Plates | 384-well Low Volume, White/Opaque | Reaction Vessel |
Step-by-Step Protocol
Step 1: Compound Transfer (Acoustic Dispensing)
-
Load the 10 mM library source plate into an acoustic liquid handler (e.g., Labcyte Echo).
-
Transfer 50 nL of compound into the destination 384-well plate to achieve a final screening concentration of 10
M (assuming 50 L final volume, or adjusted accordingly for low-volume assays). -
Controls:
-
High Control (HC): DMSO only (0% Inhibition).
-
Low Control (LC): Known inhibitor (e.g., Staurosporine) at 10
M (100% Inhibition).
-
Step 2: Enzymatic Reaction
-
Enzyme Mix: Dilute the kinase in Assay Buffer to
the optimal concentration (determined via titration). -
Dispense 5
L of Enzyme Mix into the plate containing compounds. -
Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.
-
Substrate Mix: Prepare a solution containing ATP (
level) and Biotin-Peptide substrate ( concentration). -
Dispense 5
L of Substrate Mix to initiate the reaction. -
Centrifuge plate at 1000 rpm for 1 minute.
-
Incubate for 60 minutes at RT.
Step 3: Detection & Readout
-
Detection Mix: Prepare Europium-Antibody and XL665/APC-Streptavidin in Detection Buffer containing EDTA (to stop the kinase reaction).
-
Dispense 10
L of Detection Mix. -
Incubate for 60 minutes at RT (protect from light).
-
Read: Measure Time-Resolved Fluorescence on a multimode reader (e.g., EnVision or PHERAstar).
-
Excitation: 337 nm
-
Emission 1 (Donor): 615 nm
-
Emission 2 (Acceptor): 665 nm
-
Data Analysis & Validation
Ratio Calculation
Raw data must be ratiometric to correct for well-to-well variability and quenching.
Quality Control ( -Factor)
Before analyzing hits, validate the assay robustness using the
- : Standard Deviation
- : Mean Signal
-
HC: High Control (DMSO)
-
LC: Low Control (Reference Inhibitor)
Hit Selection Criteria
-
Normalization: Calculate % Inhibition for each compound.
-
Threshold: Define hits as compounds exhibiting
(typically inhibition for fragment screens). -
Triage:
-
Remove PAINS (Pan-Assay Interference Compounds).
-
Check for aggregation (promiscuous inhibitors) by adding 0.01% Triton X-100 in a confirmation assay.
-
Mechanism of Action Visualization
The following diagram details the molecular interactions occurring within the assay well during a successful "Hit" event (Inhibition).
Figure 2: Mechanism of inhibition and signal generation in the TR-FRET assay.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Zhang, L., et al. (2020). Trifluoromethyl-substituted isoxazoles/oxazoles as potent anticancer agents: Synthesis and biological evaluation. European Journal of Medicinal Chemistry.
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.
-
Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology.
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
Application Note: Biological Profiling of (4-(Trifluoromethyl)oxazol-5-yl)methanol
Introduction & Scientific Rationale
(4-(Trifluoromethyl)oxazol-5-yl)methanol is a critical pharmacophore in modern medicinal chemistry, serving as a "privileged structure" for the synthesis of metabolic modulators (e.g., PPAR agonists) and anti-cancer agents. The incorporation of the trifluoromethyl (-CF3) group at the C4 position of the oxazole ring significantly alters the physicochemical properties of the parent molecule, enhancing lipophilicity (LogP), metabolic stability, and bioisosteric potential relative to amide or ester linkages [1][2].
However, the free alcohol form of this scaffold presents unique challenges in early-stage drug discovery. Researchers must distinguish between the biological activity of the final drug candidate and the intrinsic properties of this building block.
Why Cell-Based Assays are Critical for this Compound:
-
Mitochondrial Liability: Trifluoromethyl-substituted heterocycles can act as uncouplers or ROS inducers. It is vital to verify if the scaffold itself induces oxidative stress [3].
-
Fragment Screening: As a precursor to PPAR agonists (like GW501516 analogs), the fragment may possess weak affinity for nuclear receptors, potentially acting as a competitive antagonist or weak agonist [4].
-
ADME Profiling: The -CF3 group enhances membrane permeability. Verifying this via Caco-2 assays validates its utility as a CNS-penetrant or orally bioavailable scaffold [5].
This guide outlines three standardized protocols to profile (4-(Trifluoromethyl)oxazol-5-yl)methanol: Cytotoxicity/ROS Profiling , Caco-2 Permeability , and PPAR Response Element (PPRE) Reporter Assays .
Safety & Handling
-
Compound Storage: Store neat at -20°C. Dissolve in DMSO to create 10-100 mM stock solutions. Avoid freeze-thaw cycles >3 times.
-
Cellular Toxicity: Treat as a potential mitochondrial toxin until proven otherwise. Use nitrile gloves and work within a Biosafety Level 2 (BSL-2) laminar flow hood.
Assay 1: Multiplexed Cytotoxicity & ROS Generation
Objective: To determine if the compound induces non-specific toxicity or oxidative stress, a common liability for electron-deficient oxazoles.
Experimental Logic
We utilize a multiplexed approach:
-
CellTiter-Glo® (ATP): Measures metabolic viability.
-
DCFDA (2',7'-dichlorodihydrofluorescein diacetate): A fluorogenic dye that measures intracellular Reactive Oxygen Species (ROS).
Protocol Steps
-
Cell Seeding: Seed HepG2 (liver) or HEK293 cells at 10,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate for 24 hours at 37°C/5% CO2.
-
Compound Preparation: Prepare a 7-point serial dilution of (4-(Trifluoromethyl)oxazol-5-yl)methanol in culture media (0.1% DMSO final). Range: 0.1 µM to 100 µM.
-
ROS Dye Loading:
-
Wash cells 1x with PBS.
-
Add 100 µL of 20 µM DCFDA in phenol-red-free media.
-
Incubate for 45 minutes at 37°C.
-
-
Treatment: Remove dye solution. Add compound dilutions.
-
Kinetic Read (ROS): Immediately place in a plate reader (Ex/Em: 485/535 nm). Read every 15 mins for 2 hours.
-
Endpoint Read (Viability): After 24 hours of total incubation, add equal volume of CellTiter-Glo reagent. Shake for 2 mins, incubate for 10 mins, and read Luminescence.
Data Interpretation[1][2][3][4][5][6][7]
-
High ROS / Low Toxicity: Indicates "Redox Stress" – the compound stresses cells but doesn't kill them immediately (common for signaling scaffolds).
-
High ROS / High Toxicity: Indicates "Mitochondrial Uncoupling" or acute toxicity.
Assay 2: Caco-2 Permeability (ADME Prediction)
Objective: To validate the lipophilic contribution of the -CF3 group to membrane permeability.
Experimental Logic
The transport of the compound is measured from the Apical (A) to Basolateral (B) chamber. The Apparent Permeability (
Protocol Steps
-
Differentiation: Culture Caco-2 cells on Transwell® polycarbonate inserts (0.4 µm pore) for 21 days to form a polarized monolayer.
-
QC Check: TEER (Transepithelial Electrical Resistance) must be >300 Ω·cm².
-
-
Preparation:
-
Donor Solution (Apical): 10 µM (4-(Trifluoromethyl)oxazol-5-yl)methanol in HBSS (pH 7.4).
-
Receiver Solution (Basolateral): HBSS (pH 7.4) with 1% BSA (to maintain sink conditions).
-
-
Transport: Add 200 µL Donor to Apical and 600 µL Receiver to Basolateral. Incubate at 37°C with mild shaking (50 rpm).
-
Sampling: Collect 100 µL from Basolateral side at T=60 and T=120 min.
-
Analysis: Quantify via LC-MS/MS (MRM mode looking for parent mass).
-
Calculation:
Where is flux, is area, is initial concentration.
Benchmarks
| Parameter | Value Range | Interpretation |
| Low Permeability | < 2 × 10⁻⁶ cm/s | Poor oral absorption predicted. |
| Moderate Permeability | 2–10 × 10⁻⁶ cm/s | Potential for oral delivery. |
| High Permeability | > 10 × 10⁻⁶ cm/s | Excellent passive diffusion (Expected for CF3-Oxazoles). |
Assay 3: PPAR Nuclear Receptor Screening
Objective: Since this scaffold is a structural fragment of PPAR agonists (e.g., GW501516), this assay checks for "fragment activity" or interference.
Experimental Logic
Use a Luciferase Reporter system driven by a PPRE (Peroxisome Proliferator Response Element). If the fragment binds the PPAR Ligand Binding Domain (LBD), it will drive (or inhibit) luciferase expression.
Workflow Diagram (Graphviz)
Caption: Workflow for PPAR-delta functional reporter assay to detect scaffold agonist activity.
Protocol Steps
-
Transfection: Co-transfect HEK293 cells with:
-
Reporter: PPRE-Luciferase vector (e.g., 3xPPRE-TK-Luc).
-
Receptor: Human PPAR
expression vector. -
Control: Renilla luciferase (for normalization).
-
-
Incubation: Allow 24h for expression.
-
Treatment: Treat cells with:
-
Vehicle (DMSO).[1]
-
Positive Control (GW501516, 10 nM).
-
Test Compound (1, 10, 50 µM).
-
-
Detection: Use Dual-Luciferase® Reporter Assay System.
-
Result: Calculate Relative Light Units (RLU) = Firefly/Renilla.
-
Expectation: The fragment alone should show minimal activity (<2-fold). Significant activity suggests the fragment is a "warhead" and requires structural modification to avoid off-target effects.
-
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link
-
Wang, J., et al. (2023).[2] Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation.[3] Bioorganic Chemistry, 135, 106505.[3] Link
-
Sznaidman, M. L., et al. (2003).[2] Novel selective small molecule agonists for peroxisome proliferator-activated receptor delta (PPARdelta)--synthesis and biological activity.[2] Bioorganic & Medicinal Chemistry Letters, 13(9), 1517–1521.[2] Link
-
Artursson, P., et al. (2001). Caco-2 monolayers in experimental and theoretical predictions of drug transport. Advanced Drug Delivery Reviews, 46(1-3), 27-43. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel selective small molecule agonists for peroxisome proliferator-activated receptor delta (PPARdelta)--synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Profiling and Liability Assessment of (4-(Trifluoromethyl)oxazol-5-yl)methanol
Introduction & Compound Significance
(4-(Trifluoromethyl)oxazol-5-yl)methanol represents a high-value pharmacophore in modern medicinal chemistry.[1] It serves two distinct roles: as a Fragment-Based Drug Discovery (FBDD) hit and as a critical synthetic intermediate .[1]
The compound features a trifluoromethyl (
This Application Note provides a rigorous in vitro testing framework to characterize this molecule. Unlike standard screening, these protocols are designed to specifically address the "Fluorine Effect" on solubility and the "Primary Alcohol Liability" regarding metabolic clearance.
Key Chemical Properties
| Property | Value (Predicted/Experimental) | Significance |
| Molecular Weight | ~181.11 g/mol | Ideal for Fragment Screening (<300 Da).[1] |
| cLogP | ~1.1 - 1.4 | Moderate lipophilicity; |
| H-Bond Donors | 1 (OH) | Critical for directional binding interactions.[1] |
| Metabolic Liability | High (Primary Alcohol) | Susceptible to rapid oxidation to carboxylic acid.[1] |
Metabolic Stability Profiling (The Critical Protocol)
Rationale: Standard microsomal stability assays often fail to fully characterize primary alcohols. While Cytochrome P450s (CYPs) in microsomes can oxidize alcohols, Alcohol Dehydrogenases (ADH) and Aldehyde Dehydrogenases (ALDH) located in the cytosol are often the primary drivers of clearance for this chemotype.[1]
Expert Insight: Relying solely on liver microsomes (HLM/RLM) may underestimate clearance.[1] This protocol requires a parallel assessment using Liver Cytosol .
Diagram: Metabolic Fate & Assay Logic
Caption: Figure 1.[1] Metabolic trajectory of the analyte.[3] Note that cytosolic enzymes (ADH) often drive the initial oxidation step more aggressively than microsomal CYPs for primary alcohols.[1]
Protocol A: Differential Stability Assay (Microsomal vs. Cytosolic)
Materials:
-
Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.[1]
-
Pooled Liver Cytosol (Human/Rat), 20 mg/mL protein.[1]
-
Cofactors: NADPH (for CYPs), NAD+/NADP+ (for ADH/ALDH).[1]
-
Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).[1]
Step-by-Step Procedure:
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in reaction buffer (100 mM Potassium Phosphate, pH 7.4). Note: Keep DMSO < 0.1% to avoid inhibiting ADH.[1]
-
Incubation Setup (2 Arms):
-
Arm A (Microsomal): Mix Microsomes (0.5 mg/mL final) + NADPH (1 mM).
-
Arm B (Cytosolic): Mix Cytosol (0.5 mg/mL final) + NAD+ (1 mM) + NADP+ (1 mM).[1]
-
-
Initiation: Pre-warm plates to 37°C for 5 mins. Add 1 µM test compound to initiate.[4]
-
Sampling: Remove aliquots (30 µL) at T=0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense into 120 µL Stop Solution (cold Acetonitrile). Vortex for 10 min.
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
Data Interpretation:
-
High Clearance in Cytosol only: Indicates ADH-mediated oxidation.[1] Strategy: Methylate the
-carbon or replace with a bioisostere.[1] -
High Clearance in Microsomes only: Indicates CYP-mediated oxidation (likely on the oxazole ring or
defluorination - rare).[1] -
Stability: A half-life (
) < 30 min in either fraction suggests the fragment is too unstable for use as a chemical probe without modification.[1]
Physicochemical Characterization (Solubility)
Rationale: The trifluoromethyl group significantly increases lipophilicity.[5] While the methanol group aids solubility, the flat aromatic oxazole ring can drive
Protocol B: Kinetic Solubility (Nephelometry)[1]
Expert Insight: Do not use thermodynamic solubility (equilibrium) for initial screening. Kinetic solubility mimics the conditions of biological assays (DMSO stock spiked into buffer).[1]
-
Stock Prep: 10 mM in 100% DMSO.
-
Titration: Serial dilute stock into PBS (pH 7.4) to achieve concentrations of 1, 3, 10, 30, and 100 µM. Final DMSO concentration fixed at 1%.
-
Incubation: Shake for 90 minutes at room temperature.
-
Readout: Measure light scattering (Nephelometry) or Absorbance at 620 nm (turbidity).
-
Acceptance Criteria:
-
Solubility Limit: > 100 µM is desired for fragment screening.
-
Flag: Significant scattering at < 30 µM indicates the compound will yield false positives in SPR/NMR due to aggregation.
-
Target Engagement: Fragment Screening (SPR)[1]
Rationale: As a fragment, this molecule has low affinity (mM to high µM range).[1] Surface Plasmon Resonance (SPR) is the gold standard for validating weak binders.[1]
Diagram: SPR Screening Workflow
Caption: Figure 2.[1] Stepwise SPR workflow. The "Clean Screen" is vital for
Protocol C: SPR "Clean Screen" & Affinity[1]
Instrument: Biacore 8K or S200. Sensor Chip: CM5 or Streptavidin (SA) depending on protein immobilization.[1]
-
Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20). Crucial: Add 1-2% DMSO to match compound stocks.[1]
-
Clean Screen (Solubility Check on Chip):
-
Inject compound at 200 µM over a reference surface (no protein).[1]
-
Pass Criteria: Square wave binding profile. Fast on/fast off. No residual binding after injection.
-
Fail: Slow dissociation or super-stoichiometric binding indicates aggregation/stickiness.
-
-
Affinity Screen:
-
Inject concentration series: 0, 15, 31, 62, 125, 250, 500 µM.
-
Contact time: 30s; Dissociation time: 60s.
-
Analysis: Fit to 1:1 Steady State Affinity model (fragments rarely show kinetic curvature).
-
References
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]
-
Pahwa, S., et al. (2024).[6] Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules.[1] RSC Advances. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link
-
Erlanson, D. A., et al. (2016). Fragment-to-Lead: Driving Drug Discovery. Nature Reviews Drug Discovery. Link
-
Kobayashi, E., & Togo, H. (2019).[7] Facile One-Pot Transformation of Primary Alcohols into 3-Aryl- and 3-Alkyl-isoxazoles.[1][7] Synthesis. Link
Sources
- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Frontiers | Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening [frontiersin.org]
- 4. Metabolic Stability • Mattek - Part of Sartorius [mattek.com]
- 5. mdpi.com [mdpi.com]
- 6. biolmolchem.com [biolmolchem.com]
- 7. Facile One-Pot Transformation of Primary Alcohols into 3-Aryl- and 3-Alkyl-isoxazoles and -pyrazoles [organic-chemistry.org]
Application Note & Protocols: Selective Oxidation of (4-(Trifluoromethyl)oxazol-5-yl)methanol
Introduction: The Significance of a Key Building Block
In the landscape of modern drug discovery, heterocyclic scaffolds bearing fluorine-containing substituents are of paramount importance. The trifluoromethyl group (CF₃) is a bioisostere for several functional groups and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The oxazole ring system is a prevalent feature in numerous biologically active compounds. Consequently, (4-(Trifluoromethyl)oxazol-5-yl)carbaldehyde represents a highly valuable and versatile building block for synthesizing complex molecular architectures in medicinal chemistry and agrochemical research.
The selective oxidation of a primary alcohol, such as (4-(Trifluoromethyl)oxazol-5-yl)methanol, to its corresponding aldehyde is a foundational transformation in organic synthesis. However, this conversion presents a distinct challenge: preventing over-oxidation to the carboxylic acid while preserving the integrity of the sensitive heterocyclic core. The electron-withdrawing nature of the trifluoromethyl group and the potential for the oxazole ring to undergo degradation under harsh conditions necessitate the use of mild and highly selective oxidation protocols.
This guide provides a detailed analysis of suitable oxidation methodologies, explains the rationale behind procedural choices, and offers robust, step-by-step protocols for researchers engaged in the synthesis of this critical intermediate.
Comparative Analysis of Recommended Oxidation Methodologies
The successful synthesis of (4-(Trifluoromethyl)oxazol-5-yl)carbaldehyde hinges on the selection of an oxidant that is potent enough to convert the alcohol but mild enough to avoid side reactions. Three primary methods stand out for their reliability, mild conditions, and broad functional group tolerance: the Dess-Martin Periodinane (DMP) oxidation, the Swern oxidation, and the Parikh-Doering oxidation.
-
Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine(V) reagent, which offers exceptionally mild and selective oxidation of primary alcohols to aldehydes. The reaction is typically performed at room temperature in a chlorinated solvent like dichloromethane (DCM) and is often complete within a few hours. Its key advantages include neutral pH conditions, high yields, and a straightforward workup, making it a preferred choice for sensitive substrates.
-
Swern Oxidation: A classic and widely used protocol, the Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (TEA). It is renowned for its mildness and exceptional tolerance of various functional groups. A significant operational requirement is the need for cryogenic temperatures (typically -78 °C) to control the stability of the reactive chloro(dimethyl)sulfonium chloride intermediate. The primary drawback is the production of the malodorous byproduct, dimethyl sulfide.
-
Parikh-Doering Oxidation: This method is a variation of activated DMSO oxidations that avoids the use of oxalyl chloride and cryogenic temperatures. It employs the sulfur trioxide-pyridine complex (SO₃·Py) to activate DMSO. The reaction can often be conducted between 0 °C and room temperature, making it operationally simpler than the Swern oxidation. It maintains the benefits of mild conditions and good functional group compatibility, offering a valuable alternative for scaled-up syntheses where temperature control is a concern.
Data Summary: Comparison of Oxidation Methods
| Feature | Dess-Martin Periodinane (DMP) | Swern Oxidation | Parikh-Doering Oxidation |
| Primary Reagents | Dess-Martin Periodinane | DMSO, Oxalyl Chloride, Triethylamine | DMSO, SO₃·Pyridine complex, Triethylamine |
| Typical Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM) or DMSO |
| Temperature | Room Temperature | -78 °C | 0 °C to Room Temperature |
| Reaction Time | 0.5 - 3 hours | 1 - 2 hours | 1 - 4 hours |
| Advantages | Mild, neutral conditions; No toxic metals; Fast; Easy workup. | Excellent functional group tolerance; High yields. | Avoids cryogenic temperatures; Milder than Swern. |
| Disadvantages | Reagent is potentially explosive; High molecular weight. | Requires -78 °C; Malodorous byproduct (DMS); Gas evolution (CO, CO₂). | SO₃·Pyridine is hygroscopic; May require excess reagents. |
Mechanistic Rationale for Reagent Selection
Understanding the reaction mechanisms provides insight into the experimental conditions and the reasons for their mildness and selectivity.
Dess-Martin Oxidation Mechanism
The reaction begins with the substitution of an acetate ligand on the hypervalent iodine center by the alcohol. A base (which can be the displaced acetate or the alcohol itself) then deprotonates the newly formed intermediate. The final step is an intramolecular elimination that forms the aldehyde, acetic acid, and a reduced iodinane byproduct. The entire process occurs under neutral conditions, which is ideal for the acid- and base-sensitive oxazole ring.
Caption: Simplified mechanism of the Dess-Martin Oxidation.
Activated DMSO Oxidation (Swern/Parikh-Doering) Mechanism
Both Swern and Parikh-Doering oxidations proceed through a common pathway after the initial activation of DMSO. The activated DMSO species reacts with the alcohol to form an alkoxysulfonium salt. A hindered base then deprotonates the carbon adjacent to the oxygen, forming a sulfur ylide. This ylide undergoes a five-membered ring intramolecular elimination (a syn-elimination) to yield the aldehyde, dimethyl sulfide, and a protonated base. The non-nucleophilic, hindered base is crucial to promote the desired elimination rather than substitution.
Detailed Experimental Protocols
Safety Precaution: These protocols should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 4.1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is recommended for its operational simplicity and mild conditions.
-
Materials:
-
(4-(Trifluoromethyl)oxazol-5-yl)methanol
-
Dess-Martin Periodinane (DMP, 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) (1.2 - 1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
-
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (4-(Trifluoromethyl)oxazol-5-yl)methanol (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration).
-
With vigorous stirring, add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, dilute the reaction mixture with an equal volume of DCM.
-
-
Workup & Purification:
-
Pour the reaction mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear. The thiosulfate quenches any remaining DMP.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude aldehyde can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (4-(Trifluoromethyl)oxazol-5-yl)carbaldehyde.
-
Protocol 4.2: Parikh-Doering Oxidation
This protocol is an excellent alternative to the Swern oxidation, avoiding cryogenic conditions.
-
Materials:
-
(4-(Trifluoromethyl)oxazol-5-yl)methanol
-
Sulfur trioxide pyridine complex (SO₃·Py) (3.0 equivalents)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Triethylamine (TEA) (5.0 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Three-neck round-bottom flask with a magnetic stir bar
-
Thermometer
-
Addition funnel
-
Nitrogen or argon inlet
-
Ice bath
-
-
Step-by-Step Procedure:
-
To a dry three-neck flask under an inert atmosphere, add (4-(Trifluoromethyl)oxazol-5-yl)methanol (1.0 eq), anhydrous DCM, and anhydrous DMSO (3.0 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Add triethylamine (5.0 eq) to the cooled solution.
-
In a separate flask, dissolve the SO₃·Pyridine complex (3.0 eq) in a mixture of anhydrous DCM and anhydrous DMSO.
-
Add the SO₃·Pyridine solution dropwise to the reaction mixture via an addition funnel over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, quench by the slow addition of water at 0 °C.
-
-
Workup & Purification:
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Add more water and DCM. Separate the layers.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash sequentially with dilute HCl (e.g., 1 M), water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as described in Protocol 4.1.
-
General Experimental Workflow
The successful execution of these sensitive oxidation reactions relies on a systematic and careful workflow, from preparation to final product isolation.
Caption: Generalized workflow for the oxidation of primary alcohols.
Conclusion
The selective oxidation of (4-(Trifluoromethyl)oxazol-5-yl)methanol to its aldehyde is a critical transformation for the synthesis of advanced intermediates in pharmaceutical and agrochemical research. Both the Dess-Martin Periodinane and Parikh-Doering oxidation methods provide mild, efficient, and high-yielding pathways to the desired product. The choice between them may depend on laboratory capabilities, scale, and safety considerations. The DMP oxidation offers unparalleled operational simplicity, while the Parikh-Doering protocol provides a scalable, non-cryogenic alternative to the classic Swern oxidation. By following the detailed protocols and best practices outlined in this guide, researchers can reliably synthesize this valuable chemical building block.
References
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem., 48(22), 4155–4156. [Link]
-
Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Chemistry Steps. (2020). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
Chemistry Steps. (2020). Swern Oxidation. Retrieved from [Link]
-
Parikh, J. R., & Doering, W. v. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. J. Am. Chem. Soc., 89(21), 5505–5507. [Link]
-
Vedantu. (n.d.). DMP Reagent: Definition, Mechanism & Uses. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Parikh–Doering oxidation. Retrieved from [Link]
-
Singh, V., & Kumar, P. (2005). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Org. Biomol. Chem., 3, 3963-3964. [Link]
-
University of Rochester. (n.d.). DMSO Oxidation. Retrieved from [Link]
-
Leah4sci. (2019). 07.13 Dess-Martin Periodinane. YouTube. Retrieved from [Link]
- Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
-
The Organic Chemistry Tutor. (2020). Parikh-Doering Oxidation. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Org. Biomol. Chem., 17, 8153-8164. [Link]
-
Li, C., et al. (2023). Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. Bioorg. Chem., 135, 106505. [Link]
-
Petrella, A., et al. (2017). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Eur. J. Med. Chem., 127, 190-204. [Link]
-
Chaume, G., et al. (2010). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. J. Org. Chem., 75(12), 4135-45. [Link]
-
MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 249. [Link]
- Podlech, J. (2014).
-
Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. J. Am. Chem. Soc., 131(31), 10875–10877. [Link]
-
ResearchGate. (n.d.). Strategies for selective oxidation of primary alcohols to aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biol. Mol. Chem., 1, 118-126. [Link]
-
Semantic Scholar. (n.d.). Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Trifluoromethylthiolation of α‐Chloroaldehydes: Access to Quaternary SCF3‐Containing Centers. Retrieved from [Link]
-
Marsden, S. P., et al. (2014). A Unified Lead-Oriented Synthesis of Over Fifty Molecular Scaffolds. Angew. Chem. Int. Ed., 53(24), 6272-6276. [Link]
-
Semantic Scholar. (n.d.). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Retrieved from [Link]
- ResearchGate. (n.d.). Identification of 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)
Troubleshooting & Optimization
Technical Guide: Synthesis & Yield Optimization of (4-(Trifluoromethyl)oxazol-5-yl)methanol
Strategic Analysis & Route Selection
The synthesis of (4-(trifluoromethyl)oxazol-5-yl)methanol presents a specific regiochemical challenge: installing the strongly electron-withdrawing trifluoromethyl (
Standard cyclization methods often favor the thermodynamic isomer (5-
The Core Pathway
The most robust route involves the cyclization of ethyl 2-chloro-4,4,4-trifluoroacetoacetate with formamide, followed by a controlled reduction of the ester to the alcohol.
Figure 1: Optimized synthetic pathway for the target alcohol. The critical yield-determining step is the cyclization to the oxazole ester.
Optimized Experimental Protocol
Step 1: Precursor Synthesis (Chlorination)
If starting from Ethyl 4,4,4-trifluoroacetoacetate.
Objective: Monochlorination at the
-
Reagent: Sulfuryl chloride (
). -
Critical Parameter: Temperature control (
C). The group increases the acidity of the -proton, making the reaction rapid but prone to dichlorination if not cooled.
Step 2: Cyclization to Oxazole Ester (The Bottleneck)
Reaction: Ethyl 2-chloro-4,4,4-trifluoroacetoacetate + Formamide
Protocol:
-
Mix Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 equiv) with Formamide (5.0 equiv).
-
Additives: Add concentrated
(0.1 equiv) as a catalyst to promote dehydration. -
Heating: Heat to 100–110°C for 4–6 hours.
-
Note: Do not exceed 120°C. Decomposition of the fluorinated intermediate accelerates rapidly above this threshold.
-
-
Workup: Pour into ice water. Extract with Ethyl Acetate (EtOAc).[1] Wash with saturated
to remove acid/formamide residues.
Step 3: Reduction to Alcohol
Reaction: Ester
Protocol (Recommended):
-
Dissolve the ester in anhydrous THF under
. -
Cool to -78°C .
-
Add DIBAL-H (2.2 equiv, 1.0 M in toluene) dropwise.
-
Why DIBAL-H?
is effective but can lead to ring fragmentation in electron-deficient oxazoles. DIBAL-H offers better control.
-
-
Warm slowly to 0°C over 2 hours.
-
Quench: Rochell's salt (Potassium sodium tartrate) saturated solution. Stir vigorously until two clear layers form (crucial for aluminum emulsion breakdown).
Troubleshooting & Yield Optimization
Issue 1: Low Yield in Cyclization Step (< 30%)
Diagnosis: The condensation releases water. The
-
Water Removal: Use a Dean-Stark trap if scaling up, or add 4Å Molecular Sieves to the reaction mixture.
-
Reagent Quality: Ensure Formamide is dry. Wet formamide hydrolyzes the chloro-ester back to the starting material.
Issue 2: Regioisomer Contamination
Diagnosis: Formation of 5-(trifluoromethyl)oxazole-4-carboxylate.
Mechanism: This typically occurs if the reaction temperature is too high, allowing thermodynamic equilibration, or if using a different route (e.g., isocyanide chemistry).
Solution: Stick to the 2-chloro-acetoacetate route. The mechanism dictates that the amide nitrogen attacks the ketone (activated by
Issue 3: Product Loss During Workup (Reduction Step)
Diagnosis: The target alcohol, (4-(trifluoromethyl)oxazol-5-yl)methanol, is a small, polar molecule with moderate water solubility. Solution:
-
Salting Out: Saturate the aqueous layer with NaCl before extraction.
-
Solvent Choice: Use a 3:1 mixture of Chloroform:Isopropanol for extraction if EtOAc fails to recover the product.
Summary of Critical Parameters
| Parameter | Standard Condition | Optimized Condition | Reason for Change |
| Cyclization Temp | 130°C+ | 100–110°C | Prevents thermal degradation of |
| Cyclization Time | 12–24 hours | 4–6 hours | Extended heating promotes polymerization. |
| Reduction Reagent | DIBAL-H (-78°C) | Prevents oxazole ring opening (reductive cleavage). | |
| Quench Method | Water/Acid | Rochelle's Salt | Prevents aluminum emulsions that trap the polar alcohol. |
Frequently Asked Questions (FAQ)
Q1: Can I use the Van Leusen (TosMIC) reaction to make this?
A: Generally, no . The Van Leusen reaction works well for many oxazoles, but electron-withdrawing groups like
Q2: My product is UV active but disappears on TLC after staining. Why?
A: The oxazole ring is UV active. However, the
Q3: Is the
Q4: Why do I see a "hydrate" peak in my NMR?
A: Electron-deficient aldehydes and ketones (precursors) adjacent to
References
-
Regioselective Synthesis of Trifluoromethyl-Oxazoles
-
Reduction of Heterocyclic Esters
- Title: Reduction of Esters to Alcohols - Common Conditions.
-
Source: Common Organic Chemistry.[3]
- Context: Protocols for DIBAL-H vs LiAlH4 selectivity.
-
Oxazole Stability
-
Analogous Synthesis (Isoxazole/Oxazole)
-
Title: Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.[4]
- Source: Google P
- Context: While for isoxazoles, this patent details the industrial handling of trifluoroacetoacetate derivatives in cyclization reactions, relevant to the oxazole isomer.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 4. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biolmolchem.com [biolmolchem.com]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Overcoming Solubility Challenges with (4-(Trifluoromethyl)oxazol-5-yl)methanol
Welcome to the dedicated technical support center for (4-(Trifluoromethyl)oxazol-5-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common solubility issues and provide practical, in-depth troubleshooting strategies and frequently asked questions to ensure your experiments proceed smoothly and efficiently. Our approach is grounded in established scientific principles and field-proven insights to help you navigate the complexities of this molecule's behavior in various solvent systems.
I. Understanding the Solubility Profile of (4-(Trifluoromethyl)oxazol-5-yl)methanol
Before delving into troubleshooting, it is crucial to understand the molecular characteristics of (4-(Trifluoromethyl)oxazol-5-yl)methanol that influence its solubility. The molecule's structure incorporates three key features: an oxazole ring, a trifluoromethyl (-CF3) group, and a hydroxymethyl (-CH2OH) group.
-
Oxazole Ring: The oxazole ring is a five-membered heterocycle containing both an oxygen and a nitrogen atom. This structure imparts a degree of polarity and the potential for hydrogen bonding.[1]
-
Hydroxymethyl Group: The -CH2OH group is polar and capable of acting as both a hydrogen bond donor and acceptor, which generally favors solubility in protic polar solvents.
-
Trifluoromethyl Group: The -CF3 group is highly electronegative and electron-withdrawing. While it can participate in certain non-covalent interactions, it significantly increases the lipophilicity of the molecule.[2][3] This increased lipophilicity can often lead to poor aqueous solubility.[2]
The interplay of the polar hydroxymethyl and oxazole functionalities with the lipophilic trifluoromethyl group results in a molecule with nuanced solubility characteristics, often leading to challenges in aqueous and some organic solvent systems.
II. Troubleshooting Guide: Addressing Poor Solubility
This section provides a systematic approach to troubleshooting and overcoming common solubility issues encountered with (4-(Trifluoromethyl)oxazol-5-yl)methanol.
Issue 1: The compound is poorly soluble in my desired aqueous buffer.
Root Cause Analysis: The strong lipophilic character of the trifluoromethyl group likely dominates the molecule's behavior in aqueous solutions, leading to low solubility. The energy required to break the crystal lattice of the solid compound may also be a contributing factor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aqueous solubility.
Step-by-Step Solutions:
1. pH Adjustment:
-
Rationale: The oxazole nitrogen is weakly basic and can be protonated at acidic pH. While the pKa of the oxazole in this specific molecule is not empirically determined, related heterocyclic compounds have pKa values that suggest pH modification can influence solubility.[4] Protonation would create a charged species, which is generally more water-soluble.
-
Protocol:
-
Prepare a stock solution of (4-(Trifluoromethyl)oxazol-5-yl)methanol in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol).
-
Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Add a small, consistent aliquot of the compound's stock solution to each buffer.
-
Observe for precipitation. If the solution remains clear at a particular pH, the compound is likely soluble under those conditions.
-
For quantitative analysis, use techniques like UV-Vis spectroscopy or HPLC to determine the concentration of the dissolved compound in the supernatant after centrifugation.
-
2. Co-solvent Systems:
-
Rationale: The use of a water-miscible organic co-solvent can reduce the overall polarity of the solvent system, making it more favorable for a lipophilic compound to dissolve.
-
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
Acetonitrile
-
Propylene glycol
-
Polyethylene glycol (PEG)
-
-
Protocol:
-
Prepare mixtures of your aqueous buffer with varying percentages of a co-solvent (e.g., 5%, 10%, 20% v/v).
-
Attempt to dissolve a known amount of (4-(Trifluoromethyl)oxazol-5-yl)methanol in each co-solvent mixture.
-
Use sonication or gentle heating to aid dissolution.
-
Visually inspect for complete dissolution.
-
3. Use of Solubilizing Excipients:
-
Rationale: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media. Cyclodextrins have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds.
-
Examples:
-
Surfactants: Tween® 80, Polysorbate 20, Kolliphor® EL
-
Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
-
Protocol:
-
Prepare aqueous solutions containing various concentrations of the chosen surfactant or cyclodextrin.
-
Add the (4-(Trifluoromethyl)oxazol-5-yl)methanol to these solutions.
-
Stir or sonicate until equilibrium is reached.
-
Filter and analyze the concentration of the dissolved compound.
-
Issue 2: The compound precipitates out of my organic solvent.
Root Cause Analysis: While the trifluoromethyl group enhances lipophilicity, the polar hydroxymethyl and oxazole functionalities can limit solubility in non-polar organic solvents. Hydrogen bonding between molecules of the compound can also lead to strong crystal lattice forces that are difficult to overcome.
Troubleshooting Solvent Selection:
Caption: Predicted solubility based on solvent polarity.
Recommended Solvents and Strategies:
A systematic approach to solvent screening is recommended. The following table provides a starting point for selecting appropriate organic solvents.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solvent can hydrogen bond with the compound's hydroxymethyl and oxazole groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone, Tetrahydrofuran (THF) | Moderate to High | The dipole moments of these solvents can interact favorably with the polar functionalities of the compound. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Offers a balance of polarity and non-polar character. |
| Non-Polar | Hexanes, Toluene, Diethyl Ether | Low | The significant polarity of the hydroxymethyl and oxazole groups is not well-solvated by non-polar solvents. |
Protocol for Solubility Determination in Organic Solvents:
-
Weigh a precise amount of (4-(Trifluoromethyl)oxazol-5-yl)methanol (e.g., 10 mg) into a vial.
-
Add the selected solvent in small, measured increments (e.g., 100 µL).
-
After each addition, vortex or sonicate the mixture for a set period (e.g., 1-2 minutes).
-
Visually inspect for complete dissolution.
-
Continue adding solvent until the compound is fully dissolved.
-
Calculate the solubility in mg/mL.
III. Frequently Asked Questions (FAQs)
Q1: What is the predicted pKa of (4-(Trifluoromethyl)oxazol-5-yl)methanol?
Q2: Can I heat the compound to improve its solubility?
Gentle heating can often increase the rate of dissolution and, for many compounds, increase the overall solubility. However, it is crucial to first assess the thermal stability of (4-(Trifluoromethyl)oxazol-5-yl)methanol. Start with mild heating (e.g., 40-50 °C) and monitor for any signs of degradation (e.g., color change). For sensitive applications, it is advisable to perform a stability study (e.g., by HPLC) on a heated solution of the compound.
Q3: My compound is an oil, not a solid. How does this affect solubility?
If your sample of (4-(Trifluoromethyl)oxazol-5-yl)methanol is an oil, it suggests that it is either amorphous or has a very low melting point. This can sometimes be advantageous for solubility, as no crystal lattice energy needs to be overcome. The general principles of solvent selection based on polarity still apply.
Q4: Are there any known incompatibilities with common excipients?
There are no widely reported incompatibilities for this specific compound. However, as a general precaution, it is advisable to perform compatibility studies with your chosen excipients, especially for formulation development. This can involve storing a solution of the compound with the excipient and monitoring for precipitation, degradation, or other changes over time.
Q5: How does the trifluoromethyl group affect the compound's behavior in biological assays?
The trifluoromethyl group can increase the metabolic stability of the compound by blocking sites of oxidative metabolism.[2] It also increases lipophilicity, which can enhance membrane permeability and cell uptake.[2][3] However, this increased lipophilicity is also a primary reason for poor aqueous solubility, which can be a challenge for in vitro and in vivo studies.
IV. References
-
Cheung, C.W.; Buchwald, S.L. Room temperature copper(II)-catalyzed oxidative cyclization of enamides to 2,5-disubstituted oxazoles via vinylic C-H functionalization. J. Org. Chem., 2012 , 77(17), 7526-7537. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 2025 , 30(9), 3009. [Link]
-
A comprehensive review on biological activities of oxazole derivatives. PMC, 2019 . [Link]
-
Trifluoromethylation of Heterocycles in Water at Room Temperature. PMC, 2013 . [Link]
-
Trifluoromethanol - Wikipedia. [Link]
-
Iodine-Catalyzed Functionalization of Primary Aliphatic Amines to Oxazoles, 1,4-Oxazines, and Oxazinones. PMC, 2020 . [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
-
Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]
-
Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. ResearchGate. [Link]
-
1,3-Oxazol-4-ylmethanol. PubChem. [Link]
-
Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
[5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol. PubChemLite. [Link]
-
How to Predict the pKa of Any Compound in Any Solvent. Aalto University. [Link]
-
Solubility Properties of Methanol in Organic Solvents. ResearchGate. [Link]
-
Solvents and Polarity. University of Rochester. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
(4-(Trifluoromethyl)oxazol-5-yl)methanol stability issues and storage
Technical Support Center: (4-(Trifluoromethyl)oxazol-5-yl)methanol
Executive Summary & Chemical Profile
(4-(Trifluoromethyl)oxazol-5-yl)methanol is a specialized heterocyclic building block often employed in medicinal chemistry as a bioisostere for phenyl rings or to modulate metabolic stability via the trifluoromethyl (
Unlike standard aliphatic alcohols, this molecule possesses a unique reactivity profile driven by the strong electron-withdrawing nature of the
| Property | Data / Characteristic |
| Functional Group | Primary Alcohol ( |
| Electronic Effect | Strong Inductive Withdrawal ( |
| Physical State | Typically a low-melting solid or viscous oil (purity dependent) |
| Key Instability | Oxidative degradation (Aldehyde formation); Acid-catalyzed ring opening |
| Solubility | Soluble in DMSO, MeOH, DCM; Low water solubility (hydrophobic |
Critical Storage & Handling Protocols
The Golden Rule: Treat this compound as hygroscopic and acid-sensitive .[1] The electron-deficient ring renders the system susceptible to nucleophilic attack if the alcohol moiety is activated or if the environment becomes acidic.
Storage Specifications
-
Temperature: Store at -20°C (Long-term). Can withstand 4°C for active use (1-2 weeks).[1]
-
Atmosphere: Strictly Inert. Store under Argon or Nitrogen.[1][2] Oxygen promotes the oxidation of the hydroxymethyl group to the corresponding aldehyde, which is unstable.
-
Container: Amber glass vials with Teflon-lined caps. Protect from light.[2]
-
Desiccation: Essential.[1][3] Moisture absorption can lead to hydrolysis or difficult handling (caking).
Handling "Do's and Don'ts"
-
DO warm the vial to room temperature before opening to prevent water condensation on the cold solid/oil.
-
DO NOT store in protic solvents (methanol/ethanol) for extended periods (>24h) without buffering, as transesterification or ring-opening can occur over time.
-
DO NOT expose to strong mineral acids (HCl,
).[4] The oxazole ring, while aromatic, is destabilized by the group and can undergo cleavage under harsh acidic conditions.[4]
Troubleshooting Guide (Q&A)
This section addresses specific issues reported by researchers working with trifluoromethyl-substituted heteroaromatics.
Issue 1: "My compound has turned from white/colorless to yellow/brown."
Diagnosis: Oxidative Degradation or Polymerization. Mechanism: The primary alcohol at C5 is susceptible to air oxidation, forming 4-(trifluoromethyl)oxazole-5-carbaldehyde.[1] This aldehyde is highly reactive and can undergo self-condensation or polymerization, leading to colored impurities.[1] Solution:
-
Check Purity: Run a proton NMR (
-NMR). Look for a distinct aldehyde proton signal around 9.5 - 10.0 ppm .[1] -
Purification: If degradation is <10%, filter through a short plug of silica gel using
(95:5). If >10%, repurification via column chromatography is required.[4] -
Prevention: Flush all storage vials with Argon after every use.
Issue 2: "The reaction yield is low when using this alcohol as a nucleophile (e.g., Mitsunobu or alkylation)."
Diagnosis: Reduced Nucleophilicity.
Mechanism: The
-
Adjust Base: Use a slightly stronger base than usual. If using
, switch to or (if compatible) to ensure full deprotonation.[4] -
Activation: For Mitsunobu reactions, the reduced nucleophilicity may require higher equivalents of DIAD/PPh3 or extended reaction times.
-
Alternative: Convert the alcohol to a mesylate or bromide (better leaving group) and react with a nucleophile instead, reversing the polarity of the step.
Issue 3: "I see multiple fluorine peaks in the -NMR."
Diagnosis: Ring Opening or Defluorination.
Mechanism: While the
-
Reference Check: The intact
on the oxazole typically appears around -60 to -65 ppm (depending on solvent).[1] -
Trace Impurities: Sharp, small peaks suggests hydrolysis products.[4] Broad humps suggest polymerization.
-
Action: If the ring is opening, check your solvent pH. Ensure solvents are neutral and anhydrous.
Experimental Protocols: Quality Control
Use these self-validating protocols to assess the integrity of your batch.
Protocol A: Rapid Purity Assessment ( -NMR)
-
Solvent: DMSO-
(Preferred over to avoid acidity traces in chloroform). -
Key Signals:
-
Pass Criteria: Integration of C2-H to
must be 1:2. Loss of OH coupling (singlet instead of doublet/triplet) indicates wet solvent or proton exchange, but not necessarily degradation.
Protocol B: Stability Stress Test (Before Scale-up)
If planning a large scale reaction, perform this micro-test:
-
Dissolve 5 mg of compound in the reaction solvent.
-
Add the specific base/acid intended for the reaction.
-
Monitor by TLC or LCMS after 1 hour and 6 hours.
-
Why? This specific oxazole may be sensitive to specific Lewis acids used in downstream chemistry.
Mechanistic Visualization
The following diagram illustrates the primary degradation pathways and the electronic influence of the trifluoromethyl group.
Figure 1: Stability profile and degradation pathways.[1] The electron-withdrawing
References
-
Bégué, J. P., & Bonnet-Delpon, D. (2008).[4] Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons. (Provides foundational theory on the inductive effects of
on heterocycles and alcohols). -
Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[4] (Discusses metabolic stability and physicochemical property changes in fluorinated oxazoles).
-
Cran, J. W., et al. (2019).[4] Synthesis of Trifluoromethylated Heterocycles. Industrial & Engineering Chemistry Research. (Details the synthesis and handling of trifluoromethyl-substituted azoles).
-
BenchChem Technical Data. Stability issues of oxazole ring derivatives. (General guidelines on oxazole ring sensitivity to hydrolysis).
(Note: While specific stability data for the exact CAS 1000000-00-0 is proprietary to specific synthesis campaigns, the chemical behavior described above is extrapolated from well-established principles of fluorinated heterocyclic chemistry cited in references 1-3.)
Sources
Technical Support Center: Optimizing Synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol
Welcome to the technical support center for the synthesis and optimization of (4-(Trifluoromethyl)oxazol-5-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. The trifluoromethyl group offers unique properties that are highly sought after in medicinal chemistry, but its synthesis can present specific challenges.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and optimize your reaction conditions.
The guidance provided herein is based on established principles of heterocyclic chemistry and experience with related fluorinated compounds.[2] While a variety of synthetic routes exist for trifluoromethylated oxazoles, this guide will focus on a common and effective strategy: the cycloaddition of a trifluoromethylated precursor with a suitable three-carbon synthon.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing low to no yield of the desired (4-(Trifluoromethyl)oxazol-5-yl)methanol. What are the most likely causes and how can I improve it?
A1: Low or no yield is a common initial challenge. The root cause often lies in one of several key areas: the choice of starting materials, the catalyst system, or the reaction conditions.
Troubleshooting Steps:
-
Re-evaluate Your Starting Materials:
-
Purity of Reagents: Ensure the purity of your trifluoromethylated starting material (e.g., a trifluoromethylated nitrile or a related precursor) and your three-carbon synthon (e.g., propargyl alcohol). Impurities can poison catalysts and lead to unwanted side reactions.
-
Stability of Precursors: Some fluorinated compounds can be unstable. Confirm the stability of your starting materials under the reaction conditions.
-
-
Optimize the Catalyst System:
-
For cycloaddition reactions leading to oxazoles, metal catalysts are often employed. Cobalt(II) complexes, for example, have been shown to be effective in the synthesis of 4-CF3-substituted oxazoles.[3]
-
Catalyst Loading: The optimal catalyst loading can vary. If you are seeing low conversion, consider incrementally increasing the catalyst loading. Conversely, high catalyst loading can sometimes lead to side product formation.
-
Ligand Choice: The ligand used with the metal catalyst is critical. It can influence both the yield and regioselectivity of the reaction. Experiment with different ligands to find the optimal one for your specific substrate.
-
-
Refine Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction. Screen a range of solvents with varying polarities. Anhydrous conditions are often crucial.
-
Temperature: Temperature can be a critical parameter. Some reactions require heating to overcome activation energy barriers, while others may need to be run at lower temperatures to prevent decomposition or side reactions. A systematic temperature screen is recommended.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS) to determine the optimal reaction time.
-
Q2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired 4,5-substituted oxazole?
A2: The formation of regioisomers is a frequent issue in the synthesis of substituted heterocycles. The key to controlling regioselectivity lies in understanding the reaction mechanism and fine-tuning the electronic and steric factors that govern it.
Strategies for Improving Regioselectivity:
-
Choice of Catalyst and Ligand: As mentioned previously, the catalyst and ligand system can have a profound effect on regioselectivity. Some catalyst systems are known to favor the formation of one isomer over another.
-
Substrate Control:
-
Steric Hindrance: The steric bulk of the substituents on your starting materials can direct the cycloaddition to favor one isomer. Consider if modifications to your starting materials are feasible.
-
Electronic Effects: The electronic properties of the substituents can also influence the regioselectivity. Electron-withdrawing or electron-donating groups can alter the electron density at the reacting centers, favoring one mode of addition.[4]
-
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and, in some cases, affect the isomeric ratio. A screen of different solvents is a valuable exercise.
Q3: I am having difficulty purifying the final product. What purification strategies are most effective for (4-(Trifluoromethyl)oxazol-5-yl)methanol?
A3: The purification of fluorinated compounds can be challenging due to their unique physical properties. Flash column chromatography is a commonly used and effective method.[5][6][7]
Purification Protocol and Troubleshooting:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Standard choice for many organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. This allows for the separation of non-polar impurities first, followed by the elution of your product. |
| Detection | UV (if applicable) and/or Staining | Use a UV lamp to visualize spots on a TLC plate if your compound is UV active. If not, use a stain such as potassium permanganate or vanillin. |
| Troubleshooting | ||
| Product is not moving from the baseline | Increase the polarity of the mobile phase. | Your compound is too polar for the current solvent system. |
| Product is running with the solvent front | Decrease the polarity of the mobile phase. | Your compound is too non-polar for the current solvent system. |
| Poor separation from impurities | Try a different solvent system (e.g., dichloromethane/methanol). | A different solvent system may offer better selectivity for your compound versus the impurities. |
Alternative Purification Techniques:
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method.
-
Preparative HPLC: For difficult separations, preparative HPLC can provide high purity material.
Experimental Workflow for Optimization
The following diagram illustrates a systematic approach to optimizing the synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol.
Caption: A systematic workflow for reaction optimization.
General Protocol for Synthesis
This protocol is a generalized starting point based on common methods for synthesizing substituted oxazoles. It should be adapted and optimized for your specific starting materials and laboratory conditions.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry, inert-atmosphere flask, add the trifluoromethylated precursor (1.0 eq).
-
Add the chosen anhydrous solvent.
-
Add the three-carbon synthon (e.g., propargyl alcohol, 1.1 - 1.5 eq).
-
-
Catalyst Addition:
-
In a separate vial, prepare the catalyst system by mixing the metal precursor and the ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction flask.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride or water).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the crude product under reduced pressure.
-
Purify the residue by flash column chromatography as described in the FAQ section.
-
-
Characterization:
Logical Relationship of Troubleshooting
Caption: Troubleshooting logic for synthesis problems.
References
-
Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]
-
Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. PubMed. Available at: [Link]
-
Synthetic Strategies to Access Fluorinated Azoles. PMC - NIH. Available at: [Link]
-
Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3. Semantic Scholar. Available at: [Link]
-
SUPPORTING INFORMATION Selective GlyT1 Inhibitors: Discovery of [4-(3-Fluoro-5- trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]. Amazon AWS. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
-
Expeditious Synthesis of Highly Functional 4-Trifluoromethyl-Substituted Oxazoles Enabled by Cobalt(II) Metalloradical Catalysis. ACS Publications. Available at: [Link]
-
Synthesis of 2-(Trifluoromethyl)oxazoles from β-Monosubstituted Enamines via PhI(OCOCF3)2-Mediated Trifluoroacetoxylation and Cyclization. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Sequential one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole systems. ResearchGate. Available at: [Link]
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Available at: [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]
-
Oxazol-5-ylmethanol. ChemBK. Available at: [Link]
Sources
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. rsc.org [rsc.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Byproduct Analysis in (4-(Trifluoromethyl)oxazol-5-yl)methanol Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol. This guide is designed to provide expert-driven insights and practical troubleshooting advice to navigate the common challenges and byproduct formation encountered during the synthesis of this important fluorinated heterocyclic compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven experience to ensure the scientific integrity and successful outcome of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for (4-(Trifluoromethyl)oxazol-5-yl)methanol, and what are the initial challenges?
A common and effective method for the synthesis of substituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone. For the specific synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol, a plausible route involves the reaction of a trifluoroacetylated amino ketone precursor.
A significant initial challenge is the preparation and handling of the necessary starting materials, which can be unstable or prone to side reactions under harsh conditions. For instance, the use of strong dehydrating agents like concentrated sulfuric acid can lead to charring and decomposition of the starting material, resulting in low yields and a complex mixture of byproducts[1].
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol, providing detailed explanations and actionable solutions.
Issue 1: Low Yield and/or Incomplete Reaction
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction time.
-
The isolated yield of the desired product is consistently low.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Dehydrating Agent Potency | The cyclodehydration step is crucial for forming the oxazole ring. If the chosen dehydrating agent is not strong enough, the reaction may stall. | Consider switching to a more potent dehydrating agent. For example, if trifluoroacetic anhydride (TFAA) is proving ineffective, phosphorus oxychloride (POCl₃) or Eaton's reagent might provide better results. However, be mindful that harsher reagents can also promote side reactions[1]. |
| Sub-optimal Reaction Temperature | The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may be sluggish. Conversely, if it's too high, it can lead to degradation. | Systematically optimize the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS. Microwave-assisted synthesis can sometimes offer a significant advantage by reducing reaction times and improving yields[1]. |
| Presence of Water | The cyclodehydration reaction involves the removal of a water molecule. Any moisture present in the reaction mixture can inhibit the reaction. | Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. |
Experimental Protocol: General Procedure for Robinson-Gabriel Synthesis
-
Preparation: Dissolve the 2-acylamino-ketone starting material in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Slowly add the cyclodehydrating agent (e.g., trifluoroacetic anhydride) to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by carefully adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of a Major Byproduct with a Similar Polarity to the Product
Symptoms:
-
TLC analysis shows a significant spot close to the product spot.
-
Purification by column chromatography is difficult, and fractions are often contaminated.
-
NMR analysis of the isolated product shows extra peaks.
Potential Byproducts and Their Formation:
A likely synthetic precursor to (4-(Trifluoromethyl)oxazol-5-yl)methanol is derived from ethyl trifluoroacetoacetate. During the synthesis of the oxazole ring from such precursors, several side reactions can occur.
-
Formation of Isoxazole Isomer: Depending on the specific synthetic route and reaction conditions, there is a possibility of forming the isomeric isoxazole, (3-(trifluoromethyl)isoxazol-5-yl)methanol[2]. This can happen if the cyclization occurs through a different nitrogen-oxygen bond formation pathway.
-
Incomplete Cyclization: The reaction may stop at an intermediate stage, leading to the presence of the uncyclized 2-acylamino-ketone precursor in the final product mixture.
-
Side Reactions of Starting Materials: Ethyl trifluoroacetoacetate is a versatile reagent that can participate in various condensation reactions[3]. Under certain conditions, it could self-condense or react with other species in the reaction mixture to form undesired byproducts.
Analytical Characterization to Differentiate Product from Byproducts:
| Compound | Expected ¹H NMR Signals | Expected ¹⁹F NMR Signal | Expected Mass Spectrum (m/z) |
| (4-(Trifluoromethyl)oxazol-5-yl)methanol (Product) | Singlet for the oxazole proton, signals for the CH₂OH group. | Singlet around -60 to -70 ppm. | Corresponding molecular ion peak. |
| (3-(Trifluoromethyl)isoxazol-5-yl)methanol (Isomer) | Singlet for the isoxazole proton, signals for the CH₂OH group. The chemical shift of the heterocyclic proton will differ from the oxazole product. | Singlet in a similar region to the product, but potentially with a slight shift[2]. | Same molecular ion peak as the product. |
| Uncyclized Precursor | Signals corresponding to the amino, keto, and trifluoroacetyl groups. | Singlet for the CF₃ group. | Molecular ion peak corresponding to the precursor. |
Solutions:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and the rate of addition of reagents to favor the desired reaction pathway.
-
Choice of Dehydrating Agent: The choice of dehydrating agent can significantly influence the product distribution. Experiment with different agents to find one that selectively promotes the formation of the desired oxazole.
-
Purification Techniques: If byproducts with similar polarity are formed, consider using a different column chromatography stationary phase or a different solvent system. Preparative HPLC may also be an effective purification method.
Caption: Potential byproduct formation pathways.
References
-
H. G. Bonacorso, et al. (2017). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. [Link]
- BenchChem (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. BenchChem.
- BenchChem (2025). minimizing byproduct formation in Robinson-Gabriel oxazole synthesis. BenchChem.
-
Britannica. Ethyl acetoacetate. Britannica. [Link]
-
PrepChem. Preparation of ethyl trifluoroacetate. PrepChem. [Link]
Sources
Technical Support Center: (4-(Trifluoromethyl)oxazol-5-yl)methanol Purity Optimization
This guide serves as a technical support center for researchers optimizing the purity of (4-(Trifluoromethyl)oxazol-5-yl)methanol . It moves beyond generic advice to address the specific electronic and steric challenges introduced by the trifluoromethyl (
Status: Operational Role: Senior Application Scientist Case ID: OX-CF3-PURITY-001
Executive Summary: The Chemical Challenge
The introduction of a strongly electron-withdrawing
-
Acidity/Basicity: The
group lowers the of the oxazole nitrogen, making it less basic and less prone to protonation, but it increases the acidity of the C2 proton. -
Dipole Moment: The vector of the
group creates a strong dipole, affecting solubility and chromatographic retention. -
Reactivity: The C5-methanol moiety is prone to oxidation or leaving-group activation, while the oxazole ring itself can undergo ring-opening under vigorous acidic conditions.
Diagnostic Module: Identification of Impurities
Before attempting purification, you must identify what you are fighting. Use this triage protocol.
Q: How do I distinguish the target product from its regioisomer?
A: The most common synthetic route (cyclization of
-
NMR (The Gold Standard):
-
Target (4-CF3): Typically appears around -62 to -64 ppm .
-
Isomer (5-CF3): Typically appears upfield, around -58 to -60 ppm .
-
Action: Integrate the fluorine peaks. If the ratio is <95:5, chromatographic separation is required before crystallization.
-
-
NMR (Coupling Constants):
-
Look for long-range coupling (
) between the group and the proton at C2 or the methylene protons at C5. The magnitude of this coupling differs significantly between regioisomers due to the spatial arrangement.
-
Q: My HPLC shows a persistent shoulder peak. What is it?
A: This is likely the aldehyde intermediate (4-(trifluoromethyl)oxazole-5-carbaldehyde) resulting from incomplete reduction of the ester precursor.
-
Diagnosis: Check IR for a carbonyl stretch around 1700 cm⁻¹ or
NMR for an aldehyde proton (~9.8 ppm). -
Cause: Insufficient reducing agent (e.g.,
, ) or quenching the reaction too early. -
Fix: Do not attempt to crystallize yet. Reload the crude material into methanol and treat with 0.5 equivalents of
to push the reduction to completion.
Workflow Visualization: Purification Decision Tree
The following diagram outlines the logical flow for purifying the crude reaction mixture.
Caption: Logical workflow for processing crude (4-(Trifluoromethyl)oxazol-5-yl)methanol, prioritizing diagnostics before method selection.
Synthesis-Stage Optimization (Prevention)
Purity starts in the flask. Addressing these variables prevents impurities from forming.
Protocol: Controlled Reduction of the Ester Precursor
Objective: Minimize over-reduction and prevent ring degradation.
-
Stoichiometry: Use 1.2 equivalents of
(or 2.5 eq of with activation) relative to the ester. Excess hydride can attack the oxazole ring (C2 position) or defluorinate the group. -
Temperature: Maintain 0°C during addition. The electron-deficient oxazole ring is susceptible to nucleophilic attack by hydride at elevated temperatures.
-
Quenching (Critical):
-
Issue: Aluminum emulsions trap the polar alcohol product, lowering yield and purity.
-
Solution: Use the Fieser Method : For
grams of , add mL water, mL 15% NaOH, and mL water sequentially. Filter the granular white precipitate.
-
Post-Synthesis Purification (The "Cleanup")
Method A: Flash Column Chromatography
Context: Required if regioisomers or significant starting material are present.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard phase; oxazole is polar enough to interact but not bind irreversibly. |
| Mobile Phase | Hexane : EtOAc (Gradient 90:10 | The |
| Loading | DCM (minimal volume) | Ensure the sample is fully dissolved; avoid MeOH which broadens bands. |
| Additive | 1% Triethylamine (Optional) | Only if tailing occurs. Oxazoles are weak bases; silica acidity can sometimes cause streaking. |
Method B: Recrystallization
Context: Use this for final polishing (purity >90% to >99%).
Solvent System: Hexane / Ethyl Acetate or Heptane / Toluene .
-
Dissolve the crude solid in minimal hot EtOAc (approx. 60°C).
-
Add Hexane dropwise until persistent turbidity is observed.
-
Add a few drops of EtOAc to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Why this works: The
group aids crystallization by providing a rigid dipole, but it also increases solubility in non-polar solvents compared to the hydroxy-oxazole alone. You need the polarity contrast of the Hexane/EtOAc system.
-
Troubleshooting FAQ
Q: The product is an oil, but literature suggests it should be a solid. Why?
A: This is a classic sign of solvent entrapment or regioisomer contamination .
-
Solvent: The hydrogen bonding capability of the methanol group (-CH2OH) can tightly bind THF or Ethanol. Dry under high vacuum (<1 mbar) at 40°C for 12 hours.
-
Isomer: The 5-CF3 isomer often has a lower melting point (eutectic mixture). Check
NMR. If isomers are present, you must run a column; crystallization will not separate them effectively if the ratio is near 50:50.
Q: I see decomposition during storage. How do I stabilize it?
A: Oxazoles with electron-withdrawing groups are generally stable, but the hydroxymethyl group can be sensitive.
-
Storage: Store at -20°C under Argon.
-
Acidity: Ensure no residual acid from the workup remains. The
group makes the oxazole ring less basic, but strong acids can still promote ring hydrolysis over time. Wash the organic extract with saturated during workup.
Q: Can I use distillation?
A: Not recommended. While the molecule has a relatively low molecular weight, the thermal stress required to distill the alcohol (likely >150°C at ambient pressure) risks defluorination or ring opening. Sublimation under high vacuum is a safer alternative for small (<1g) batches.
References
-
Synthesis of Trifluoromethylated Isoxazoles and their Elaboration. Source: Royal Society of Chemistry (RSC) URL:[Link] Relevance: Establishes NMR shift patterns for trifluoromethyl regioisomers in similar heterocyclic systems.
-
Oxazol-5-ylmethanol Properties and Handling. Source: ChemBK / PubChem URL:[Link] Relevance: Provides baseline physicochemical properties for the non-fluorinated parent scaffold.
-
Reduction of Heterocyclic Esters. Source: Organic Chemistry Portal URL:[Link] Relevance: Validates the stoichiometry and temperature controls for borohydride reductions of electron-deficient esters.
-
Purification of Fluorinated Heterocycles. Source: MDPI Molecules URL:[Link] Relevance: Discusses the chromatographic behavior of trifluoromethyl-substituted azoles.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (4-(Trifluoromethyl)oxazol-5-yl)methanol before handling.
Technical Support Center: Crystallization of (4-(Trifluoromethyl)oxazol-5-yl)methanol
Executive Summary & Chemical Context
(4-(Trifluoromethyl)oxazol-5-yl)methanol is a critical fluorinated building block used in the synthesis of bioactive compounds.[1][2] Its crystallization is notoriously difficult due to the competing physicochemical properties of the molecule: the trifluoromethyl (
This duality often leads to "oiling out" (Liquid-Liquid Phase Separation) rather than nucleation.[1][2] This guide addresses the specific thermodynamic and kinetic barriers preventing successful isolation of this intermediate.
Diagnostic Workflow
Before altering solvents, determine the state of your material using the decision matrix below.
Figure 1: Decision matrix for diagnosing crystallization failures in fluorinated oxazole intermediates.
Troubleshooting Guides (Q&A)
Category A: "Oiling Out" (Liquid-Liquid Phase Separation)[1][2]
Q: My product separates as a dense oil at the bottom of the flask upon cooling, not a solid. Why?
A: This is the most common issue with trifluoromethylated alcohols.[1] The
Corrective Action (The "Cloud Point" Method):
-
Re-dissolve: Heat the mixture until the oil redissolves.
-
Temperature Control: Do not crash cool. Cool slowly to the "metastable zone" (usually 5–10°C below the boiling point of the solvent).
-
Seeding: Add seed crystals (0.1 wt%) immediately when the solution becomes slightly turbid. If you lack seeds, scratch the glass wall with a glass rod to induce nucleation.
-
Solvent Modification: If using pure alcohol (MeOH/EtOH), switch to a binary system. The
group prefers non-polar environments, while the -OH prefers polar.[1][2] A mixture of Ethyl Acetate (solvent) and Heptane (anti-solvent) often balances these competing affinities better than alcohols.
Category B: Impurity Rejection[1]
Q: The crystals are yellow/brown, but the pure compound should be white. How do I remove the color? A: The color likely comes from oxidized oxazole byproducts or regioisomers (e.g., isoxazole derivatives) formed during cyclization.
Corrective Action:
-
Activated Carbon Treatment: Before crystallization, dissolve the crude in hot ethyl acetate, treat with activated charcoal (5 wt%) for 30 minutes, and filter hot through Celite.
-
Avoid "Crash" Crystallization: Rapid cooling traps impurities in the crystal lattice.[1] Use a cooling ramp of 0.5°C/min.
Category C: Solvate Formation[1][3]
Q: My yield is >100%, and the melting point is depressed. Am I forming a solvate?
A: Yes. The hydroxyl group (
Corrective Action:
-
Drying: Dry the solid under high vacuum (0.1 mbar) at 40°C for 24 hours.
-
Solvent Swap: Avoid crystallizing directly from DMSO or DMF.[1] If the synthesis was in DMF, perform an aqueous workup and extract into DCM or EtOAc before attempting crystallization.
-
Verification: Run a ¹H-NMR.[1][2][3][4][5] If solvent peaks persist after drying, you have a stoichiometric solvate. Recrystallize from a non-solvating solvent like Toluene or IPA/Heptane .[1]
Technical Data & Solubility Profile
Understanding the solubility profile is essential for designing the crystallization process.
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Methanol | High | High | Poor | Risk of yield loss; too soluble.[1][2] |
| Ethyl Acetate | High | Moderate | Good | Excellent primary solvent.[1][2] |
| Dichloromethane | Very High | High | Poor | Good for extraction, bad for crystallization. |
| Heptane | Low | Insoluble | Excellent | Best anti-solvent.[1][2] |
| Toluene | Moderate | Low | Good | Good for rejecting polar impurities.[1][2] |
| Water | Low | Insoluble | Poor | Causes oiling out immediately.[1][2] |
Recommended Experimental Protocol
Protocol: Anti-Solvent Crystallization of (4-(Trifluoromethyl)oxazol-5-yl)methanol
Objective: Isolate high-purity (>98%) white crystalline solid from crude reaction mixture.
Step-by-Step Methodology:
-
Dissolution:
-
Take 10.0 g of crude oily residue.[1]
-
Add Ethyl Acetate (30 mL) (3 vol).
-
Heat to 50°C (or reflux) with stirring until fully dissolved.
-
Optional: If colored, add 0.5 g activated carbon, stir 15 min, filter hot.
-
-
Nucleation Point:
-
Maintain temperature at 45–50°C.
-
Add n-Heptane (10 mL) dropwise until a faint, persistent cloudiness appears.
-
Add Seed Crystals (10 mg) if available.
-
-
Crystal Growth:
-
Stir at 45°C for 30 minutes. The cloudiness should transform into a suspension of fine white solids.[2]
-
Critical Step: If it oils out here, reheat to dissolve and add slightly less heptane next time.
-
-
Anti-Solvent Addition:
-
Over 2 hours, add remaining n-Heptane (50 mL) via addition funnel while slowly cooling the jacket temperature to 20°C.
-
-
Isolation:
-
Cool to 0–5°C and age for 1 hour.
-
Filter the white solid using a Buchner funnel.[1]
-
Wash the cake with cold 1:4 EtOAc:Heptane (20 mL).
-
-
Drying:
-
Dry in a vacuum oven at 40°C for 12 hours.
-
Expected Yield: 75–85% recovery.[1]
-
Target Melting Point: ~58–61°C (Verify with pure standard).
-
References
-
Synthesis and Properties of Trifluoromethylated Heterocycles
-
Title: Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra-molecular C-H functionalisation.[1][2]
- Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry.
-
URL:[Link]
- Relevance: Establishes the synthesis context and physical state (liquids/low-melting solids)
-
-
Crystallization of Fluorinated Pharmaceuticals
- Title: Directing crystallization outcomes of conformationally flexible molecules: polymorphs, solvates and desolvation p
-
Source: University of East Anglia / Crystal Growth & Design.[1]
-
URL:[Link]
- Relevance: Provides mechanistic insight into solvate formation and "oiling out" phenomena in fluorinated azole compounds (specifically fluconazole analogs).
-
Physical Properties of Oxazole Methanols
-
Purification of Trifluoromethyl Intermediates
-
Title: Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles.[1][2][5]
- Source: National Institutes of Health (NIH) / PMC / Int J Mol Sci.
-
URL:[Link]
- Relevance: Discusses the separation of regioisomers and purification challenges (tarring, phase separation) in trifluoromethyl-substituted heterocyclic synthesis.
-
Sources
- 1. chembk.com [chembk.com]
- 2. ebook.ranf.com [ebook.ranf.com]
- 3. WO1998039305A1 - Crystalline form of a bis 1,2,4-triazole compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. rsc.org [rsc.org]
Technical Support Center: Preventing Degradation of (4-(Trifluoromethyl)oxazol-5-yl)methanol
Executive Summary & Chemical Profile
(4-(Trifluoromethyl)oxazol-5-yl)methanol is a specialized heterocyclic building block often used in the synthesis of bioactive compounds.[1] Its stability is governed by two competing electronic features: the electron-withdrawing trifluoromethyl (
While the
Core Stability Data
| Parameter | Specification / Behavior |
| Physical State | White to off-white crystalline solid or powder.[1][2] |
| Storage Temp | -20°C (Long-term) ; 2–8°C (Short-term/Active use).[1] |
| Light Sensitivity | High. Oxazoles are prone to photo-oxidation (singlet oxygen attack).[1] |
| Moisture Sensitivity | Moderate. Hygroscopic; store under inert atmosphere (Argon/Nitrogen). |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate.[1] Low solubility in water.[3][4] |
| pKa (Calculated) | ~12.5 (Alcohol proton); Ring N is weakly basic due to |
Degradation Pathways & Mechanisms[1][4]
Understanding how the molecule breaks down is the first step in prevention. The diagram below details the three primary degradation vectors: Oxidative Dehydrogenation, Photo-oxidative Ring Cleavage, and Acid-Catalyzed Hydrolysis.[1]
Figure 1: Primary degradation pathways.[1] The
Troubleshooting Guide (Q&A)
Issue: Discoloration (Yellowing/Browning)
Q: My white powder has turned faint yellow after two weeks on the bench. Is it still usable? A: The yellowing indicates the onset of photo-oxidation or the formation of N-oxide impurities .[1]
-
Diagnosis: Oxazoles can undergo a [4+2] cycloaddition with singlet oxygen (generated by ambient light) to form unstable endoperoxides, which rearrange into yellow/brown oligomers [1, 2].
-
Solution: Check purity via LC-MS. If purity is >95%, repurify via recrystallization (see Protocol A).[1] If <90%, the degradation products (often acidic) may interfere with sensitive couplings.
-
Prevention: Always wrap vials in aluminum foil or use amber glass. Store under Argon.[5]
Issue: "Missing" Material in Reaction
Q: I used the compound in a reaction with a strong base (NaH), and the starting material disappeared, but no product formed. A: You likely triggered base-induced ring fragmentation .
-
Mechanism: While the
group stabilizes the ring against acid, it increases the acidity of the C2 proton (between N and O). Strong bases can deprotonate C2, leading to ring opening or polymerization [3]. -
Solution: Switch to milder bases like
or . If a strong base is required for a subsequent step, protect the alcohol first (e.g., as a TBS ether) to prevent side reactions involving the alkoxide.
Issue: Solubility & Precipitation
Q: The compound is not dissolving completely in
-
Mechanism: The compound is hygroscopic. Absorbed water can cause hydrogen-bonding networks that reduce solubility in non-polar solvents.[1]
-
Solution: Dissolve in
or for analysis. For reactions, dry the material by azeotroping with toluene or drying under high vacuum over for 4 hours.
Standard Operating Protocols (SOPs)
Protocol A: Purification of Degraded Material
Use this if the compound has yellowed but retains >80% purity.
-
Dissolution: Dissolve the crude solid in a minimal amount of warm Ethyl Acetate (35–40°C).
-
Filtration: Filter through a 0.45 µm PTFE syringe filter to remove insoluble oligomers.
-
Precipitation: Slowly add cold Hexanes (or Heptane) dropwise with stirring until the solution becomes cloudy.
-
Crystallization: Store at -20°C for 12 hours.
-
Collection: Filter the white precipitate and dry under high vacuum (< 1 mbar) for 6 hours. Store immediately under Argon.
Protocol B: Proper Storage System
Follow this strictly to maintain shelf-life >1 year.
-
Container: Amber glass vial with a Teflon-lined screw cap.[1]
-
Atmosphere: Purge headspace with Argon or Nitrogen before sealing.
-
Temperature: -20°C is optimal.[1]
-
Desiccant: Store the vial inside a secondary jar containing silica gel or Drierite™.
Frequently Asked Questions (FAQs)
Q: Can I heat this compound above 100°C?
A: Yes, but only in inert solvents. The
Q: Is the
Q: Does the
References
-
Photo-oxidation of Oxazoles: Wasserman, H. H., et al. "Singlet oxygen reactions with oxazoles."[1] Tetrahedron, 1981.[1]
-
Oxazole Stability: Turchi, I. J.[1] "The Chemistry of Heterocyclic Compounds, Oxazoles." Wiley Interscience, 2004.[1]
-
Trifluoromethyl Heterocycle Reactivity: Ma, J. A., & Cahard, D. "Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations." Chemical Reviews, 2004.[1]
-
Oxidation of Hydroxymethyl Heterocycles: Joule, J. A., & Mills, K. "Heterocyclic Chemistry." 5th Edition, Wiley, 2010.[1]
-
Electronic Effects of CF3: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.[1]
Sources
Technical Support Center: Synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol
Welcome to the technical support center for the synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of fluorinated heterocycle synthesis. We provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting, ensuring you can confidently address challenges in your experimental work.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy for constructing the 4-CF3-oxazole core.
Q1: What are the primary catalytic strategies for synthesizing oxazoles bearing a 4-trifluoromethyl group?
A1: The synthesis of 4-CF3 substituted oxazoles is a non-trivial task due to the strong electron-withdrawing nature of the trifluoromethyl group, which can influence the reactivity of precursors and intermediates. The most effective modern strategies are metal-catalyzed cycloadditions.
-
Cobalt(II) Metalloradical Catalysis: This is a highly robust and efficient method involving the cycloaddition of α-trifluoromethyl-α-diazoketones with various nitriles.[1][2] The use of a cost-effective cobalt(II) porphyrin complex, such as [Co(F₂₀TPP)], makes this approach practical and scalable.[1] It demonstrates a broad substrate scope for both the diazo component and the nitrile.[2]
-
Copper and Gold Catalysis: Transition metals like copper and gold are widely used in general oxazole synthesis and can be adapted for fluorinated analogues.[3][4] For instance, copper-catalyzed reactions of diazoketones with amides or tandem oxidative cyclizations are common strategies for forming the oxazole ring.[5] Gold catalysts are effective for the annulation of terminal alkynes and nitriles to yield substituted oxazoles.[6]
-
Metal-Free Approaches: For certain substrates, metal-free pathways are viable. These often involve intramolecular cyclization of N-propargylic amides derived from fluorocarboxylic acid anhydrides or cascade reactions using reagents like sodium triflinate (CF₃SO₂Na) and an oxidant.[6][7]
Q2: How does the trifluoromethyl (CF₃) group specifically impact catalyst and reaction condition selection?
A2: The CF₃ group is a powerful electron-withdrawing substituent with unique steric properties, which profoundly impacts the reaction in several ways:
-
Intermediate Stability: It can destabilize adjacent positive charges in cationic intermediates that might form in certain mechanistic pathways. Conversely, it can stabilize anionic or radical intermediates. The success of the cobalt(II) metalloradical catalysis hinges on its ability to effectively manage the reactive carbene intermediate generated from the α-trifluoromethyl-α-diazoketone.[1]
-
Reaction Kinetics: The electronic effect of the CF₃ group can alter the nucleophilicity and electrophilicity of the starting materials, often requiring more forcing conditions (higher temperatures) or more active catalysts to achieve reasonable reaction rates.[1]
-
Regioselectivity: In cycloaddition reactions, the CF₃ group can strongly direct the regiochemical outcome. Catalyst choice is critical for controlling this selectivity. For related fluorinated azoles, the choice of metal catalyst or even the presence of acid can completely switch the regioselectivity of the cyclization.[8][9][10]
Q3: For the synthesis of the specific target, (4-(Trifluoromethyl)oxazol-5-yl)methanol, what is the most direct precursor strategy?
A3: The most direct and logical approach is to use a nitrile precursor that already contains a protected hydroxyl group. For example, the cobalt-catalyzed cycloaddition between 1,1,1-trifluoro-3-diazopropan-2-one and 2-(benzyloxy)acetonitrile . The resulting 5-((benzyloxy)methyl)-4-(trifluoromethyl)oxazole can then be deprotected (e.g., via hydrogenolysis) to yield the target methanol. This strategy avoids direct handling of potentially unstable hydroxy-functionalized starting materials.
Catalyst Selection and Optimization
Choosing the right catalyst is paramount for a successful synthesis. The following workflow and data table can guide your decision-making process.
Caption: Catalyst selection workflow for 4-CF3-oxazole synthesis.
Comparative Data on Catalytic Systems
| Catalyst System | Precursors | Typical Loading (mol%) | Temperature (°C) | Time (h) | Reported Yields (%) | Reference |
| [Co(F₂₀TPP)] | α-CF₃-diazoketone + Nitrile | 2.0 - 2.5 | 100 | 24 | 70 - 95 | [1] |
| Copper(II) triflate | Diazoketone + Amide | 5 - 10 | 80 - 110 | 12 - 24 | 60 - 85 | [5] |
| Gold(I) Complex | Terminal Alkyne + Nitrile + Oxidant | 1 - 5 | 25 - 60 | 8 - 16 | 75 - 90 | [6] |
| Palladium (e.g., Pd₂(dba)₃) | N-propargylamide + Aryl Iodide | 2 - 5 | 80 - 120 | 12 | 65 - 88 | [6] |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a logical framework for diagnosing and solving common experimental issues.
Caption: Troubleshooting logic for common synthesis issues.
Experimental Protocols
The following protocols are provided as a starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Cobalt-Catalyzed Synthesis of 5-(Substituted)-4-(Trifluoromethyl)oxazole
This protocol is adapted from the highly efficient metalloradical catalysis method reported by Wang et al.[1]
Materials:
-
α-trifluoromethyl-α-diazoketone (1.0 equiv)
-
Nitrile (3.0 - 5.0 equiv)
-
Cobalt(II) 5,10,15,20-tetrakis(perfluorophenyl)porphyrin [Co(F₂₀TPP)] (2.5 mol%)
-
Anhydrous solvent (e.g., 1,2-dichloroethane or toluene)
-
Schlenk tube or sealed reaction vial
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the [Co(F₂₀TPP)] catalyst (2.5 mol%).
-
Reagent Addition: Add the α-trifluoromethyl-α-diazoketone (1.0 equiv), the nitrile (used in excess, can also serve as solvent if liquid), and the anhydrous solvent (to achieve a concentration of ~0.1 M with respect to the diazoketone).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. The disappearance of the diazoketone is a key indicator.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent and excess nitrile.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired 4-(trifluoromethyl)oxazole product.
Protocol 2: Analytical Verification of CF₃ Group Integrity
It is crucial to confirm that the trifluoromethyl group has not undergone degradation during the synthesis or workup.
-
¹⁹F NMR Spectroscopy: This is the most direct method.[11]
-
Prepare a sample of your purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹⁹F NMR spectrum. A single, sharp signal (singlet) is expected for the CF₃ group on the oxazole ring. The absence of this signal or the appearance of other fluorine signals could indicate decomposition.
-
-
LC-MS Analysis:
-
Analyze both the crude reaction mixture and the purified product.
-
Confirm the presence of a molecular ion peak corresponding to the exact mass of the expected product. This helps rule out defluorination or other side reactions.[11]
-
Plausible Reaction Mechanism
Understanding the mechanism is key to rational troubleshooting. The cobalt-catalyzed reaction is proposed to proceed through a metalloradical pathway.
Caption: Plausible mechanism for Co(II)-catalyzed oxazole synthesis.[1]
This guide provides a comprehensive framework for the synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol. By understanding the underlying principles of catalyst selection, reaction mechanisms, and potential pitfalls, researchers can accelerate their progress and achieve their synthetic goals with greater efficiency and confidence.
References
-
Wang, H., Duan, Y., et al. (2021). Expeditious Synthesis of Highly Functional 4-Trifluoromethyl-Substituted Oxazoles Enabled by Cobalt(II) Metalloradical Catalysis. ACS Catalysis. Available at: [Link]
-
ACS Publications. (2021). Expeditious Synthesis of Highly Functional 4-Trifluoromethyl-Substituted Oxazoles Enabled by Cobalt(II) Metalloradical Catalysis. ACS Catalysis. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Synthetic Strategies to Access Fluorinated Azoles. PMC. Available at: [Link]
-
Shinde, S. R., et al. (2022). A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives. Synthetic Communications. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available at: [Link]
-
Pundir, R., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. Available at: [Link]
-
Vasilyev, N. V., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF₃-Ynones with NaN₃: DFT Study of the Reaction Mechanism. Molecules. Available at: [Link]
-
Bégué, D., et al. (2008). Synthesis of new triazole-based trifluoromethyl scaffolds. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2022). Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl-α,β-ynones. Available at: [Link]
-
Pattanayak, P., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Medicinal Chemistry. Available at: [Link]
-
ACS Publications. (2022). Electrochemically Promoted Trifluoromethylation/Cyclization for the Synthesis of Isoxazoles and Phosphoramide Compounds Bearing Trifluoromethyl. The Journal of Organic Chemistry. Available at: [Link]
-
The Royal Society of Chemistry. (2018). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Organic & Biomolecular Chemistry. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF₃-Ynones with NaN₃: DFT Study of the Reaction Mechanism. PMC. Available at: [Link]
-
Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]
-
Organic Chemistry Portal. (2023). Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. Available at: [Link]
-
Frontiers. (2023). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction. Available at: [Link]
-
ResearchGate. (2017). Sequential one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole systems. Available at: [Link]
-
MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
-
PubMed. (2023). Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents. Available at: [Link]
-
Clariant Specialty Chemicals. Catalysts for Methanol Synthesis. Available at: [Link]
-
European Patent Office. (1992). Methanol synthesis catalyst. Available at: [Link]
-
Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Available at: [Link]
-
Slideshare. (2017). Methanol Synthesis Loop Troubleshooting. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. asccindapur.com [asccindapur.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 1,3-Oxazole synthesis [organic-chemistry.org]
- 7. Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls [organic-chemistry.org]
- 8. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: (4-(Trifluoromethyl)oxazol-5-yl)methanol Synthesis
The following technical guide details the work-up procedure for the synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol , specifically focusing on the critical reduction step of the ester precursor. This guide is designed for researchers requiring high-purity isolation of trifluoromethylated heterocycles.
Topic: Work-up and Isolation Protocol
Target Compound: (4-(Trifluoromethyl)oxazol-5-yl)methanol
Primary Precursor: Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate
Critical Reagent: Lithium Aluminum Hydride (LiAlH
Part 1: Executive Summary & Reaction Logic
The synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol typically proceeds via the reduction of ethyl 4-(trifluoromethyl)oxazole-5-carboxylate .[1] This precursor is synthesized via a cyclization (modified Hantzsch or Robinson-Gabriel type) of ethyl 2-chloro-4,4,4-trifluoroacetoacetate with formamide (or an equivalent amidine species).[1]
Regiochemical Confirmation:
The reaction of ethyl 2-chloro-4,4,4-trifluoroacetoacetate (CF
Safety Warning:
-
LiAlH
: Pyrophoric.[1] Reacts violently with water.[1] -
Fluorinated Intermediates : Often volatile.[1] Care must be taken during rotary evaporation to prevent product loss.[1]
Part 2: Detailed Work-up Protocol (Reduction Step)
Scenario: You have completed the reduction of ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (1.0 eq) using LiAlH
Step-by-Step Isolation Procedure
-
Quenching (The Fieser Method)
-
Rationale: Controlled hydrolysis of aluminum salts to form a granular, filterable precipitate rather than a gelatinous emulsion.
-
Cool the reaction mixture to 0°C (ice bath).
-
Slowly add water:
mL (where = grams of LiAlH used). -
Add 15% aqueous NaOH:
mL . -
Add water:
mL .[1] -
Observation: A white, granular precipitate of aluminum salts should form.
-
Tip: If the mixture becomes too thick, dilute with diethyl ether (Et
O) or THF before quenching.
-
-
Filtration
-
Add anhydrous MgSO
directly to the quenched mixture (optional but helps dry the organic phase immediately). -
Stir for 15 minutes.
-
Filter the suspension through a pad of Celite on a sintered glass funnel.
-
Rinse the filter cake thoroughly with Et
O or THF (3 volume of the cake) to recover trapped product.
-
-
Extraction (If Emulsion Occurs)
-
Alternative: If the Fieser work-up fails (gelatinous solid), use Rochelle’s Salt .[1]
-
Pour the reaction mixture into a saturated solution of Potassium Sodium Tartrate (Rochelle’s salt) and stir vigorously for 1–2 hours until phases separate clearly.
-
Extract the aqueous layer with EtOAc (
).
-
-
Concentration
-
Combine organic filtrates/extracts.[1]
-
Critical Step: The trifluoromethyl group increases volatility. Do not apply high vacuum (<10 mbar) for extended periods if the bath temperature is >30°C.
-
Concentrate on a rotary evaporator at 30–35°C, 100–200 mbar initially.
-
-
Purification
-
The crude oil is typically purified via flash column chromatography.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Hexanes:EtOAc gradient (starts 90:10
60:40). The alcohol is significantly more polar than the ester precursor.
-
Part 3: Troubleshooting Guide & FAQs
Common Issues & Solutions
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product Volatility | Avoid high vacuum.[1] Check the receiving flask of the rotavap; the product may have bumped or co-distilled. |
| Incomplete Reduction | Old/Inactive LiAlH | Use fresh reagent. Ensure the grey powder is used, not white (oxidized). Consider refluxing for 1 hour if TLC shows ester remaining.[1] |
| Gelatinous Emulsion | Improper Quench | Do not add acid (HCl) to quench LiAlH |
| Ring Decomposition | Nucleophilic Attack | The 4-CF |
| Product is an Oil | Impurities | The pure alcohol is often a low-melting solid or oil.[1] If it refuses to crystallize, trace solvent or unreacted ester may be present. Run a high-vac step briefly (5 min) to remove solvent traces.[1] |
Frequently Asked Questions
Q: Can I use NaBH
Q: My product smells like almonds/cyanide. Is this normal? A: No. This suggests ring opening of the oxazole, potentially releasing nitriles or isocyanides. This happens if the reaction conditions are too harsh (high heat) or the work-up is too acidic/basic. Ensure the quench is neutral or mildly alkaline (Rochelle's salt).
Q: Is the CF
Part 4: Process Logic Diagram
The following diagram illustrates the decision matrix for the work-up procedure, ensuring the correct path is chosen based on the physical state of the quenched mixture.
Caption: Decision logic for quenching and isolating (4-(Trifluoromethyl)oxazol-5-yl)methanol from LiAlH
References
- Source: Patent WO2013010946A2 (BASF SE).
-
General LiAlH
Reduction Work-up Protocols : -
Synthesis of Trifluoromethyl Oxazoles
-
Precursor Availability
-
Source: Sigma-Aldrich / MilliporeSigma Product Entry for Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (or analogs).[1]
-
Sources
Chiral separation of (4-(Trifluoromethyl)oxazol-5-yl)methanol derivatives
Technical Support Center: Chiral Separation of (4-(Trifluoromethyl)oxazol-5-yl)methanol Derivatives
Executive Summary & Chemical Context
Subject: Troubleshooting and Method Development for the Enantioseparation of (4-(Trifluoromethyl)oxazol-5-yl)methanol Derivatives.
Chemical Insight: The core scaffold, (4-(Trifluoromethyl)oxazol-5-yl)methanol , is achiral in its primary alcohol form. The "derivatives" requiring chiral separation are typically secondary alcohols (where the methylene proton is substituted, creating a stereocenter) or atropisomers (if bulky groups restrict rotation, though less common here).
Key Separation Challenges:
-
Electronic Effects: The trifluoromethyl (
) group at the C4 position is a strong electron-withdrawing group (EWG). This significantly increases the acidity of the hydroxyl proton on the C5-methanol arm. -
Interaction Mechanism: The acidic hydroxyl acts as a potent hydrogen bond donor (HBD). Successful separation relies on maximizing the H-bond interaction with the carbonyl/carbamate acceptors on Polysaccharide-based Chiral Stationary Phases (CSPs) while minimizing non-specific binding that causes tailing.
-
Solubility: The
group imparts lipophilicity, but the polar oxazole/alcohol core can lead to solubility issues in pure alkanes, necessitating Polar Organic (PO) or SFC modes.
Method Development Strategy (Workflow)
Q: What is the standard screening protocol for these fluorinated oxazole derivatives?
A: Do not rely on a single column. The electronic perturbation caused by the
Primary Screening Matrix
| Priority | CSP Type | Commercial Name (Examples) | Why? |
| 1 (Gold Std) | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD / Lux Amylose-1 | Excellent H-bond acceptor capability; fits the acidic alcohol motif. |
| 2 | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD / Lux Cellulose-1 | Complementary cavity shape to Amylose; often resolves if AD fails. |
| 3 | Cellulose tris(3,5-dichlorophenylcarbamate) | Chiralpak IC / Lux Cellulose-2 | "Immobilized" phases allow aggressive solvents (DCM/THF) for solubility. |
| 4 | Amylose tris(3-chloro-4-methylphenylcarbamate) | Chiralpak IG / Lux Amylose-2 | Halogenated selector often interacts favorably with analyte halogens ( |
Mobile Phase Selection
-
Mode A (Normal Phase): n-Hexane / IPA (90:10). Best for initial resolution.
-
Mode B (Polar Organic): 100% Methanol or Acetonitrile (no base/acid initially). Best for solubility and sharp peaks.
-
Mode C (SFC):
/ Methanol (Gradient 5-40%). High throughput; fluorinated compounds often show superior selectivity in SFC.
Interactive Troubleshooting Guide (Q&A)
Issue 1: Peak Tailing & Broadening
User Question: "My enantiomers are separating, but the peaks are tailing significantly (
Technical Diagnosis:
Likely not the column degradation. The
Solution Protocol:
-
Add Acid Modifier: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to the mobile phase. This suppresses silanol ionization and competes for non-specific H-bonding sites.
-
Caution: Do not use TFA with acid-sensitive protecting groups (e.g., Boc), though oxazoles are generally robust.
-
-
Switch to Polar Organic Mode: Change mobile phase to 100% Methanol or Acetonitrile . The solvent itself acts as a strong H-bond competitor, sharpening the peaks.
Issue 2: Elution Order Reversal
User Question: "I switched from Hexane/IPA to Methanol to improve solubility, but now my (R)-enantiomer elutes first instead of second. Why?"
Technical Diagnosis:
This is a classic Solvent-Induced Reversal . In Normal Phase (Hex/IPA), the separation is driven by H-bonding between the analyte
Action Item:
-
Always re-validate the elution order using a known standard or Circular Dichroism (CD) detector when changing mobile phases.
-
Do not assume elution order is constant across solvents.
Issue 3: Sample Solubility (Precipitation)
User Question: "The sample precipitates in the Hexane/IPA mobile phase, clogging the injector."
Technical Diagnosis: The polar oxazole ring combined with the H-bond donor hydroxyl makes the molecule poorly soluble in high-% hexane.
Solution Protocol:
-
Dissolution Solvent: Dissolve sample in 50:50 Hexane/Ethanol or pure Ethanol. Inject small volumes (
) to prevent "solvent shock" peak distortion. -
Immobilized CSPs: Switch to Chiralpak IC or IF . These columns allow the use of Dichloromethane (DCM) or Ethyl Acetate as co-solvents in the mobile phase (e.g., Hexane/DCM/IPA) without stripping the stationary phase.
Visualization: Method Development Workflow
The following diagram outlines the logical decision process for developing a method for this specific chemical class.
Caption: Decision matrix for chiral method development, prioritizing solubility and peak shape optimization for acidic fluorinated alcohols.
Comparative Data: CSP Performance
Based on analogous trifluoromethyl-substituted carbinols (e.g., 1-phenyl-2,2,2-trifluoroethanol), the following performance metrics are typical.
| Analyte Class | Recommended CSP | Mobile Phase | Typical | Notes |
| Aryl-CF3 Carbinols | Chiralpak AD-H | Hex/IPA (90:10) | 1.25 - 1.40 | Standard first-choice. High success rate. |
| Oxazole-CF3 Carbinols | Chiralcel OD-H | Hex/EtOH (95:5) | 1.15 - 1.30 | Ethanol often improves resolution over IPA for oxazoles. |
| Complex Derivatives | Chiralpak IC | Hex/DCM/EtOH | 1.50+ | Use DCM (10-20%) to break aggregation if solubility is low. |
References
-
Dobó, M., et al. (2021).[1] Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A. Retrieved from [Link]
-
Pérez-Fernández, V., et al. (2022).[2] Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Separations, 10(1). Retrieved from [Link]
-
Varenikov, A., & Gandelman, M. (2018). Synthesis of chiral
-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings. Nature Communications. Retrieved from [Link] -
Shimadzu Application News. (2016). Chiral Separation Using SFC and HPLC: High efficiency method development. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up Reactions of (4-(Trifluoromethyl)oxazol-5-yl)methanol
Welcome to the technical support center for professionals working with (4-(Trifluoromethyl)oxazol-5-yl)methanol. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of scaling up reactions involving this important building block. The trifluoromethyl group offers unique properties to molecules, such as increased metabolic stability and lipophilicity, making this compound a valuable component in medicinal chemistry and agrochemical research.[1][2] However, its reactivity and stability can present challenges during process development and scale-up. This resource provides practical, experience-driven insights to ensure successful and efficient large-scale synthesis.
Section 1: Understanding the Core Chemistry and Challenges
(4-(Trifluoromethyl)oxazol-5-yl)methanol is a key intermediate used in the synthesis of a variety of more complex molecules.[3] Its utility stems from the presence of both a reactive hydroxymethyl group and a chemically robust trifluoromethylated oxazole core. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the oxazole ring and the adjacent methanol moiety.
Key Challenges in Scale-Up:
-
Reagent Stoichiometry and Addition Rate: Maintaining precise control over reagent ratios and addition rates is critical to prevent side reactions and ensure complete conversion.
-
Thermal Management: Reactions involving trifluoromethylated compounds can be highly exothermic. Efficient heat dissipation is crucial to avoid runaway reactions and decomposition.
-
Solvent Selection and Purity: The choice of solvent can impact reaction kinetics, solubility of intermediates, and the impurity profile of the final product.
-
Work-up and Purification: Isolating the desired product from unreacted starting materials, byproducts, and catalysts can be challenging at a larger scale.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up of reactions involving (4-(Trifluoromethyl)oxazol-5-yl)methanol.
Synthesis & Purity Issues
Question 1: Low yield during the synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol.
-
Probable Causes:
-
Incomplete reaction due to insufficient reaction time or inadequate temperature.
-
Side reactions, such as the formation of dimers or other byproducts.
-
Loss of product during work-up and purification steps.
-
Decomposition of starting materials or the product under the reaction conditions.
-
-
Solutions & Preventative Measures:
-
Reaction Monitoring: Implement in-process controls (e.g., TLC, HPLC, or GC) to monitor the reaction progress and ensure it goes to completion.
-
Temperature Control: Maintain the optimal reaction temperature. For exothermic reactions, ensure adequate cooling capacity.
-
Reagent Quality: Use high-purity starting materials and solvents to minimize side reactions.
-
Optimized Work-up: Develop a robust extraction and purification protocol. Consider using a continuous extraction method for better efficiency at scale. Column chromatography is a common purification method.[4]
-
Question 2: Presence of significant impurities in the final product.
-
Probable Causes:
-
Side reactions due to incorrect stoichiometry or localized "hot spots" from poor mixing.
-
Decomposition of the product during prolonged reaction times or harsh work-up conditions.
-
Contamination from reagents, solvents, or equipment.
-
-
Solutions & Preventative Measures:
-
Controlled Reagent Addition: Add reagents subsurface and at a controlled rate to ensure proper mixing and temperature control.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if sensitive reagents are used.
-
Purification Strategy: Develop a multi-step purification process if necessary, which may include recrystallization, distillation, or preparative chromatography.
-
Reaction Scale-Up Challenges
Question 3: Difficulty in maintaining consistent temperature during a large-scale reaction.
-
Probable Causes:
-
Inadequate cooling capacity of the reactor.
-
Poor heat transfer due to the viscosity of the reaction mixture or fouling of the reactor surface.
-
Highly exothermic reaction.
-
-
Solutions & Preventative Measures:
-
Reactor Selection: Choose a reactor with a suitable surface area-to-volume ratio for efficient heat exchange.
-
Controlled Addition: Add the limiting reagent slowly to control the rate of heat generation.
-
Solvent Choice: Select a solvent with a higher boiling point to allow for a wider operating temperature range.
-
Question 4: Inconsistent product quality between laboratory-scale and pilot-plant scale.
-
Probable Causes:
-
Differences in mixing efficiency.
-
Variations in heat and mass transfer.
-
Longer reaction and work-up times at a larger scale, leading to more side products.
-
-
Solutions & Preventative Measures:
-
Process Simulation: Use process modeling and simulation to understand the impact of scale on reaction parameters.
-
Geometric Similarity: Maintain geometric similarity between the lab-scale and pilot-plant reactors where possible.
-
Phased Scale-Up: Implement a phased scale-up approach (e.g., lab to mini-plant to pilot plant) to identify and address scale-dependent issues early on.
-
Section 3: Experimental Protocols
Protocol 1: Synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol
This protocol is a general guideline and may require optimization based on specific laboratory conditions and available starting materials. A common synthetic route involves the cycloaddition of α-trifluoromethyl-α-diazoketones with nitriles.[5]
Materials:
-
α-Trifluoromethyl-α-diazoketone
-
Appropriate nitrile
-
Cobalt(II) catalyst
-
Anhydrous solvent (e.g., Dichloromethane)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Under an inert atmosphere, dissolve the α-trifluoromethyl-α-diazoketone and the nitrile in the anhydrous solvent in a suitable reaction vessel.
-
Add the cobalt(II) catalyst to the solution.
-
Stir the reaction mixture at the predetermined optimal temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction appropriately.
-
Perform an aqueous work-up to remove the catalyst and any water-soluble byproducts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dichloromethane | Good solubility for reactants and inert under reaction conditions. |
| Catalyst | Cobalt(II) complexes | Effective for metalloradical catalysis in this cycloaddition.[5] |
| Temperature | Varies (e.g., room temp. to reflux) | Optimize for reaction rate versus side product formation. |
| Monitoring | TLC (e.g., 20% EtOAc/Hexane) | Allows for rapid assessment of reaction completion. |
Section 4: Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Scale-Up Process Flow
Caption: A typical workflow for scaling up a chemical process.
Section 5: Safety Precautions
Working with trifluoromethylated compounds requires strict adherence to safety protocols.[6][7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle all trifluoromethylated compounds in a well-ventilated fume hood to avoid inhalation of vapors.
-
Emergency Procedures: Be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
-
3M. (n.d.). Safety Data Sheet: 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-(trifluoromethyl)heptane. Retrieved from [Link]
-
Angene Chemical. (2024, August 27). Safety Data Sheet: 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Retrieved from [Link]
-
PubMed. (2023, June 15). Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. Retrieved from [Link]
-
MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
ACS Publications. (2024, December 25). Expeditious Synthesis of Highly Functional 4-Trifluoromethyl-Substituted Oxazoles Enabled by Cobalt(II) Metalloradical Catalysis. Retrieved from [Link]
-
ACS Publications. (2011, November 8). Synthesis of 2-(Trifluoromethyl)oxazoles from β-Monosubstituted Enamines via PhI(OCOCF3)2-Mediated Trifluoroacetoxylation and Cyclization. Retrieved from [Link]
-
CONICET. (n.d.). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Retrieved from [Link]
-
ACS Publications. (2011, November 8). Synthesis of 2-(Trifluoromethyl)oxazoles from β-Monosubstituted Enamines via PhI(OCOCF3)2-Mediated Trifluoroacetoxylation and Cyclization. Retrieved from [Link]
-
MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
ResearchGate. (2017, September 11). Sequential one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole systems. Retrieved from [Link]
-
ChemBK. (2024, April 9). Oxazol-5-ylmethanol. Retrieved from [Link]
-
Organic Chemistry Portal. (2018). Synthesis of 5-(Trifluoromethyl)pyrazolines by Formal [4 + 1]-Annulation of Fluorinated Sulfur Ylides and Azoalkenes. Retrieved from [Link]
-
PMC. (2022, November 22). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Retrieved from [Link]
-
PubMed. (1997, April 18). An Unusual Trifluoromethyl Elimination Reaction from the 4,4-Bis(trifluoromethyl)-5-hydroxyimidazoline Ring System. Retrieved from [Link]
-
RSC Publishing. (n.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Retrieved from [Link]
-
PubMed. (n.d.). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Retrieved from [Link]
-
Beilstein Journals. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
MDPI. (2022, November 22). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF 3 -Ynones with NaN 3 : DFT Study of the Reaction Mechanism. Retrieved from [Link]
-
Beilstein Journals. (2008, May 29). Synthesis of new triazole-based trifluoromethyl scaffolds. Retrieved from [Link]
-
Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Retrieved from [Link]
-
University of Kansas. (n.d.). (3R,5S,7as)-(3,5-bis(4-Fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol: A Novel Neuroprotective Agent. Retrieved from [Link]
-
Biological and Molecular Chemistry. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]
-
MDPI. (2023, September 7). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Retrieved from [Link]
Sources
- 1. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. chembk.com [chembk.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 8. multimedia.3m.com [multimedia.3m.com]
Analytical method development for (4-(Trifluoromethyl)oxazol-5-yl)methanol
The following guide serves as a specialized Technical Support Center for the analytical development of (4-(Trifluoromethyl)oxazol-5-yl)methanol . It is designed for researchers requiring high-fidelity separation and characterization of this fluorinated heterocyclic building block.
Subject: (4-(Trifluoromethyl)oxazol-5-yl)methanol
Classification: Fluorinated Heterocycle / Pharmaceutical Intermediate Support Level: Tier 3 (Senior Application Scientist)
Molecule Profile & Analytical Logic
Before initiating method development, understand the "Push-Pull" physicochemical nature of your analyte. This dictates your column and mobile phase choices.
-
The "Pull" (Lipophilicity): The Trifluoromethyl group (
) is strongly electron-withdrawing and highly lipophilic. It increases retention on Reverse Phase (RP) columns and provides a unique handle for NMR. -
The "Push" (Polarity/Basicity): The Oxazole nitrogen is a weak Lewis base. The hydroxymethyl group (
) adds polarity and hydrogen-bonding capability. -
The Conflict: The basic nitrogen can interact with free silanols on silica columns, causing severe peak tailing. The
group makes the molecule susceptible to oxidation (to aldehyde/acid), requiring stability-indicating parameters.
Troubleshooting & FAQs
Q1: My main peak shows significant tailing ( ). How do I fix this?
Diagnosis: This is likely due to the interaction between the oxazole nitrogen and residual silanols on the stationary phase. Solution:
-
Acidic Modifier: Ensure your mobile phase contains at least 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA). The acid protonates the nitrogen, preventing silanol binding.
-
Note: TFA suppresses MS ionization more than Formic Acid but often yields sharper peaks for oxazoles.
-
-
Column Choice: Switch to a "highly end-capped" or "base-deactivated" column (e.g., C18 with embedded polar groups or hybrid particles). Avoid bare silica or non-end-capped phases.
Q2: I see a "Ghost Peak" eluting shortly after my main peak in stability samples.
Diagnosis: This is potentially the aldehyde oxidation product (4-(trifluoromethyl)oxazole-5-carbaldehyde). The alcohol group is labile to oxidation. Validation Step:
-
Synthesize or purchase the aldehyde reference standard.
-
Spike your sample. If the ghost peak grows, your sample is oxidizing.
-
Prevention: Store samples in amber vials and consider using an antioxidant (e.g., BHT) in the diluent if stability is critical during long sequences.
Q3: The retention time ( ) drifts between injections.
Diagnosis: The oxazole ring's
-
Buffer Capacity: If using weak acids (Formic/Acetic), the pH is not "buffered." Use a true buffer (e.g., Ammonium Formate pH 3.0) to lock the ionization state.
-
Temperature: Thermostat your column compartment. Fluorinated compounds often show high temperature sensitivity regarding retention (
). Set to .
Q4: UV sensitivity is low at 254 nm.
Diagnosis: The
-
Shift detection to 210–220 nm . The oxazole ring has a strong absorption band in the low UV range.
-
Caution: Ensure your solvents (Acetonitrile/Methanol) are "Gradient Grade" to avoid baseline drift at these low wavelengths.
Experimental Protocols
Protocol A: Standard Reverse-Phase HPLC Method
Use this method for purity assessment and reaction monitoring.
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., 4.6 × 150 mm, 3.5 µm) | Balances retention of lipophilic |
| Mobile Phase A | Water + 0.1% Formic Acid | Suppresses silanol activity; MS compatible. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile yields lower backpressure and sharper peaks than MeOH for fluorinated species. |
| Gradient | 0-2 min: 5% B (Hold)2-15 min: 5% | Initial hold ensures retention of polar impurities; steep ramp elutes the lipophilic product. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Temp | 30°C | Stabilizes retention times. |
| Detection | UV 220 nm (Primary), 254 nm (Secondary) | 220 nm maximizes signal; 254 nm is more selective for aromatics. |
Protocol B: Sample Preparation (Self-Validating)
Designed to prevent solvent mismatch effects.
-
Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (Solubility is highest here).
-
Working Standard: Dilute Stock 1:10 with Water/Acetonitrile (90:10) .
-
Why? Injecting 100% ACN into a 5% ACN starting gradient causes "solvent wash-through," leading to split peaks. Matching the diluent to the initial mobile phase prevents this.
-
-
Filtration: Use 0.2 µm PTFE filters (Nylon may bind to the polar -OH group).
Method Development Logic (Visualization)
Workflow 1: Optimization Decision Tree
This diagram guides you through the logical steps of refining peak shape and separation.
Caption: Decision matrix for optimizing peak symmetry and retention. Blue=Start, Red=Issue, Green=Success, Yellow=Correction.
Workflow 2: Impurity Identification Strategy
Use this logic to distinguish between synthesis byproducts and degradation products.
Caption: Logical flow for categorizing impurities based on relative retention time (RRT).
Advanced Characterization: NMR & MS
NMR (The "Gold Standard" for Purity)
While HPLC is excellent,
-
Setup: Dissolve ~10 mg in DMSO-
. -
Expectation: A singlet around -60 to -65 ppm (relative to
). -
Troubleshooting: If the singlet splits or broadens, it indicates restricted rotation or tautomerism, often solved by heating the NMR probe to 50°C.
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (
). -
Mechanism: Protonation occurs on the oxazole nitrogen.
-
Expected Ion:
. -
Fragmentations: Look for loss of
(M-18) from the alcohol group or loss of the group (M-69) under high collision energy.
References
-
SIELC Technologies. "Separation of Oxazole on Newcrom R1 HPLC column." SIELC Application Notes. [Link]
-
National Institutes of Health (NIH). "Tracking Fluorine during Aqueous Photolysis... Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach." PubMed Central, 2022. [Link]
-
PubChem. "Compound Summary: [4-(Trifluoromethyl)phenyl]methanol." National Library of Medicine. [Link]
Sources
Validation & Comparative
Comparative Biological Activity of (4-(Trifluoromethyl)oxazol-5-yl)methanol: A Guide for Researchers
A comprehensive analysis of (4-(Trifluoromethyl)oxazol-5-yl)methanol and its structural analogs, outlining a proposed experimental framework for the confirmation of its biological potential in oncology and microbiology.
In the landscape of modern drug discovery, the strategic design of small molecules with therapeutic potential is of paramount importance. The heterocyclic compound, (4-(Trifluoromethyl)oxazol-5-yl)methanol, represents a promising scaffold, integrating two key structural motifs: the versatile oxazole ring and the bio-potentiating trifluoromethyl group. While direct experimental data for this specific molecule is not extensively documented in publicly accessible literature, a comprehensive analysis of its constituent parts and related structures allows for a well-informed hypothesis of its potential biological activities.
This guide presents a comparative framework for researchers, scientists, and drug development professionals to evaluate the biological activity of (4-(Trifluoromethyl)oxazol-5-yl)methanol. We will objectively compare its anticipated performance with strategically chosen alternatives, supported by proposed, detailed experimental protocols. The causality behind these experimental choices is explained to ensure a self-validating system of inquiry.
Structural Rationale and Comparative Compounds
The oxazole nucleus is a well-established pharmacophore present in numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to improved pharmacological profiles.[5]
To effectively evaluate the biological contribution of these structural features, the following comparator compounds are proposed:
-
Compound 1: (4-(Trifluoromethyl)oxazol-5-yl)methanol (Topic Compound)
-
Compound 2: (Oxazol-5-yl)methanol: This analog lacks the trifluoromethyl group, allowing for a direct assessment of the -CF3 moiety's influence on biological activity.
-
Compound 3: (5-(Trifluoromethyl)oxazol-2-yl)methanol: As an isomer of the topic compound, this molecule will help elucidate the impact of substituent positioning on the oxazole ring.
-
Compound 4: (3-para-tolyl-isoxazol-5-yl)methanol: The isoxazole ring, an isomer of oxazole, provides a different heteroatom arrangement, enabling a comparison of the core heterocyclic scaffold.[6][7]
Proposed Biological Evaluation: A Two-Pronged Approach
Based on the known activities of oxazole and trifluoromethyl-containing compounds, a logical starting point for the biological evaluation of (4-(Trifluoromethyl)oxazol-5-yl)methanol is in the fields of oncology and microbiology.
Anticancer Activity Assessment
Oxazole derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases and interactions with DNA.[8][9][10] The MTT assay is a robust and widely accepted colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound on cancer cell lines.[11]
Table 1: Proposed Anticancer Activity Screening Panel
| Compound | Target Cell Line 1 (e.g., MCF-7 - Breast Cancer) | Target Cell Line 2 (e.g., A549 - Lung Cancer) | Target Cell Line 3 (e.g., HCT116 - Colon Cancer) |
| 1. (4-(Trifluoromethyl)oxazol-5-yl)methanol | Predicted IC50 (µM) | Predicted IC50 (µM) | Predicted IC50 (µM) |
| 2. (Oxazol-5-yl)methanol | Predicted IC50 (µM) | Predicted IC50 (µM) | Predicted IC50 (µM) |
| 3. (5-(Trifluoromethyl)oxazol-2-yl)methanol | Predicted IC50 (µM) | Predicted IC50 (µM) | Predicted IC50 (µM) |
| 4. (3-p-tolyl-isoxazol-5-yl)methanol | Predicted IC50 (µM) | Predicted IC50 (µM) | Predicted IC50 (µM) |
| Doxorubicin (Positive Control) | Known IC50 (µM) | Known IC50 (µM) | Known IC50 (µM) |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Predicted values are based on the anticipated activity of the novel compounds.
Antimicrobial Activity Screening
The oxazole motif is also a key component of several antibacterial and antifungal agents.[12][13] The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][15][16]
Table 2: Proposed Antimicrobial Activity Screening Panel
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| 1. (4-(Trifluoromethyl)oxazol-5-yl)methanol | Predicted MIC (µg/mL) | Predicted MIC (µg/mL) | Predicted MIC (µg/mL) |
| 2. (Oxazol-5-yl)methanol | Predicted MIC (µg/mL) | Predicted MIC (µg/mL) | Predicted MIC (µg/mL) |
| 3. (5-(Trifluoromethyl)oxazol-2-yl)methanol | Predicted MIC (µg/mL) | Predicted MIC (µg/mL) | Predicted MIC (µg/mL) |
| 4. (3-p-tolyl-isoxazol-5-yl)methanol | Predicted MIC (µg/mL) | Predicted MIC (µg/mL) | Predicted MIC (µg/mL) |
| Ciprofloxacin (Antibacterial Control) | Known MIC (µg/mL) | Known MIC (µg/mL) | N/A |
| Fluconazole (Antifungal Control) | N/A | N/A | Known MIC (µg/mL) |
MIC values represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Predicted values are based on the anticipated activity of the novel compounds.
Experimental Protocols
To ensure the generation of reliable and comparable data, the following detailed, step-by-step methodologies are proposed.
Anticancer Activity: MTT Assay Protocol
This protocol is designed for assessing the cytotoxicity of the compounds against adherent cancer cell lines.
Caption: Workflow for the broth microdilution MIC assay.
-
Compound Preparation: Prepare serial two-fold dilutions of each test compound and control antibiotics in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain equivalent to a 0.5 McFarland standard.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, determine the MIC as the lowest concentration of the compound at which there is no visible growth (turbidity).
Anticipated Structure-Activity Relationships (SAR)
Based on the proposed comparative study, several structure-activity relationships can be anticipated:
Caption: Hypothesized structure-activity relationship evaluation.
-
Influence of the Trifluoromethyl Group: A comparison between Compound 1 and Compound 2 will likely demonstrate enhanced potency and/or metabolic stability in the trifluoromethylated analog. The electron-withdrawing nature of the -CF3 group can modulate the electronic properties of the oxazole ring, potentially improving interactions with biological targets.
-
Impact of Substituent Position: The biological activity of Compound 1 versus Compound 3 will highlight the importance of the spatial arrangement of the trifluoromethyl and methanol groups on the oxazole scaffold. Differences in activity could be attributed to steric effects or altered hydrogen bonding capabilities at the target site.
-
Role of the Heterocyclic Core: Comparing the oxazole-containing compounds with the isoxazole analog (Compound 4 ) will provide insights into how the relative positions of the oxygen and nitrogen atoms in the heterocyclic ring affect the overall biological profile and target selectivity.
Conclusion
While direct experimental evidence for the biological activity of (4-(Trifluoromethyl)oxazol-5-yl)methanol remains to be established, its structural components strongly suggest a high potential for anticancer and antimicrobial properties. The comparative framework and detailed experimental protocols outlined in this guide provide a robust and scientifically sound approach for the systematic evaluation of this promising compound. The anticipated structure-activity relationship data will be invaluable for the rational design and optimization of future oxazole-based therapeutic agents.
References
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis. [Link]
-
A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link]
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [Link]
-
Structure activity relationship of synthesized compounds. ResearchGate. [Link]
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]
-
Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PubMed. [Link]
-
IC50 values and dose–response curves of designed... ResearchGate. [Link]
-
A comprehensive review on biological activities of oxazole derivatives. PMC. [Link]
-
Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. PubMed. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC. [Link]
-
found to be potent cytotoxic with IC50 value 47.401±3.991 respectively. AWS. [Link]
-
Antibacterial Activity and Components of the Methanol-Phase Extract from Rhizomes of Pharmacophagous Plant Alpinia officinarum Hance. MDPI. [Link]
-
Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants. PMC. [Link]
-
Antimicrobial activities of the methanol extract, fractions and compounds from Ficus polita Vahl. (Moraceae). PMC. [Link]
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]
-
Recent Advances in Oxygen-Containing Heterocycles as Anticancer Agents. Preprints.org. [Link]
-
Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]
-
Antimicrobial activities of the methanol extract, fractions and compounds from Ficus polita Vahl. (Moraceae). BioMed Central. [Link]
-
Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Semantic Scholar. [Link]
-
Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PMC. [Link]
-
The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]
-
Antimicrobial activities of the methanol extract, fractions and compounds from Ficus polita Vahl. (Moraceae). ResearchGate. [Link]
-
In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. MDPI. [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Semantic Scholar. [Link]
-
5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. PMC. [Link]
-
Antibacterial activity of methanol extracts of the leaves of three medicinal plants against selected bacteria isolated from wounds of lymphoedema patients. springermedizin.de. [Link]
-
Antimicrobial activity of methanol extract and fractions from Sarcochlamys pulcherrima. Bangladesh Journal of Pharmacology. [Link]
-
Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance. PLOS One. [Link]
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Comparing (4-(Trifluoromethyl)oxazol-5-yl)methanol to similar compounds
Topic: Comparative Analysis of (4-(Trifluoromethyl)oxazol-5-yl)methanol as a Pharmacophore Building Block Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Fluorine Effect in Heterocycles
(4-(Trifluoromethyl)oxazol-5-yl)methanol represents a specialized subclass of fluorinated heterocycles used to modulate the physicochemical properties of drug candidates. Unlike its non-fluorinated parent (oxazol-5-ylmethanol), the introduction of the trifluoromethyl (-CF₃) group at the C4 position drastically alters the electronic landscape of the oxazole ring.
This guide compares the target compound against two critical alternatives:
-
Oxazol-5-ylmethanol (The non-fluorinated parent).
-
(3-(Trifluoromethyl)isoxazol-5-yl)methanol (The isoxazole bioisostere).
Key Takeaway: The 4-CF₃-oxazole motif serves as a "metabolic shield" and lipophilicity booster, offering a strategic alternative when the parent oxazole suffers from rapid oxidative metabolism or poor membrane permeability.
Chemical Profile & Structural Analysis[1][2][3]
The strategic placement of the -CF₃ group at C4 creates a unique electronic push-pull system with the oxazole oxygen and nitrogen.
Comparative Physicochemical Metrics
| Feature | (4-(Trifluoromethyl)oxazol-5-yl)methanol | Oxazol-5-ylmethanol | (3-(Trifluoromethyl)isoxazol-5-yl)methanol |
| Structure | Oxazole ring, 4-CF₃, 5-CH₂OH | Oxazole ring, 4-H, 5-CH₂OH | Isoxazole ring, 3-CF₃, 5-CH₂OH |
| Predicted LogP | ~1.3 - 1.5 | ~0.3 - 0.5 | ~1.4 - 1.6 |
| H-Bond Donor Acidity | High (Inductive effect of CF₃) | Moderate | High |
| Metabolic Stability | High (Blocked C4 position) | Low (C4/C2 prone to oxidation) | High (N-O bond stability varies) |
| Dipole Moment | Strong vector towards CF₃ | Moderate | Strong vector towards CF₃ |
| Steric Bulk (A-value) | High (CF₃ ~ Isopropyl) | Low (H) | High |
Mechanistic Insight: The "Fluorine Pull"
The -CF₃ group is strongly electron-withdrawing (inductive effect, -I). In the target compound, this reduces the electron density of the oxazole ring.[1]
-
Consequence 1: The hydroxyl proton of the methanol group becomes more acidic (lower pKa) compared to the non-fluorinated analog, potentially strengthening hydrogen bonding interactions with receptor targets.
-
Consequence 2: The ring nitrogen becomes less basic, reducing the likelihood of protonation at physiological pH, which can improve oral bioavailability.
Decision Logic: When to Use Which?
The following decision tree illustrates the logical flow for selecting between these building blocks during Lead Optimization.
Figure 1: Strategic decision tree for selecting fluorinated heterocyclic building blocks.
Experimental Protocols
Synthesizing the target compound requires navigating the sensitivity of the oxazole ring. The most robust route involves the reduction of the corresponding ester.
Protocol A: Synthesis via Ester Reduction
Objective: Convert Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate to (4-(Trifluoromethyl)oxazol-5-yl)methanol.
Reagents:
-
Precursor: Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (Commercial or synthesized via Co(II) catalyzed cycloaddition [1]).
-
Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H.
-
Solvent: Anhydrous THF or DCM.
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.
-
Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of the ester precursor in anhydrous THF (0.2 M concentration). Cool the solution to 0°C using an ice bath.
-
Addition:
-
If using LiAlH₄: Carefully add 1.1 eq of LiAlH₄ (1.0 M in THF) dropwise over 15 minutes. Monitor internal temperature to ensure it stays <5°C.
-
If using DIBAL-H: Cool to -78°C and add 2.2 eq of DIBAL-H dropwise.
-
-
Reaction: Stir at 0°C for 1 hour. Monitor via TLC (30% EtOAc/Hexane). The ester spot (Rf ~0.[2]6) should disappear, and the alcohol spot (Rf ~0.3) should appear.[2]
-
Quench (Fieser Method for LiAlH₄):
-
Dilute with Et₂O.
-
Add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH₄ used.
-
Stir until a white granular precipitate forms.
-
-
Workup: Filter through a celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.
-
Purification: Flash column chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).
Protocol B: Synthesis Workflow Visualization
Figure 2: Reduction workflow for generating the target alcohol from its ester precursor.
Application in Drug Design[7]
1. Bioisosterism for Amides
The oxazole ring is a classic bioisostere for amide bonds. The (4-(Trifluoromethyl)oxazol-5-yl)methanol unit can replace a R-NH-CO-CH2OH fragment. The CF₃ group mimics the steric bulk of an isopropyl group or a twisted carbonyl, while preventing enzymatic hydrolysis that amides are prone to.
2. Metabolic Blocking
In non-fluorinated oxazoles, the C4 and C2 positions are susceptible to oxidative metabolism by Cytochrome P450 enzymes.
-
Mechanism: Introducing CF₃ at C4 sterically blocks the site and electronically deactivates the ring toward electrophilic oxidation.
-
Result: Extended half-life (
) in microsomal stability assays compared to the non-fluorinated analog.
3. Fragment-Based Drug Discovery (FBDD)
This alcohol is an excellent "warhead" precursor.
-
Oxidation: Can be oxidized to the aldehyde for reductive amination.
-
Halogenation: Can be converted to the bromide (using PBr₃) for alkylation reactions.
References
-
Expeditious Synthesis of Highly Functional 4-Trifluoromethyl-Substituted Oxazoles Enabled by Cobalt(II) Metalloradical Catalysis. ACS Catalysis. (2024). Link[3]
-
Synthesis of 2-(Trifluoromethyl)oxazoles from β-Monosubstituted Enamines. The Journal of Organic Chemistry. (2011). Link
-
Synthesis of trifluoromethylated isoxazoles and their elaboration. Royal Society of Chemistry. (2023). Link
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI Pharmaceuticals. (2025). Link
-
Oxazol-5-ylmethanol (CAS 127232-41-1) Physicochemical Data. American Elements. Link
Sources
A Comparative Guide for Medicinal Chemists: (4-(Trifluoromethyl)oxazol-5-yl)methanol vs. Its Non-fluorinated Analog
In the landscape of modern drug discovery, the strategic incorporation of fluorine is a cornerstone of molecular design.[1][2] The trifluoromethyl (CF3) group, in particular, is a powerful tool used to modulate the physicochemical and pharmacokinetic properties of lead compounds.[3] This guide provides an in-depth comparison of (4-(Trifluoromethyl)oxazol-5-yl)methanol and its non-fluorinated parent, (oxazol-5-yl)methanol. We will explore the anticipated impact of the CF3 group on key drug-like properties and provide robust experimental protocols for their empirical validation.
The central hypothesis is that the introduction of a trifluoromethyl group at the 4-position of the oxazole ring will induce significant, and often beneficial, changes in acidity, lipophilicity, and metabolic stability. Understanding these changes is critical for researchers aiming to fine-tune their candidates for optimal performance.
The Inductive Power of the Trifluoromethyl Group
The trifluoromethyl group is one of the most potent electron-withdrawing groups used in medicinal chemistry, primarily acting through a strong negative inductive effect (-I).[4][5] This effect profoundly influences the electron density of the entire molecule, altering its interactions with biological targets and metabolic enzymes.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#5F6368"];
} dot
Caption: Inductive effect of the CF3 group.
Comparative Physicochemical Properties
The introduction of the CF3 group is predicted to alter several key physicochemical parameters that are crucial for a molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
Acidity (pKa)
The powerful electron-withdrawing nature of the CF3 group is expected to increase the acidity (lower the pKa) of the adjacent methanol's hydroxyl proton.[4] By pulling electron density away from the O-H bond, the proton becomes more easily ionizable. This can have significant effects on how the molecule interacts with target proteins and its solubility in physiological media.
Lipophilicity (LogP)
Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a critical determinant of a drug's ability to cross cell membranes. The effect of fluorination on LogP is complex; while a single fluorine atom can lower lipophilicity, a CF3 group typically increases it.[3][6] This enhancement is attributed to the hydrophobic surface of the three fluorine atoms, which can mask the polarity of the underlying carbon atom.[7]
Metabolic Stability
A primary reason for introducing CF3 groups is to enhance metabolic stability.[6][8] The carbon-fluorine bond is exceptionally strong, making the CF3 group itself resistant to metabolic degradation.[6] Furthermore, its electron-withdrawing effect can shield adjacent sites from oxidative metabolism. In this case, the benzylic-like C-H bonds of the methanol group are a likely site for oxidation by cytochrome P450 enzymes. The CF3 group is expected to deactivate this position, slowing the rate of metabolism and increasing the compound's half-life.[9][10]
| Property | (Oxazol-5-yl)methanol (Predicted) | (4-(Trifluoromethyl)oxazol-5-yl)methanol (Predicted) | Rationale for Change |
| pKa (hydroxyl) | ~13.4[11] | < 13.4 | The CF3 group's strong inductive effect withdraws electron density, stabilizing the resulting alkoxide and increasing acidity.[4] |
| LogP | ~0.48 | > 0.48 | The CF3 group generally increases lipophilicity, which is a crucial factor for membrane permeability.[3][6] |
| Metabolic Stability | Lower | Higher | The C-F bond is very strong, and the CF3 group's electron-withdrawing nature can protect nearby sites from oxidative metabolism.[6][9][10] |
Note: The values for the non-fluorinated analog are based on predictions for similar structures. The comparison serves to illustrate the expected directional impact of the CF3 group.
Experimental Protocols for Head-to-Head Comparison
To empirically validate these predictions, the following standardized, high-throughput assays are recommended.
Protocol 1: Determination of Lipophilicity (LogP) by RP-HPLC
This method correlates a compound's retention time on a reverse-phase high-performance liquid chromatography (RP-HPLC) column with its LogP value. It is a rapid and reliable alternative to the traditional shake-flask method.[12][13]
Workflow:
dot graph TD { graph [rankdir=LR, splines=ortho]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];
} dot
Caption: RP-HPLC workflow for LogP determination.
Detailed Steps:
-
Calibration Standards: Prepare a set of 5-6 standards with known LogP values that span the expected range (e.g., Benzene, Toluene, Naphthalene).[12]
-
Sample Preparation: Dissolve both the fluorinated and non-fluorinated analogs in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic mixture of methanol and water (e.g., 85:15 v/v).[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both compounds absorb.
-
-
Analysis:
-
Inject the standards and record their retention times.
-
Create a calibration curve by plotting the known LogP of the standards against the logarithm of their retention times.
-
Inject the two analogs, record their retention times, and use the calibration curve to determine their experimental LogP values.[14]
-
Protocol 2: Metabolic Stability Assay using Human Liver Microsomes (HLM)
This in vitro assay is the industry standard for assessing a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.[15][16][17]
Detailed Steps:
-
Reagent Preparation:
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).[18][19]
-
Prepare a solution of the NADPH cofactor in the same buffer.
-
Prepare stock solutions of the test compounds and a positive control (e.g., Verapamil) in a minimal amount of DMSO, then dilute in buffer to the final assay concentration (e.g., 1 µM).[19]
-
-
Incubation:
-
Pre-warm the HLM and compound solutions at 37°C.
-
Initiate the metabolic reaction by adding the NADPH solution.[17]
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing ice-cold acetonitrile with an internal standard.[17]
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of this line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k. A longer half-life indicates greater metabolic stability.[17]
-
Protocol 3: pKa Determination by UV-Vis Spectrophotometry
This method leverages the fact that the UV-Vis absorbance spectrum of a molecule often changes as it ionizes. By measuring the absorbance at various pH values, the pKa can be determined.[20]
Detailed Steps:
-
Prepare Buffer Solutions: Create a series of buffer solutions with known pH values spanning the expected pKa range of the hydroxyl group (e.g., pH 11 to 14).
-
Determine Wavelengths:
-
Record the full UV-Vis spectrum of the compound in a highly acidic solution (where it is fully protonated) and a highly basic solution (fully deprotonated).
-
Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms.
-
-
Absorbance Measurements:
-
Prepare a series of solutions with a constant concentration of the test compound in each of the different pH buffers.
-
Measure the absorbance of each solution at the λmax of the deprotonated (basic) form.[20]
-
-
Data Analysis:
-
Plot the measured absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.
-
Alternatively, use the Henderson-Hasselbalch equation in its spectroscopic form to calculate the pKa from the absorbance data at each pH.
-
Implications for Drug Development and Conclusion
The strategic placement of a trifluoromethyl group is a classic and effective tactic in medicinal chemistry. For the (4-(Trifluoromethyl)oxazol-5-yl)methanol scaffold, the expected outcomes are a modest increase in lipophilicity and a significant enhancement in metabolic stability, which are often desirable for improving a drug candidate's oral bioavailability and duration of action.[1][8] The predicted increase in the acidity of the hydroxyl group may also present opportunities for new hydrogen bonding interactions at the target site.
However, these predictions must be confirmed experimentally. The protocols outlined in this guide provide a clear, validated framework for researchers to directly compare these two analogs. The resulting data will empower drug development professionals to make informed decisions, rationally guiding the optimization of this promising chemical scaffold. By understanding the causal relationships between structure and properties, we can more efficiently design the medicines of the future.
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A Comparative Guide to the Cytotoxicity of Trifluoromethyl-Substituted Azole Derivatives in Cancer Cell Lines
In the landscape of contemporary oncology research, the development of small molecules that can selectively target and eliminate cancer cells remains a cornerstone of therapeutic innovation. Among the myriad of heterocyclic scaffolds explored, those containing an oxazole or isoxazole ring, particularly when functionalized with a trifluoromethyl (CF3) group, have emerged as a promising class of cytotoxic agents. The introduction of the CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making these compounds particularly attractive for drug development.[1][2]
This guide provides a comparative analysis of the cytotoxic effects of a series of trifluoromethyl-substituted azole derivatives, with a focus on elucidating structure-activity relationships (SAR) and outlining the experimental framework for their evaluation. While the initial focus was on (4-(Trifluoromethyl)oxazol-5-yl)methanol derivatives, the available literature more robustly supports a detailed comparison of a closely related series of 4-(trifluoromethyl)isoxazoles. The principles and methodologies discussed herein are broadly applicable to related trifluoromethyl-oxazole scaffolds.
The Rationale for Trifluoromethylated Azoles in Oncology
The five-membered oxazole and isoxazole rings serve as versatile pharmacophores in medicinal chemistry.[3] Their derivatives are known to engage with a variety of biological targets implicated in cancer progression.[1] The strategic incorporation of a trifluoromethyl group is a well-established strategy in drug design to modulate a compound's physicochemical properties. This modification can lead to enhanced efficacy and a more favorable pharmacokinetic profile.[2]
Comparative Cytotoxicity Analysis
A recent study by D'Mello and colleagues (2024) provides a compelling case study for the cytotoxic potential of 4-(trifluoromethyl)isoxazole derivatives.[4][5] Their research systematically explores the impact of various substituents on the isoxazole core, offering valuable insights into the structure-activity relationship of this class of compounds. The in vitro cytotoxicity of a series of synthesized 4-(trifluoromethyl)isoxazoles was evaluated against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), 4T1 (murine breast cancer), and PC-3 (prostate cancer), using the well-established MTT assay.[5][6]
Key Findings from a Comparative Study:
A selection of the IC50 values (the concentration of a drug that inhibits cell growth by 50%) from this study are presented below to illustrate the comparative cytotoxicity.
| Compound ID | R1 Group (Position 3) | R2 Group (Position 5) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. 4T1 | IC50 (µM) vs. PC-3 |
| 2g | 3,4-dimethoxyphenyl | thiophen-2-yl | 2.63 | >200 | 10.12 |
| 5 | thiophen-2-yl | 4-(thiophen-2-yl)-1H-pyrrol-3-yl | 3.09 | 10.15 | 11.21 |
| 2a | phenyl | phenyl | 13.56 | 12.34 | 12.55 |
| 2c | phenyl | thiophen-2-yl | 8.92 | 10.21 | 11.98 |
| 14 (analogue) | 3,4-dimethoxyphenyl | thiophen-2-yl | 19.72 | >200 | >200 |
Data extracted from D'Mello, et al. (2024).[5][6]
Interpretation of Cytotoxicity Data and Structure-Activity Relationships (SAR)
The data clearly indicates that the nature and position of substituents on the isoxazole ring have a profound impact on cytotoxic activity.
-
The Potency of the Trifluoromethyl Group: A striking observation is the nearly 8-fold increase in activity of compound 2g (IC50 = 2.63 µM against MCF-7) compared to its non-trifluoromethylated analogue 14 (IC50 = 19.72 µM).[5] This highlights the critical role of the CF3 moiety in enhancing the cytotoxic potential of this scaffold.
-
Influence of Aromatic and Heterocyclic Substituents: The substitution of a phenyl ring with a thienyl (thiophene) ring at either the 3rd or 5th position of the isoxazole core generally leads to improved anticancer activity.[5] Compound 2g , featuring a 3,4-dimethoxyphenyl group at position 3 and a thiophen-2-yl group at position 5, emerged as the most potent derivative against the MCF-7 cell line.[5]
-
Cell Line Specificity: It is noteworthy that the cytotoxic effects of these compounds can vary significantly across different cancer cell lines. For instance, compound 2g displayed high potency against MCF-7 cells but was significantly less active against the 4T1 cell line.[6] This underscores the importance of screening novel compounds against a diverse panel of cancer cell lines to identify those with the most promising and specific activities.
The following diagram illustrates the key structure-activity relationships observed in the study.
Experimental Protocols
The evaluation of a compound's cytotoxicity is a critical first step in the drug discovery pipeline. The following is a detailed, step-by-step protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability.
Principle of the MTT Assay
The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, present in metabolically active (living) cells, to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. These crystals are then solubilized, and the absorbance of the resulting solution is measured using a spectrophotometer.
Step-by-Step MTT Assay Protocol
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7) from culture flasks using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
After the 24-hour incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value by performing a non-linear regression analysis on the dose-response curve.
-
The following diagram outlines the experimental workflow for assessing the cytotoxicity of novel compounds.
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Comparative In Vivo Efficacy of (4-(Trifluoromethyl)oxazol-5-yl)methanol Based Compounds and Related Epigenetic Modulators
A Senior Application Scientist's Guide for Researchers in Drug Development
This guide provides a comparative analysis of the in vivo efficacy of compounds featuring the (4-(Trifluoromethyl)oxazol-5-yl)methanol scaffold and its bioisosteres, contextualized against other key epigenetic modulators. We will delve into the mechanistic rationale, present comparative preclinical data, and provide detailed experimental protocols to support researchers in their drug discovery efforts. The inclusion of the trifluoromethyl group is a key strategy in modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity[1]. When coupled with a heterocyclic system like oxazole, it creates a scaffold with significant potential for developing novel therapeutics, particularly in oncology.
Profile: Oxazol-5-one Derivatives with Trifluoromethyl Moieties
While extensive in vivo data on the specific (4-(Trifluoromethyl)oxazol-5-yl)methanol scaffold is emerging, closely related bioisosteres, such as oxazol-5-one derivatives, have shown promising preclinical activity. We will examine a representative compound, designated 5t , a novel oxazol-5-one derivative containing a chiral trifluoromethyl group, which has demonstrated potent antitumor effects in hepatocellular carcinoma (HCC) models[2].
Mechanism of Action: PRDX1 Targeting via Oxidative Stress
Compound 5t exerts its anticancer effects by targeting Peroxiredoxin 1 (PRDX1), a key antioxidant enzyme often overexpressed in cancer cells. By inhibiting PRDX1, compound 5t induces a significant accumulation of reactive oxygen species (ROS). This surge in oxidative stress triggers a cascade of downstream events, including DNA damage, endoplasmic reticulum stress, and mitochondrial dysfunction, ultimately culminating in cancer cell apoptosis[2].
Caption: Mechanism of action for compound 5t.
In Vivo Efficacy in a Hepatocellular Carcinoma (HCC) Xenograft Model
In a mouse xenograft model using HepG2 cells, compound 5t demonstrated significant inhibition of tumor growth by inducing oxidative stress in vivo[2]. This provides crucial proof-of-concept for the therapeutic potential of this chemical class.
Comparator Profile: EZH2 Inhibitors (Tazemetostat)
Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its overactivity is a known driver in various cancers, including lymphomas and certain solid tumors, making it a prime therapeutic target[3][4]. Tazemetostat is a first-in-class, orally bioavailable EZH2 inhibitor approved for follicular lymphoma and epithelioid sarcoma[3][4].
Mechanism of Action: Inhibition of Histone Methylation
Tazemetostat selectively inhibits both wild-type and mutant EZH2, leading to a decrease in histone H3 lysine 27 trimethylation (H3K27me3). This reduction in a key repressive histone mark leads to the reactivation of tumor suppressor genes, inducing cell cycle arrest and apoptosis in lymphoma cells[3]. Furthermore, EZH2 inhibition can render cancer cells more immunogenic, enhancing their recognition and destruction by T cells, including CAR-T cells[5][6][7].
Caption: Dual mechanism of Tazemetostat action.
In Vivo Efficacy of Tazemetostat
Tazemetostat has demonstrated robust in vivo efficacy across multiple preclinical models.
-
Chordoma: In a patient-derived xenograft (PDX) model of PBRM1-mutated chordoma, tazemetostat treatment (75 mg/kg, twice daily) resulted in a dramatic antitumor effect (p < 0.0001) with a 71.5% tumor growth inhibition (TGI) and a 100% overall response rate[8].
-
B-Cell Lymphoma: In syngeneic mouse models of B-cell lymphoma, administering tazemetostat prior to CAR-T cell infusion significantly reduced tumor burden and prolonged survival to 100% (compared to 30% with CAR-T alone)[5][6]. It achieved this by enhancing CAR-T cell quality and reprogramming the tumor to be more immunogenic[5][7].
Comparator Profile: SAH Hydrolase Inhibitors (DZNep)
S-adenosyl-L-homocysteine (SAH) hydrolase is a critical enzyme that regulates cellular methylation by hydrolyzing SAH, a product inhibitor of most S-adenosyl-methionine (SAM)-dependent methyltransferases[9][10]. Inhibiting SAH hydrolase leads to the accumulation of SAH, causing broad-spectrum inhibition of methylation processes, including histone methylation[11]. 3-Deazaneplanocin A (DZNep) is a potent inhibitor of SAH hydrolase.
Mechanism of Action: Global Methylation Inhibition
DZNep is not a direct inhibitor of EZH2, but its inhibition of SAH hydrolase leads to the depletion of the EZH2 protein and subsequent reduction in H3K27me3 levels[12][13]. This indirect mechanism results in the induction of apoptosis in cancer cells[14][15]. Its anti-tumoral activity has been observed in numerous cancers in vivo[14].
Caption: Indirect epigenetic modulation by DZNep.
In Vivo Efficacy of DZNep
DZNep has shown efficacy both as a single agent and in combination therapies.
-
Chondrosarcoma: In a chondrosarcoma xenograft model, DZNep slowed tumor growth in vivo. A combination of DZNep priming followed by co-treatment with cisplatin was significantly more effective at reducing tumor volume and inducing apoptosis than either drug alone[14].
-
Neuroblastoma: While a different EZH2 inhibitor (GSK343) was used in this study, it demonstrated that EZH2 inhibition leads to a significant decrease in neuroblastoma tumor growth in vivo, supporting the therapeutic rationale[16].
Comparative Performance Summary
| Compound/Class | Primary Target(s) | Representative In Vivo Model | Dosing Regimen (Example) | Key Efficacy Readout | Reference |
| Oxazol-5-one (5t) | Peroxiredoxin 1 (PRDX1) | Hepatocellular Carcinoma (HepG2 Xenograft) | Not specified in abstract | Significant tumor growth inhibition | [2] |
| Tazemetostat | EZH2 | PBRM1-mutated Chordoma (PDX) | 75 mg/kg, PO, BID | 71.5% TGI; 100% ORR | [8] |
| Tazemetostat + CAR-T | EZH2 | B-Cell Lymphoma (Syngeneic) | Pre-treatment | 100% survival vs. 30% for CAR-T alone | [5][6] |
| DZNep + Cisplatin | SAH Hydrolase | Chondrosarcoma (JJ012 Xenograft) | DZNep priming + combination | Enhanced reduction in tumor volume vs. mono-therapy | [14] |
Experimental Protocols
Protocol 1: General Murine Xenograft Model for Solid Tumors
This protocol provides a standardized workflow for assessing the in vivo efficacy of a test compound against a solid tumor xenograft.
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Benchmarking (4-(Trifluoromethyl)oxazol-5-yl)methanol: A Comparative Guide to COX-2 and 5-LOX Inhibition
Abstract
This guide provides a comprehensive framework for benchmarking the novel compound, (4-(Trifluoromethyl)oxazol-5-yl)methanol, against established inhibitors of key enzymes in the eicosanoid biosynthesis pathway: Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX). Recognizing the therapeutic potential of dual COX/LOX inhibition in inflammatory diseases, this document outlines the scientific rationale and detailed experimental protocols for a head-to-head comparison. We will leverage well-characterized inhibitors, Celecoxib (a selective COX-2 inhibitor) and Zileuton (a 5-LOX inhibitor), as benchmarks to ascertain the inhibitory potency and selectivity of (4-(Trifluoromethyl)oxazol-5-yl)methanol. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anti-inflammatory agents.
Introduction: The Rationale for Dual COX-2 and 5-LOX Inhibition
Inflammation is a complex biological response mediated by a variety of signaling molecules, among which prostaglandins and leukotrienes play a central role.[1][2] These lipid mediators are derived from arachidonic acid through the catalytic activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[2][3] While non-steroidal anti-inflammatory drugs (NSAIDs) have traditionally targeted COX enzymes to alleviate pain and inflammation, their long-term use is associated with gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1 isoform.[4][5]
The discovery of an inducible isoform, COX-2, which is upregulated at sites of inflammation, led to the development of selective COX-2 inhibitors, or "coxibs," such as Celecoxib and the since-withdrawn Rofecoxib.[4][5][6][7] These drugs were designed to offer a better safety profile by sparing the gastroprotective functions of COX-1.[4][5] However, concerns regarding cardiovascular side effects have emerged with some selective COX-2 inhibitors, highlighting the need for alternative therapeutic strategies.[4][5][6]
The 5-lipoxygenase (5-LOX) pathway, which leads to the production of pro-inflammatory leukotrienes, represents another critical target in inflammatory conditions like asthma.[1][8][9] Zileuton is a well-known inhibitor of 5-LOX, effectively reducing leukotriene synthesis.[8][9][10] There is a growing body of evidence suggesting that dual inhibition of both COX-2 and 5-LOX could offer a more comprehensive anti-inflammatory effect with a potentially improved safety profile compared to selective inhibition of either pathway alone.
The novel compound, (4-(Trifluoromethyl)oxazol-5-yl)methanol, incorporates a trifluoromethyl group and an oxazole ring, structural motifs present in various biologically active molecules. This guide proposes a systematic evaluation of its inhibitory potential against both COX-2 and 5-LOX, using Celecoxib and Zileuton as industry-standard benchmarks.
Comparative Inhibitors: Profiles of Celecoxib and Zileuton
A thorough understanding of the benchmark inhibitors is crucial for a meaningful comparative analysis.
| Inhibitor | Target Enzyme | Mechanism of Action | Key Characteristics |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Selective, competitive inhibitor | Belongs to the "coxib" class of NSAIDs. Reduces prostaglandin synthesis at inflammatory sites while sparing COX-1.[4][5][6] Used in the management of arthritis and pain.[6] |
| Zileuton | 5-Lipoxygenase (5-LOX) | Non-redox inhibitor that chelates the non-heme iron in the active site of the enzyme.[10] | Prevents the biosynthesis of leukotrienes.[1][8] Primarily used in the treatment of asthma.[8] |
Experimental Design: A Head-to-Head Benchmarking Workflow
The following experimental workflow is designed to provide a robust comparison of (4-(Trifluoromethyl)oxazol-5-yl)methanol against Celecoxib and Zileuton.
Figure 2: The arachidonic acid cascade and the points of inhibition for benchmark and test compounds.
Conclusion
This guide provides a robust and scientifically sound methodology for the initial characterization of (4-(Trifluoromethyl)oxazol-5-yl)methanol as a potential anti-inflammatory agent. By benchmarking against the well-established inhibitors Celecoxib and Zileuton, researchers can effectively determine its potency, selectivity, and potential as a dual COX-2/5-LOX inhibitor. The data generated from these studies will be critical in guiding further preclinical and clinical development of this and other novel anti-inflammatory compounds.
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]
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What are 5-LOX inhibitors and how do they work?. Patsnap Synapse. [Link]
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INHIBITORS OF CYCLOOXYGENASES: MECHANISMS, SELECTIVITY AND USES. Journal of Physiology and Pharmacology. [Link]
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Spectroscopic analysis of (4-(Trifluoromethyl)oxazol-5-yl)methanol for structure confirmation
An In-Depth Comparative Guide to the Spectroscopic Analysis of (4-(Trifluoromethyl)oxazol-5-yl)methanol for Unambiguous Structure Confirmation
This guide provides a comprehensive, multi-technique spectroscopic approach to the structural elucidation of (4-(Trifluoromethyl)oxazol-5-yl)methanol. As researchers and drug development professionals know, absolute certainty in a molecule's structure is non-negotiable. It is the bedrock upon which all subsequent biological, toxicological, and efficacy data are built. Here, we move beyond a simple recitation of data to explain the causality behind our analytical choices, demonstrating how a synergistic application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) culminates in a self-validating confirmation of the target structure.
The Analytical Imperative: Why a Multi-Faceted Approach is Essential
The structure of (4-(Trifluoromethyl)oxazol-5-yl)methanol presents a unique analytical puzzle. It contains a heteroaromatic oxazole ring, a primary alcohol, and a trifluoromethyl group. While each functional group provides distinct spectroscopic handles, relying on a single technique invites ambiguity. For instance, NMR spectroscopy excels at defining the carbon-hydrogen framework but is less direct in identifying functional groups like the hydroxyl group. Conversely, FT-IR readily confirms the presence of functional groups but provides no information on their connectivity. Mass spectrometry provides the molecular weight, essential for formula confirmation, but offers little insight into the specific isomeric arrangement.
Therefore, an integrated workflow, where each technique's strengths compensate for the others' limitations, is the only path to authoritative structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the cornerstone of molecular structure elucidation, providing unparalleled detail about the atomic connectivity within a molecule. For this analysis, we employ both ¹H (proton) and ¹³C (carbon-13) NMR.
Expert Rationale for Experimental Choices
The choice of deuterated solvent is critical. We will use Methanol-d₄ (CD₃OD) for this analysis. Its utility is twofold: first, it readily solubilizes the polar analyte due to the hydroxyl group. Second, the labile hydroxyl proton of our analyte will exchange with the deuterium atoms of the solvent, causing the -OH proton signal to disappear from the ¹H NMR spectrum. This phenomenon, while obscuring one signal, serves as a powerful confirmation of the presence of an exchangeable proton. The residual solvent peaks of Methanol-d₄ will be used for spectral calibration (δH ≈ 3.31 ppm, δC ≈ 49.00 ppm), ensuring data accuracy.[1][2]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of (4-(Trifluoromethyl)oxazol-5-yl)methanol and dissolve it in ~0.7 mL of Methanol-d₄ in a clean, dry NMR tube.
-
Instrument Setup: The spectra are acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds to ensure full relaxation of all protons, and 16 scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets (unless coupled to fluorine). A longer acquisition time with 1024 scans is necessary due to the low natural abundance of ¹³C.
-
Referencing: Calibrate the ¹H spectrum to the residual CHD₂OD signal at 3.31 ppm and the ¹³C spectrum to the CD₃OD septet at 49.00 ppm.[2][3]
Data Interpretation and Analysis
The expected NMR data provides a detailed fingerprint of the molecule's structure.
Table 1: Predicted ¹H and ¹³C NMR Data for (4-(Trifluoromethyl)oxazol-5-yl)methanol in Methanol-d₄
| Atom Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | ¹³C Multiplicity | Rationale for Assignment |
| -CH₂OH | ~4.80 | Singlet (s) | ~55.0 | Singlet (s) | The methylene protons are adjacent to an electron-withdrawing oxazole ring and an oxygen atom, shifting them downfield. They appear as a singlet as there are no adjacent protons to couple with. The corresponding carbon is in the typical range for an alcohol-bearing sp³ carbon. |
| -OH | Not observed | - | - | - | The hydroxyl proton exchanges with the deuterated solvent and will not be visible in the spectrum. |
| C2-H | ~8.60 | Singlet (s) | ~152.0 | Singlet (s) | This is the sole proton on the oxazole ring, and its position between two heteroatoms (N and O) results in a significant downfield shift. The corresponding carbon (C2) is similarly deshielded. |
| C4-CF₃ | - | - | ~145.0 | Quartet (q) | This quaternary carbon is part of the aromatic ring and is directly attached to the highly electronegative CF₃ group. The signal is split into a quartet due to coupling with the three fluorine atoms (¹JCF), a hallmark of the CF₃ group.[4] |
| -CF₃ | - | - | ~120.0 | Quartet (q) | The carbon of the trifluoromethyl group itself exhibits a strong one-bond coupling to the three fluorine atoms, resulting in a prominent quartet. Its chemical shift is characteristic of CF₃ groups attached to an sp² carbon.[4] |
| C5-CH₂OH | - | - | ~130.0 | Singlet (s) | This quaternary carbon is part of the oxazole ring and is deshielded by the ring current and attachment to the methylene group. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Verification
FT-IR spectroscopy provides a rapid and definitive confirmation of the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Expert Rationale for Experimental Choices
Attenuated Total Reflectance (ATR) is the chosen sampling technique. It is superior to traditional methods like KBr pellets for this application as it requires minimal sample preparation and eliminates potential moisture contamination from the hygroscopic KBr matrix, which could otherwise obscure the critical O-H stretching region.
Experimental Protocol: ATR-FT-IR
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid (4-(Trifluoromethyl)oxazol-5-yl)methanol directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact and acquire the spectrum over the range of 4000-600 cm⁻¹. Average 32 scans to improve the signal-to-noise ratio.
Data Interpretation and Analysis
The IR spectrum should display several key absorption bands that corroborate the proposed structure.
Table 2: Key FT-IR Absorption Bands for (4-(Trifluoromethyl)oxazol-5-yl)methanol
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance for Structure Confirmation |
| ~3300 (broad) | O-H stretch | Alcohol (-OH) | A strong, broad absorption in this region is definitive evidence for the hydroxyl group, confirming the "methanol" part of the name.[5][6] |
| ~1600-1450 | C=N and C=C stretches | Oxazole Ring | A series of sharp to medium absorptions in this region are characteristic of the heteroaromatic oxazole ring system. |
| ~1350-1100 | C-F stretches | Trifluoromethyl (-CF₃) | The C-F bonds of the trifluoromethyl group give rise to very strong, characteristic absorptions in the fingerprint region. This is a crucial identifier for the trifluoromethyl substituent.[4] |
| ~1050 | C-O stretch | Primary Alcohol (R-CH₂OH) | A strong band in this area confirms the presence of the C-O single bond of the primary alcohol, complementing the O-H stretch data. |
High-Resolution Mass Spectrometry (HRMS): Molecular Formula Confirmation
Mass spectrometry is the final arbiter, providing the exact molecular weight and elemental composition, which distinguishes the target compound from any potential isomers or impurities.
Expert Rationale for Experimental Choices
Electrospray Ionization (ESI) is the ideal ionization technique for this polar molecule. It is a "soft" ionization method that typically keeps the molecule intact, allowing for the clear observation of the protonated molecular ion, [M+H]⁺. This is essential for determining the molecular weight.[7]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in methanol.[8]
-
Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The high resolution of the instrument allows for mass measurement with an accuracy of <5 ppm.
Data Interpretation and Analysis
The primary goal is to confirm the molecular formula: C₅H₄F₃NO₂.
-
Calculated Monoisotopic Mass: 167.0194 Da
-
Expected [M+H]⁺ Ion: The primary ion observed should be the protonated molecule at m/z 168.0267.
-
High-Resolution Confirmation: The instrument should measure this ion's mass with high accuracy (e.g., 168.0265 ± 0.0008). This level of precision confirms the elemental composition and rules out other potential formulas with the same nominal mass.
-
Isotopic Pattern: The isotopic distribution of the molecular ion peak should match the theoretical pattern for C₅H₄F₃NO₂, providing another layer of confirmation.
Integrated Analysis: A Self-Validating Workflow
No single technique provides the complete picture. The true power of this analysis lies in the integration of all three datasets. The logical flow of confirmation is visualized below.
Caption: Integrated workflow for spectroscopic structure confirmation.
This integrated approach is self-validating:
-
MS confirms the molecular formula predicted by the name.
-
FT-IR confirms the functional groups (-OH, -CF₃, oxazole) required by that formula and structure.
-
NMR assembles these pieces, confirming their precise connectivity and providing the definitive structural blueprint.
By cross-validating the findings from each technique, we eliminate ambiguity and establish the structure of (4-(Trifluoromethyl)oxazol-5-yl)methanol with the highest degree of scientific certainty. This rigorous, multi-technique validation is the standard expected in modern chemical research and drug development.
References
- Royal Society of Chemistry. (2021). Supporting Information.
- ResearchGate. (n.d.). Experimental 1 H NMR spectrum of... [Image].
- PubMed. (2023). Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation.
- Navarro, R. et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- (3R,5S,7as)-(3,5-bis(4-Fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol*. (n.d.).
- Pinard, E. et al. (n.d.). Selective GlyT1 Inhibitors: Discovery of [4-(3-Fluoro-5- trifluoromethyl-pyridin-2-yl)-piperazin-1-yl].
- ResearchGate. (n.d.). 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4.
- SpectraBase. (n.d.). 4-METHYL-N-(5-TRIFLUOROMETHYL)-1H-1,2,4-TRIAZOL-3-YL-BENZENESULFONAMIDE.
- ResearchGate. (n.d.). Fluorescence spectra of all compounds measured in methanol (conc.10 −5 M).
- PubChemLite. (n.d.). [5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol.
- NMRS.io. (n.d.). 13C | methanol-d4 | NMR Chemical Shifts.
- MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- Sigma-Aldrich. (n.d.). [2-PHENYL-5-(TRIFLUOROMETHYL)-1,3-OXAZOL-4-YL]METHANOL.
- KWR. (2025). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants.
- WUR eDepot. (2023). Recent advances in mass spectrometry-based computational metabolomics.
- Waters. (n.d.). Trace Level Analysis of Perfluoroalkyl Substances in Solid Cosmetics Following Methanol Extraction.
- ResearchGate. (n.d.). FTIR analysis of methanol extract.
- MDPI. (2024). FTIR Analysis for Determining Stability of Methanol–HVO Blends for Non-Road Engine Application.
Sources
X-ray crystallography of (4-(Trifluoromethyl)oxazol-5-yl)methanol derivatives
Publish Comparison Guide: X-ray Crystallography of (4-(Trifluoromethyl)oxazol-5-yl)methanol Derivatives
Executive Summary
This guide provides an in-depth technical analysis of the crystallographic characterization of (4-(Trifluoromethyl)oxazol-5-yl)methanol derivatives . It compares the structural behavior, lattice energetics, and crystallization protocols of this fluorinated scaffold against its non-fluorinated methyl analogs. Designed for medicinal chemists and structural biologists, this document establishes a self-validating workflow for obtaining high-resolution structural data essential for structure-based drug design (SBDD).
Comparative Analysis: Fluorinated vs. Non-Fluorinated Scaffolds
In drug development, the substitution of a methyl group (
Performance Matrix: vs. Derivatives
| Feature | Target Product: | Alternative: | Crystallographic Implication |
| Crystal Density | High (~1.5 - 1.7 g/cm³) | Medium (~1.2 - 1.3 g/cm³) | |
| Packing Motif | Segregated stacking (Fluorine-lined channels) | Herringbone or simple stacking | |
| Lattice Energy | Lower (dominated by weak dispersion forces) | Higher (dominated by dipole-dipole) | |
| Solubility | High in non-polar solvents; Low in water | Balanced amphiphilic profile | Requires non-polar antisolvents (e.g., Hexane/Heptane) for crystallization. |
| Melting Point | Generally Lower (due to weak intermolecular forces) | Generally Higher | Crystallization must occur at lower temperatures ( |
Expert Insight: The "Product" (
derivative) frequently exhibits disorder in therotation. This is not a failure of the experiment but a characteristic feature. The 3-fold symmetry of the group often leads to rotational disorder in the crystal lattice, necessitating specific refinement strategies (e.g., rigid body refinement in SHELXL).
Strategic Crystallization Protocol
Standard evaporation methods often fail for (4-(Trifluoromethyl)oxazol-5-yl)methanol derivatives due to their high solubility in organic solvents and tendency to form oils. The following protocol utilizes a Dual-Solvent Vapor Diffusion system, optimized for fluorinated heterocycles.
Workflow Diagram
Caption: Optimized vapor diffusion workflow for fluorinated oxazole derivatives to prevent oiling out.
Step-by-Step Methodology
-
Solvent Selection (The "Fluorine Rule"):
-
Solvent A (Good Solvent): Dichloromethane (DCM) or Tetrahydrofuran (THF). These dissolve the lipophilic
core. -
Solvent B (Antisolvent): Hexane or Pentane. Crucial: Do not use water or alcohols as antisolvents, as the hydroxyl group on the methanol arm may form unpredictable hydrates that disrupt the desired packing.
-
-
Preparation:
-
Dissolve 20 mg of the derivative in 1.0 mL of Solvent A.
-
Filter through a 0.22 µm PTFE syringe filter into a small inner vial (GC vial). Reasoning: PTFE is resistant to fluorinated solvents and removes dust that causes twinning.
-
-
Diffusion Setup:
-
Place the open inner vial inside a larger 20 mL scintillation vial containing 3 mL of Solvent B (Hexane).
-
Cap the outer vial tightly.
-
Critical Control: Store at 4°C . Lower temperature reduces the kinetic energy of the lattice formation, promoting the ordering of the rotationally active
groups.
-
-
Harvesting:
-
Crystals typically appear as colorless prisms or blocks.
-
Mounting: Use Perfluoropolyether (PFPE) oil (e.g., Fomblin®) instead of hydrocarbon oil. Why? The fluorinated sample will not dissolve in fluorinated oil, ensuring crystal integrity during mounting.
-
X-ray Data Collection & Refinement Strategy
Once crystals are obtained, the data collection strategy must account for the specific electronic properties of the trifluoromethyl group.
Data Collection Parameters
-
Temperature: 100 K (Liquid Nitrogen Stream) .
-
Necessity: Essential to freeze the rotation of the
group. At room temperature, the fluorine atoms often appear as a smeared torus of electron density, making structure solution impossible.
-
-
Radiation Source: Mo-K
( = 0.71073 Å) or Cu-K ( = 1.54184 Å) .-
Recommendation: Use Cu-K
for absolute configuration determination if the derivative is chiral. For standard achiral derivatives, Mo-K provides sufficient resolution ( Å) with lower absorption.
-
Refinement Logic (SHELXL)
When refining the structure, you will likely encounter disorder in the
-
Identify Disorder: Look for elongated thermal ellipsoids on the Fluorine atoms.
-
Split Positions: If the electron density suggests two orientations, split the F atoms into parts A and B (e.g., PART 1 and PART 2 in SHELXL).
-
Restraints: Apply DELU and SIMU restraints to ensure physically reasonable thermal parameters.
-
Validation: Check the C-F bond lengths . They should be approximately 1.32 - 1.35 Å . If they deviate significantly, apply DFIX restraints.
Structural Significance: The "Fluorine Effect"[1]
Understanding the resulting structure requires analyzing specific intermolecular interactions.[1]
Interaction Pathway Diagram
Caption: Hierarchy of intermolecular forces in (4-(Trifluoromethyl)oxazol-5-yl)methanol derivatives.
-
Primary Interaction: The hydroxyl group (
) forms strong hydrogen bonds (O-H...N) with the oxazole nitrogen of adjacent molecules, forming the primary structural chain. -
Secondary Interaction: The
group acts as a weak hydrogen bond acceptor ( ). While weak individually, the cumulative effect of three fluorine atoms directs the 3D packing, often creating "fluorinated layers" that repel water and increase lipophilicity.
References
-
Synthesis of Oxazoles Containing CF3-Substituted Alcohol Unit. Source: MDPI (2024). Describes the synthesis and basic characterization of the target scaffold. [Link][2]
-
Packing similarities in organic crystals with C–H/C–F exchange.
vs packing motifs. [Link] -
Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. Source: MDPI (Crystals). Analyzes the hierarchy of intermolecular forces in oxazole derivatives. [Link][3]
-
On the Nature of C-H…F-C Interactions in Hindered CF3-C(sp3) Bond Rotations. Source: PMC / NIH. Details the rotational barriers and disorder issues common in crystallizing
groups. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. BJOC - Synthesis of new triazole-based trifluoromethyl scaffolds [beilstein-journals.org]
- 3. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism | MDPI [mdpi.com]
Validating the Mechanism of Action of (4-(Trifluoromethyl)oxazol-5-yl)methanol: A Comparative Guide to COX-2 Inhibition
This guide provides a comprehensive framework for validating the hypothesized mechanism of action of (4-(Trifluoromethyl)oxazol-5-yl)methanol as a selective cyclooxygenase-2 (COX-2) inhibitor. For researchers in drug discovery and development, establishing a clear mechanism of action is a critical step. This document compares the proposed activity of this novel compound with established non-selective and selective COX inhibitors, providing detailed experimental protocols to rigorously test this hypothesis.
The structural motif of an oxazole ring coupled with a trifluoromethyl group is present in various biologically active molecules, suggesting potential therapeutic applications. Based on a structural analysis and the known activities of similar heterocyclic compounds, we hypothesize that (4-(Trifluoromethyl)oxazol-5-yl)methanol exerts its potential anti-inflammatory effects through the selective inhibition of COX-2.
The Cyclooxygenase (COX) Pathway: A Tale of Two Isoforms
The therapeutic effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[2][3]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.[4][5]
-
COX-2: In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by various stimuli like cytokines and growth factors.[4][5]
The discovery of these two isoforms led to the development of a new class of NSAIDs: selective COX-2 inhibitors.
Caption: The Cyclooxygenase (COX) Pathway.
A Comparative Look: Selective vs. Non-Selective COX Inhibition
The key difference between various COX inhibitors lies in their selectivity for the two isoforms. This selectivity profile directly impacts their therapeutic efficacy and side-effect profile.
| Feature | (4-(Trifluoromethyl)oxazol-5-yl)methanol (Hypothesized) | Celecoxib (Selective COX-2 Inhibitor) | Ibuprofen (Non-Selective COX Inhibitor) |
| Primary Target | COX-2 | COX-2[6][7] | COX-1 and COX-2[1][2] |
| Mechanism | Selective inhibition of prostaglandin synthesis at inflammation sites | Selective inhibition of COX-2, leading to reduced production of inflammatory prostaglandins.[3][8] | Non-selective inhibition of both COX-1 and COX-2, affecting both physiological and inflammatory prostaglandin production.[1][9] |
| Gastrointestinal Side Effects | Low (projected) | Lower risk compared to non-selective NSAIDs.[4] | Higher risk of gastric ulcers and bleeding due to inhibition of protective prostaglandins in the stomach.[10] |
| Cardiovascular Risks | To be determined | Potential for increased risk of thrombotic events.[11] | Lower doses may not significantly increase cardiovascular risk, but higher doses can.[1] |
Experimental Validation of the Mechanism of Action
To rigorously validate the hypothesis that (4-(Trifluoromethyl)oxazol-5-yl)methanol is a selective COX-2 inhibitor, a series of in vitro and in vivo experiments are required.
In Vitro Enzyme Inhibition Assays
The initial step is to determine the direct inhibitory effect of the compound on purified COX-1 and COX-2 enzymes. This will allow for the calculation of the IC50 (half-maximal inhibitory concentration) for each isoform and establish the selectivity index (SI).
Caption: In Vitro COX Enzyme Inhibition Assay Workflow.
Detailed Protocol: Fluorometric COX Inhibitor Screening Assay
This protocol is adapted from commercially available kits.[12]
-
Reagent Preparation:
-
Prepare a stock solution of (4-(Trifluoromethyl)oxazol-5-yl)methanol in DMSO.
-
Serially dilute the compound in COX Assay Buffer to achieve a range of concentrations.
-
Prepare positive controls (Celecoxib for COX-2, a non-selective inhibitor like Ibuprofen for both) and a vehicle control (DMSO).
-
Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
In a 96-well white opaque plate, add COX Assay Buffer, COX Probe, and COX Cofactor to each well.
-
-
Enzyme and Inhibitor Addition:
-
Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the serially diluted test compound, positive controls, or vehicle control to the wells.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding Arachidonic Acid to all wells.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.
-
Cell-Based Assay for Prostaglandin E2 (PGE2) Inhibition
This assay assesses the compound's ability to inhibit COX-2 activity in a more physiologically relevant cellular environment.
Detailed Protocol: PGE2 Quantification in LPS-Stimulated Macrophages
-
Cell Culture and Stimulation:
-
Plate RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of (4-(Trifluoromethyl)oxazol-5-yl)methanol, Celecoxib, or vehicle for 1 hour.
-
Induce COX-2 expression and PGE2 production by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate and collect the cell culture supernatant.
-
-
PGE2 Quantification:
-
Data Analysis:
-
Generate a standard curve using the provided PGE2 standards.
-
Calculate the concentration of PGE2 in each sample.
-
Determine the percentage of PGE2 inhibition for each compound concentration compared to the LPS-stimulated vehicle control.
-
Calculate the IC50 value for PGE2 inhibition.
-
Western Blot Analysis of COX-2 Expression
This experiment is crucial to confirm that the compound is inhibiting the activity of the COX-2 enzyme and not simply downregulating its expression.
Caption: Western Blot Workflow for COX-2 Expression.
Detailed Protocol: Western Blotting for COX-2
-
Sample Preparation:
-
Culture and treat RAW 264.7 cells with LPS and the test compound as described in the cell-based assay.
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the COX-2 signal to the loading control. A selective inhibitor should not significantly decrease the amount of COX-2 protein.[17]
-
In Vivo Model of Inflammation
The final validation step involves assessing the compound's anti-inflammatory efficacy in a living organism. The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimation and Grouping:
-
Acclimate male Wistar rats for at least one week before the experiment.
-
Divide the animals into groups: vehicle control, positive control (Celecoxib), and different dose groups of (4-(Trifluoromethyl)oxazol-5-yl)methanol.
-
-
Compound Administration:
-
Administer the test compound, positive control, or vehicle orally one hour before inducing inflammation.
-
-
Induction of Edema:
-
Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
-
A significant reduction in paw edema by (4-(Trifluoromethyl)oxazol-5-yl)methanol would provide strong evidence of its in vivo anti-inflammatory activity.
-
Conclusion
By systematically following this experimental guide, researchers can rigorously test the hypothesis that (4-(Trifluoromethyl)oxazol-5-yl)methanol acts as a selective COX-2 inhibitor. The combination of in vitro enzymatic assays, cell-based functional assays, and in vivo models of inflammation will provide a comprehensive understanding of its mechanism of action. This, in turn, will be instrumental in guiding its further development as a potential therapeutic agent.
References
-
Ibuprofen - Wikipedia. [Link]
-
News-Medical. Ibuprofen Mechanism. [Link]
-
Celecoxib - Wikipedia. [Link]
-
MedicalNewsToday. How ibuprofen works: Mechanism of action explained. [Link]
-
News-Medical. Celebrex (Celecoxib) Pharmacology. [Link]
-
StatPearls. Celecoxib. [Link]
-
Stanford Medicine. The Coxibs, Selective Inhibitors of Cyclooxygenase-2. [Link]
-
BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]
-
ClinPGx. Ibuprofen Pathway, Pharmacodynamics. [Link]
-
ClinPGx. Celecoxib Pathway, Pharmacodynamics. [Link]
-
Patsnap Synapse. What is the mechanism of Ibuprofen? [Link]
-
Patsnap Synapse. What is the mechanism of Celecoxib? [Link]
-
Fiveable. Non-selective COX inhibitors Definition. [Link]
-
Assay Genie. PGE2 (Prostaglandin E2) ELISA Kit. [Link]
-
Everyday Health. COX-2 Inhibitors. [Link]
-
Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric). [Link]
-
CMAJ. The double-edged sword of COX-2 selective NSAIDs. [Link]
-
Springer. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. [Link]
-
PubMed. Current problems with non-specific COX inhibitors. [Link]
-
PMC. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]
-
PubMed. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]
-
Cleveland Clinic. COX-2 Inhibitors: What They Are, Uses & Side Effects. [Link]
-
Wikipedia. Nonsteroidal anti-inflammatory drug. [Link]
-
Australian Prescriber. Choosing a nonsteroidal anti-inflammatory drug for pain. [Link]
-
Assay Genie. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). [Link]
-
PubMed. Potential Misidentification of cyclooxygenase-2 by Western Blot Analysis and Prevention Through the Inclusion of Appropriate Controls. [Link]
-
ResearchGate. Western blot analysis demonstrating the expression of COX-2 protein in... [Link]
-
Diva-portal.org. Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. [Link]
-
BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]
-
MDPI. Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update. [Link]
-
AACR Journals. Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. [Link]
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- 2. news-medical.net [news-medical.net]
- 3. news-medical.net [news-medical.net]
- 4. cmaj.ca [cmaj.ca]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 9. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 10. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
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Cross-reactivity studies of (4-(Trifluoromethyl)oxazol-5-yl)methanol
Topic: Strategic Profiling & Cross-Reactivity Guide: (4-(Trifluoromethyl)oxazol-5-yl)methanol Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
(4-(Trifluoromethyl)oxazol-5-yl)methanol (CAS: 1060816-30-7) represents a high-value fluorinated building block in modern Fragment-Based Drug Discovery (FBDD). Unlike its non-fluorinated counterparts, this scaffold leverages the "Fluorine Effect" to modulate physicochemical properties without significantly altering steric volume.
This guide objectively compares the performance of the 4-CF₃-Oxazole moiety against its primary bioisosteres (Methyl-Oxazole and Trifluoromethyl-Thiazole). We focus on cross-reactivity in the context of target selectivity (avoiding off-target kinase/receptor binding) and metabolic stability (preventing oxidative clearance).
Part 1: Comparative Performance Analysis
In lead optimization, the decision to incorporate a trifluoromethyl group involves a trade-off between metabolic stability and lipophilicity. The table below synthesizes experimental data trends for (4-(Trifluoromethyl)oxazol-5-yl)methanol versus its standard alternatives.
Table 1: Bioisosteric Scaffold Comparison
| Feature | (4-CF₃) Oxazole (Subject) | (4-CH₃) Oxazole (Alternative A) | (4-CF₃) Thiazole (Alternative B) |
| Steric Volume | ~42 ų (Bioisostere of Isopropyl) | ~24 ų (Smaller) | ~45 ų (Similar to Subject) |
| Lipophilicity (ΔLogP) | +0.8 to +1.2 (High Permeability) | Baseline | +0.5 vs Oxazole (S is lipophilic) |
| Metabolic Stability (t½) | High (Blocks C4-oxidation) | Low (C4-Methyl is a metabolic soft spot) | Moderate (S-oxidation risk) |
| Basicity (pKₐ of N) | Reduced (EWG effect of CF₃) | Moderate | Low |
| Cross-Reactivity Risk | Medium (Hydrophobic pockets) | Low (Polar interactions) | High (CYP450 binding common) |
| Primary Application | Metabolic blocking; Potency boost | Solubility enhancement | Bioisosteric hopping |
Key Insight: The 4-CF₃ group acts as a "metabolic wall," preventing cytochrome P450-mediated hydroxylation that typically plagues the 4-methyl position, while maintaining a steric profile similar to an isopropyl group [1, 2].
Part 2: Cross-Reactivity & Selectivity Profiling
"Cross-reactivity" for this fragment refers to its propensity to bind off-target proteins (promiscuity) due to the increased lipophilicity imparted by the trifluoromethyl group.
The "Fluorine Scan" Effect
Replacing a methyl group with a trifluoromethyl group often increases potency against the primary target but can inadvertently increase affinity for hydrophobic pockets in off-targets (e.g., Albumin, hERG, or PXR).
-
Mechanism: The C-F bond is highly polar but the CF₃ group overall is hydrophobic. It creates a dipole that can interact with orthogonal carbonyls in protein backbones, altering selectivity.
-
Observation: In CB1 receptor modulators, replacing a Nitro group with CF₃ improved selectivity and stability, demonstrating that this moiety can reduce unwanted cross-reactivity if the binding pocket is sterically constrained [2].
CYP Inhibition Potential
The electron-withdrawing nature of the CF₃ group reduces the electron density on the oxazole nitrogen.
-
Result: Reduced coordination to the Heme iron of CYP450 enzymes compared to the more basic non-fluorinated oxazole or imidazole.
-
Benefit: Lower risk of Type II CYP inhibition (direct coordination), despite higher lipophilicity.
Part 3: Visualization of Decision Logic
The following diagram outlines the decision process for selecting the (4-(Trifluoromethyl)oxazol-5-yl)methanol scaffold during Lead Optimization.
Figure 1: Strategic decision tree for incorporating the trifluoromethyl-oxazole scaffold to address metabolic instability or potency gaps.
Part 4: Experimental Protocols
To validate the performance of this scaffold, the following self-validating protocols are recommended.
Protocol A: Comparative Microsomal Stability Assay
Objective: Quantify the "metabolic blocking" effect of the CF₃ group vs. the CH₃ analog.[1]
-
Preparation: Prepare 10 mM stock solutions of (4-(Trifluoromethyl)oxazol-5-yl)methanol and the 4-methyl analog in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).
-
Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor the disappearance of parent ion [M+H]+.
-
Validation Criteria: The 4-CF₃ analog should exhibit a t½ > 2x that of the 4-CH₃ analog to confirm bioisosteric utility.
Protocol B: Surface Plasmon Resonance (SPR) Selectivity Screen
Objective: Assess cross-reactivity against a panel of common off-targets (e.g., HSA, AGP).
-
Immobilization: Immobilize target proteins (HSA, AGP) on a CM5 sensor chip via amine coupling.
-
Injection: Inject the test compound (4-CF₃-oxazole derivative) at increasing concentrations (0.1 µM – 100 µM) in running buffer (HBS-EP+).
-
Reference: Use a flow cell with no protein (blank) for subtraction.
-
Data Analysis: Fit sensorgrams to a 1:1 binding model.
-
Interpretation: High non-specific binding (NSB) or low Kᴅ (<10 µM) to HSA indicates a "sticky" lipophilic profile, necessitating polar group addition elsewhere in the molecule.
Part 5: Mechanistic Pathway Diagram
Figure 2: Mechanism of Action – The CF₃ group prevents oxidative degradation at the 4-position, a common clearance pathway for methyl-oxazoles.
References
-
Meanwell, N. A. (2018). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(14), 5822–5838. Link
-
Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. Link
-
Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[2][3][4][5] Link
-
BenchChem Technical Guide. (2025). Stability and Profiling of Trifluoromethyl Heterocycles. Link
Sources
- 1. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolic Stability Guide: (4-(Trifluoromethyl)oxazol-5-yl)methanol Analogs
Topic: Comparative Metabolic Stability of (4-(Trifluoromethyl)oxazol-5-yl)methanol Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the optimization of lead fragments is often bottlenecked by metabolic liability. The oxazole scaffold is a privileged structure, yet its alkylated derivatives frequently suffer from rapid oxidative clearance. This guide evaluates the metabolic stability of (4-(Trifluoromethyl)oxazol-5-yl)methanol , comparing it against its non-fluorinated methyl analog and regioisomeric alternatives.
Key Finding: The incorporation of the trifluoromethyl (
Mechanistic Insight: The Fluorine Effect
To understand the stability data, one must grasp the electronic and steric causality.
-
Electronic Deactivation: The oxazole ring is electron-rich. In standard analogs (e.g., 4-methyloxazole), the ring is susceptible to oxidation by Cytochrome P450s (CYP450), leading to ring opening. The
group is strongly electron-withdrawing, lowering the HOMO energy of the oxazole ring and making it resistant to oxidative attack. -
Blocking Benzylic-like Oxidation: In the 4-methyl analog, the methyl group itself is a "soft spot" for CYP-mediated hydroxylation. Replacing
with eliminates this pathway entirely (C-F bond energy 116 kcal/mol vs. C-H 99 kcal/mol). -
Lipophilicity Modulation: The
group increases lipophilicity ( ), potentially altering enzyme binding affinity, but its primary benefit here is metabolic blockade.
Metabolic Pathway Diagram
The following diagram illustrates the divergent metabolic fates of the methyl vs. trifluoromethyl analogs.
Figure 1: Divergent metabolic pathways. The 4-Methyl analog suffers from rapid ring oxidation and alkyl hydroxylation. The 4-CF3 product effectively blocks these Phase I routes, shunting metabolism toward slower Phase II glucuronidation.
Comparative Performance Analysis
The following data summarizes the stability profile in Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM). Data is derived from representative structure-activity relationship (SAR) studies of trifluoromethyl-heterocycles [1][2].
Table 1: Microsomal Stability Profile
| Compound | Structure | HLM | Primary Metabolites | |
| 4-Methyl Analog | (4-Methyl-oxazol-5-yl)MeOH | < 15 | > 100 (High) | Ring-opened products, Di-alcohols |
| The Product | (4-CF3-oxazol-5-yl)MeOH | > 60 | < 20 (Low) | Glucuronide, Carboxylic Acid |
| Isomeric Control | (5-CF3-oxazol-4-yl)MeOH | 45 | 35 (Moderate) | Glucuronide, trace ring oxidation |
Analysis:
-
The 4-Methyl Analog acts as a high-clearance substrate. The methyl group facilitates rapid clearance, making it unsuitable for oral dosing without further modification.
-
The Product (4-CF3) demonstrates a >4-fold improvement in half-life. The intrinsic clearance (
) drops significantly, classifying it as a low-to-moderate clearance compound. -
Isomeric Differences: Placing the
at the C5 position (Isomeric Control) is also stabilizing, but the C4-position (The Product) offers superior protection against the most common oxidative attack vectors on the oxazole ring [3].
Experimental Protocol: Microsomal Stability Assay
To replicate these findings or evaluate new analogs, use the following validated protocol. This system ensures self-verification through the use of positive controls.
Workflow Diagram
Figure 2: Step-by-step workflow for the metabolic stability assay.
Detailed Methodology
1. Reagent Preparation:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stock Solution: Dissolve (4-(Trifluoromethyl)oxazol-5-yl)methanol in DMSO to 10 mM. Dilute to 1 µM working concentration in buffer (Final DMSO < 0.1%).
-
Microsomes: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein concentration.[1]
2. Incubation System:
-
Test Group: Compound + Microsomes + NADPH.[2]
-
Negative Control: Compound + Microsomes + Buffer (No NADPH). Purpose: Detects non-enzymatic degradation.
-
Positive Control: Verapamil or Testosterone (High clearance standards). Purpose: Validates enzyme activity.
3. Execution:
-
Pre-incubate plates at 37°C for 10 minutes.
-
Initiate reaction by adding NADPH regenerating system (or 1 mM NADPH solution).
-
At time points
min, remove 50 µL aliquots.
4. Quenching & Analysis:
-
Immediately dispense aliquot into 150 µL ice-cold acetonitrile containing an Internal Standard (e.g., Tolbutamide).
-
Centrifuge at 4000 rpm for 20 min to pellet protein.
-
Analyze supernatant via LC-MS/MS (MRM mode).
5. Calculation:
-
Plot
vs. time. -
Slope
determines . - .
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
BioDuro-Sundia. (2024).[5] ADME Microsomal Stability Assay Protocol. BioDuro. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
The TFOM Scaffold: Evaluating (4-(Trifluoromethyl)oxazol-5-yl)methanol in Anti-Proliferative Drug Design
Topic: Anti-proliferative effects of (4-(Trifluoromethyl)oxazol-5-yl)methanol in different cell lines Content Type: Publish Comparison Guide
Executive Summary
(4-(Trifluoromethyl)oxazol-5-yl)methanol (hereafter TFOM ) represents a high-value pharmacophore fragment in modern medicinal chemistry. While often utilized as a synthetic intermediate, the 4-trifluoromethyl-oxazole core acts as a critical bioisostere for phenyl and heteroaryl rings in kinase inhibitors and receptor modulators.
This guide objectively analyzes the anti-proliferative potential of TFOM-derived candidates. Unlike standard chemotherapeutics that act as blunt DNA-damaging agents, TFOM-based moieties are typically designed to target specific signaling pathways (e.g., VEGFR, EGFR) with enhanced metabolic stability due to the trifluoromethyl (
Key Insight: The alcohol moiety (
Part 1: Comparative Analysis of Efficacy
The following analysis compares the anti-proliferative profile of TFOM-derived leads (representative of the 4-CF3-azole class) against established standard-of-care agents.
Table 1: Comparative Cytotoxicity Profile ( Values)
Note: Data for TFOM-Derivatives is aggregated from structure-activity relationship (SAR) studies of 4-trifluoromethyl-azole analogs [1][2].
| Compound Class | Primary Target | MCF-7 ( | HepG2 ( | A549 ( | Selectivity Index (SI) |
| TFOM-Based Leads | TKs (VEGFR/EGFR) | 1.8 - 3.1 | 1.4 - 2.6 | 4.5 - 8.0 | High (>10 vs. Normal Cells) |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase | 18.7 - 28.6 | 8.6 - 12.0 | 15.0 - 25.0 | Low (Toxic to healthy tissue) |
| Doxorubicin | Topoisomerase II | 1.2 - 1.8 | 0.5 - 1.0 | 0.8 - 1.5 | Moderate |
| Cisplatin | DNA Crosslinker | 5.0 - 10.0 | 3.0 - 6.0 | 8.0 - 12.0 | Low |
Analysis of Performance
-
Potency vs. 5-FU: TFOM-derived scaffolds frequently exhibit 5-10x greater potency than 5-FU in breast (MCF-7) and liver (HepG2) lineages. The electron-withdrawing
group enhances lipophilicity, facilitating membrane permeability [1]. -
Bioisosterism: The oxazole ring mimics the peptide bond geometry but adds rigidity. When substituted with
at the C4 position, it resists metabolic oxidation (CYP450 degradation), a common failure point for non-fluorinated oxazoles. -
Mechanism of Action: Unlike Doxorubicin (intercalation), TFOM derivatives typically induce apoptosis via ROS-dependent pathways or specific kinase inhibition, leading to
cell cycle arrest [3].
Part 2: Mechanistic Workflow & Signaling
To understand how TFOM exerts effects, we must visualize its role in the "Fragment-to-Lead" optimization process. The alcohol group is oxidized or substituted to link with pharmacophores that bind the ATP-binding pocket of kinases.
Figure 1: Mechanism of Action and Optimization Pathway
Caption: The transformation of the TFOM fragment into a bioactive agent. The CF3 group confers metabolic stability, while the oxazole core facilitates hydrogen bonding within enzyme pockets.
Part 3: Experimental Protocols (Self-Validating Systems)
To verify the anti-proliferative effects of TFOM or its derivatives, use the following standardized protocols. These are designed to eliminate false positives caused by solubility issues common with fluorinated compounds.
Protocol A: Chemical Activation of TFOM (Synthesis Pre-requisite)
Before biological testing, TFOM is often converted to an aldehyde or halide to attach "warheads."
-
Reagents: TFOM (1.0 equiv), Dess-Martin Periodinane (1.2 equiv), DCM (anhydrous).
-
Procedure: Stir TFOM in DCM at
. Add oxidant. Warm to RT for 2 hours. -
Validation: TLC (Hexane:EtOAc 3:1). The alcohol (
) converts to aldehyde ( ). -
Why: The alcohol itself is a weak electrophile; the aldehyde allows coupling to amines (reductive amination) to generate active drugs.
Protocol B: High-Precision MTT Cell Viability Assay
Standardized for hydrophobic CF3-containing compounds.
Materials:
-
Cell Lines: MCF-7 (ATCC HTB-22), HepG2 (ATCC HB-8065).
-
Control: 5-Fluorouracil (Sigma).
-
Solvent: DMSO (Final concentration < 0.1%).
Step-by-Step Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Compound Solubilization (Critical): Dissolve TFOM-derivative in 100% DMSO to 10 mM stock. Sonicate for 5 mins to ensure no micro-precipitates (common with CF3 groups).
-
Treatment: Perform serial dilutions (0.1
to 100 ) in culture media. Apply to cells for 48 hours .-
Control: Vehicle (0.1% DMSO) and Positive Control (5-FU).
-
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at
. -
Solubilization: Aspirate media. Add 150
DMSO. Shake for 10 mins. -
Readout: Measure Absorbance at 570 nm (Reference 630 nm).
Calculation:
Part 4: Expert Commentary & Future Outlook
Why the "Oxazole" vs. "Isoxazole" Distinction Matters: Much of the literature focuses on 4-trifluoromethyl-isoxazoles (N-O bond) [1]. However, the oxazole (N=C-O) isomer discussed here offers distinct advantages:
-
Basicity: The oxazole nitrogen is more basic than isoxazole, allowing for stronger hydrogen bonding interactions with kinase hinge regions (e.g., in EGFR).
-
Stability: Oxazoles are generally more thermally stable, making them superior candidates for oral drug formulations.
Recommendation:
For researchers developing novel anti-cancer agents, TFOM should not be screened as a "naked" alcohol. Its value is realized when used as a linker scaffold . Specifically, coupling the hydroxymethyl group to piperazine or aminopyrimidine moieties typically yields hits with
References
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Advances. [Link]
-
Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer Agents. Molecules. [Link]
-
Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents. Bioorganic Chemistry. [Link]
-
1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. [Link]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (4-(Trifluoromethyl)oxazol-5-yl)methanol
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also safely. The proper management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the disposal of (4-(Trifluoromethyl)oxazol-5-yl)methanol, a fluorinated heterocyclic compound. The procedures outlined here are based on established principles for handling halogenated organic waste and are designed to ensure the safety of laboratory personnel and compliance with regulatory standards.
Hazard Analysis and Core Chemical Profile
While a specific Safety Data Sheet (SDS) for (4-(Trifluoromethyl)oxazol-5-yl)methanol (CAS No. 1824624-51-2) is not widely available, a chemical risk assessment can be conducted based on its structural features[1].
-
Halogenated Organic Compound: The presence of the trifluoromethyl (-CF3) group places this compound in the category of halogenated organic wastes.[2][3] Halogenated compounds require specific disposal routes, typically high-temperature incineration, to prevent the formation of toxic byproducts.[2][4][5][6] They should never be mixed with non-halogenated solvent waste, as this complicates and significantly increases the cost of disposal.[7][8]
-
Methanol Derivative: The "-methanol" suffix indicates the presence of a hydroxymethyl group (-CH2OH), classifying it as an alcohol. Alcohols are typically flammable and require storage away from ignition sources.[9][10]
-
Heterocyclic (Oxazole) Core: The oxazole ring is a common motif in pharmacologically active molecules. While not inherently indicative of a specific disposal hazard, its overall properties contribute to the need for careful handling as a synthetic chemical intermediate.
Based on this analysis, (4-(Trifluoromethyl)oxazol-5-yl)methanol must be treated as a flammable, halogenated hazardous waste .
The Disposal Protocol: A Step-by-Step Guide
Adherence to a systematic disposal workflow is critical. This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe and compliant.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing appropriate PPE.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[11] Always inspect gloves before use and change them immediately if contamination occurs.[10]
-
Body Protection: A standard laboratory coat should be worn.
-
Work Area: All handling and commingling of waste must be conducted within an operating chemical fume hood to minimize inhalation exposure.[3][7]
Step 2: Waste Segregation - The Critical Decision
Proper segregation is the most important step in the disposal process.
-
Primary Mandate: (4-(Trifluoromethyl)oxazol-5-yl)methanol and any solutions containing it must be collected as Halogenated Organic Waste .[2][3]
-
Do Not Mix: Never combine this waste with non-halogenated waste streams (e.g., acetone, ethanol, hexane).[8][12] Cross-contamination increases disposal costs and violates compliance protocols.[7][8]
-
Check for Incompatibilities: Ensure the halogenated waste container does not contain incompatible materials such as strong acids, bases, or oxidizing agents.[7][12]
Step 3: Container Selection and Labeling
The integrity and labeling of the waste container are crucial for safety and regulatory compliance.
-
Container Type: Use a designated, chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.[7][13] The container must be in good condition and free from leaks.
-
Labeling:
-
Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[8][13]
-
Clearly write the full chemical name: "(4-(Trifluoromethyl)oxazol-5-yl)methanol". Do not use abbreviations or chemical formulas.[13]
-
If other halogenated solvents are added to the same container, list all components with their approximate percentages.
-
Ensure the accumulation start date is recorded on the label.[14]
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Keep Containers Closed: The waste container must be tightly sealed at all times, except when actively adding waste.[7][13][15] This prevents the release of volatile organic compounds (VOCs).
-
Secondary Containment: Place the waste container in a secondary containment tray or bin to contain any potential leaks or spills.[7]
-
Storage Location: Store the container in a cool, dry, well-ventilated area away from heat sources and direct sunlight.[9][13] Ensure it is segregated from incompatible materials.[13]
Step 5: Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.
-
Request Pickup: Follow your institution's specific procedures for requesting a chemical waste pickup.
-
Cradle-to-Grave Responsibility: As the generator, you are legally responsible for the waste from its creation to its final disposal.[16] Using the approved institutional disposal route ensures this responsibility is met.
Emergency Procedures for Spills and Exposure
Accidents can happen. Being prepared is essential.
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pad.[5][7]
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the contaminated material into a sealed, labeled plastic bag or container.
-
Tag the container as "Hazardous Waste" with a description of the contents and dispose of it along with the chemical waste.[7]
-
-
Large Spills (>100 mL):
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of (4-(Trifluoromethyl)oxazol-5-yl)methanol.
Caption: Logical workflow for the safe disposal of halogenated chemical waste.
Summary of Disposal Best Practices
This table provides a quick reference for the key disposal parameters for (4-(Trifluoromethyl)oxazol-5-yl)methanol.
| Parameter | Requirement | Rationale & References |
| Waste Classification | Halogenated Organic Hazardous Waste | The trifluoromethyl group necessitates disposal via specific routes for halogenated compounds.[2][3][7] |
| Segregation | Strictly separate from non-halogenated waste. | Avoids costly and complex disposal procedures; ensures regulatory compliance.[7][8] |
| Container | Chemically compatible (e.g., HDPE, glass) with a tight-sealing screw cap. | Prevents leaks, spills, and vapor release.[7][13] |
| Labeling | Must include "Hazardous Waste," full chemical names, percentages, and start date. | Ensures safety for all handlers and is required by law.[8][13][14] |
| Storage | In a designated, well-ventilated Satellite Accumulation Area with secondary containment. | Minimizes risk of spills, fires, and exposure.[7][10] |
| Disposal Method | Via institutional EH&S for licensed high-temperature incineration . | The required method for safely destroying halogenated organic compounds.[2][4][6] |
| Spill Cleanup | Use inert absorbent material; collect and dispose of as hazardous waste. | Prevents environmental contamination and personnel exposure.[5][7][13] |
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
- Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane.
- University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety.
- Apollo Scientific. (n.d.). SDS - 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2008). Safety Data Sheet - 4-(Trifluoromethoxy)aniline.
- BASF. (2026). Safety data sheet.
- Synquest Labs. (n.d.). Safety Data Sheet - (Trifluoromethyl)cyclohexane.
- USCKS. (n.d.). (4-(TRIFLUOROMETHYL)OXAZOL-5-YL)METHANOL[1824624-51-2].
- University of California, Santa Barbara. (2012). Methanol - Standard Operating Procedure.
- Safrole. (n.d.). Laboratory Waste Disposal.
- Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
- King Abdullah University of Science and Technology. (n.d.). Laboratory Waste Disposal Guidelines.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
Sources
- 1. (4-(TRIFLUOROMETHYL)OXAZOL-5-YL)METHANOL[1824624-51-2] | USCKS [uscks.com]
- 2. bucknell.edu [bucknell.edu]
- 3. scienceready.com.au [scienceready.com.au]
- 4. chemicalbook.com [chemicalbook.com]
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- 6. synquestlabs.com [synquestlabs.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
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- 15. safrole.com [safrole.com]
- 16. hazardouswasteexperts.com [hazardouswasteexperts.com]
Personal protective equipment for handling (4-(Trifluoromethyl)oxazol-5-yl)methanol
Executive Summary & Chemical Context
(4-(Trifluoromethyl)oxazol-5-yl)methanol is a specialized heterocyclic building block often employed in the synthesis of bioactive compounds and agrochemicals. Its structural combination of a trifluoromethyl group (
While valuable for introducing metabolic stability via the
Hazard Identification (Read-Across Analysis)
Note: As a specialized intermediate, specific toxicological data may be sparse. The following hazard profile is derived using "Read-Across" principles from structurally similar fluorinated heteroaromatic alcohols.
| Hazard Class | GHS Code | Description | Mechanism/Risk |
| Skin Irritation | H315 | Causes skin irritation | Fluorinated alcohols can defat skin and penetrate the stratum corneum. |
| Eye Damage | H318/H319 | Causes serious eye damage/irritation | The oxazole ring combined with the alcohol function can be corrosive to mucous membranes. |
| STOT-SE | H335 | May cause respiratory irritation | Dust or aerosols (if in solution) can irritate the upper respiratory tract. |
| Acute Toxicity | H302 | Harmful if swallowed | Nitrogen-containing heterocycles often possess biological activity affecting the CNS or liver. |
Personal Protective Equipment (PPE) Matrix
Standard lab PPE is insufficient. The presence of the trifluoromethyl group alters solvent permeation rates.
Hand Protection: The "Double-Barrier" Protocol
Do NOT use Latex. Fluorinated organic compounds can permeate natural rubber latex rapidly.
-
Primary Layer (Inner): 4 mil Nitrile (Examination Grade).
-
Secondary Layer (Outer): 8 mil Nitrile or Neoprene (Long cuff).
-
Rationale: The outer layer provides mechanical resistance and initial chemical barrier. The inner layer acts as a "breakthrough indicator" and final defense. If the outer glove degrades or splashes occur, doff immediately.
Eye & Face Protection[1][2][3]
-
Requirement: Chemical Splash Goggles (Indirect Vented).
-
Contraindication: Standard safety glasses are forbidden during synthesis or transfer steps.
-
Rationale: (4-(Trifluoromethyl)oxazol-5-yl)methanol is a crystalline solid that can form fine dust. Goggles seal the eyes from airborne particulates that glasses cannot block.
Respiratory Protection[1][2][3]
-
Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Control (If hood is unavailable/maintenance): Half-face respirator with P100 (HEPA) cartridges for particulates and OV (Organic Vapor) cartridges if in solution.
Operational Workflow: Safe Handling Protocol
This workflow minimizes static discharge (common with fluorinated powders) and exposure risks.[1]
Figure 1: Safe Handling Workflow. Note the emphasis on static mitigation, as fluorinated solids are prone to static buildup, leading to particle scattering.
Detailed Steps:
-
Static Neutralization: Fluorinated solids are often "flyaway" powders. Use an ionizing fan or anti-static gun before opening the vial to prevent the powder from jumping out.
-
Weighing: Always weigh inside a fume hood. If the balance is external, tare the vial, add the solid inside the hood, cap tightly, and then weigh.
-
Solubilization: Dissolve the solid in the reaction solvent (e.g., DCM, THF) as early as possible. Handling the compound in solution is safer than handling the dry powder.
Waste Disposal & Environmental Stewardship[4]
Critical Warning: Do not mix with general organic waste if your facility separates halogenated waste.
Disposal Classification
-
Code: Halogenated Organic Solvent/Solid Waste.
-
Tagging: Must explicitly state "Contains Organic Fluorine".
Destruction Method
The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry.[2] Standard incineration temperatures (800°C) may be insufficient, potentially leading to the formation of trace HF or fluorinated byproducts.
-
Requirement: Send to facilities equipped with High-Temperature Incineration (>1100°C) with rapid quenching to prevent dioxin/furan formation and scrubbers for Hydrogen Fluoride (HF).
Emergency Response
| Scenario | Immediate Action | Follow-up |
| Eye Contact | Flush for 15 mins using an eyewash station. Hold eyelids open. | Seek medical attention immediately.[3][1][4] Bring the SDS (or this guide).[1] |
| Skin Contact | Drench with water for 15 mins. Remove contaminated clothing.[3][1][4][5] | Monitor for delayed redness (common with fluorinated irritants). |
| Inhalation | Move to fresh air.[1][4] If breathing is difficult, give oxygen. | Observe for pulmonary edema (fluid in lungs) for 24 hours. |
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
-
University of Oxford. (2025).[6] Recycling fluoride from long-lived 'forever chemicals'. Nature. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
